Product packaging for Clausine E(Cat. No.:)

Clausine E

Cat. No.: B1240325
M. Wt: 241.24 g/mol
InChI Key: ZWPODTIRGFOENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clausine E is a member of carbazoles. It has a role as a metabolite.
methyl 1-hydroxy-9H-carbazole-3-carboxylate has been reported in Clausena vestita, Clausena anisata, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO3 B1240325 Clausine E

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-hydroxy-9H-carbazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-18-14(17)8-6-10-9-4-2-3-5-11(9)15-13(10)12(16)7-8/h2-7,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPODTIRGFOENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Clausine E from Clausena excavata

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Clausine E, a carbazole alkaloid isolated from the medicinal plant Clausena excavata, has garnered scientific interest due to its potential therapeutic properties. This document provides a comprehensive technical overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction, purification, and structural elucidation. Quantitative data from spectroscopic analyses are summarized, and its known biological activities, including the inhibition of the FTO demethylase enzyme, are discussed. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a foundational understanding of the processes involved in identifying and characterizing this bioactive compound.

Introduction

Clausena excavata Burm. f. (Rutaceae) is a shrub widely distributed in Southeast Asia, where it is utilized in traditional medicine to treat a variety of ailments, including colds, malaria, coughs, and stomach trouble.[1][2] The plant is a rich reservoir of diverse secondary metabolites, notably carbazole alkaloids, coumarins, and limonoids, which are responsible for its wide range of pharmacological activities.[1][3] Carbazole alkaloids, a class of nitrogen-containing heterocyclic compounds, are of particular interest due to their potent biological activities, which include antitumor, anti-HIV, antimicrobial, and anti-inflammatory effects.[2][3] Among the numerous carbazoles isolated from this plant, this compound has emerged as a compound of significant interest.

Discovery and Sourcing

This compound is one of many carbazole alkaloids that have been successfully isolated from various parts of the Clausena excavata plant. Phytochemical investigations have identified its presence in the stems and leaves.[4][5] One study specifically reported the isolation of nineteen compounds from a 90% ethanol extract of the stems and leaves of C. excavata, among which was this compound (identified as compound 14 in the study).[4] These findings establish the aerial parts of the plant as a reliable natural source for obtaining this compound.

Isolation and Purification Protocol

The isolation of this compound from Clausena excavata is a multi-step process involving extraction followed by sequential chromatographic purification. The general workflow is designed to separate the complex mixture of phytochemicals present in the crude extract to yield the pure compound.

Plant Material Preparation and Extraction
  • Collection and Preparation: The stems and leaves of Clausena excavata are collected, washed, and air-dried at room temperature for several weeks. The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.[2][6]

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically with a polar solvent such as 90% ethanol, at room temperature.[4] This process is repeated multiple times to ensure maximum recovery of the target compounds. The resulting hydroalcoholic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract contains a multitude of compounds and requires several stages of chromatographic separation to isolate this compound.

  • Initial Fractionation (Column Chromatography): The crude extract is first subjected to column chromatography on a stationary phase like silica gel.[4] A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like chloroform, ethyl acetate, and methanol.[2] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Intermediate Purification: Fractions identified as containing carbazole alkaloids are pooled and further purified using additional chromatographic techniques. These may include columns with different stationary phases like ODS (Octadecylsilane) or Sephadex LH-20, which separates compounds based on molecular size.[4]

  • Final Purification (RP-HPLC): The final step to achieve high purity involves semi-preparative or preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] This technique provides high-resolution separation, yielding this compound in its pure form.

G cluster_prep Preparation & Extraction cluster_purification Purification Cascade plant C. excavata (Stems & Leaves) powder Dried & Powdered Material plant->powder Drying & Grinding extract Crude Ethanol Extract powder->extract 90% Ethanol Maceration silica Silica Gel Column Chromatography extract->silica fractions Carbazole-Rich Fractions silica->fractions Gradient Elution sephadex Sephadex LH-20 / ODS Chromatography fractions->sephadex hplc Reverse-Phase HPLC sephadex->hplc Further Fractionation pure Pure this compound hplc->pure

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of the isolated this compound is determined through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular weight, molecular formula, functional groups, and the specific arrangement of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and deduce the molecular formula of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule, such as hydroxyl (-OH) groups, amine (N-H) groups, and carbonyl (C=O) groups, based on their characteristic absorption frequencies.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are crucial for establishing the carbon-hydrogen framework of the molecule.[8] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. 2D NMR experiments reveal the connectivity between protons and carbons, allowing for the unambiguous assignment of the complete structure of this compound.

Quantitative Data Summary

The characterization of this compound relies on precise quantitative data obtained from spectroscopic analysis.

Table 1: Representative Spectroscopic Data for this compound

Technique Observation Interpretation
HR-MS [M]+ peak Provides exact mass for molecular formula determination.
IR (cm⁻¹) ~3400, ~1700, ~1600 Indicates presence of -OH/N-H, C=O, and C=C (aromatic) groups.
¹H NMR (ppm) Chemical shifts, coupling constants Reveals the number and connectivity of protons in the structure.
¹³C NMR (ppm) Chemical shifts Defines the number and type of carbon atoms (e.g., aromatic, carbonyl).

Note: Specific peak values are detailed in the primary literature.[4]

Biological Activity of this compound

This compound has been evaluated for various biological activities, demonstrating its potential as a lead compound for drug development.

Anti-Rheumatoid Arthritis Activity

Studies have shown that this compound exhibits significant anti-rheumatoid arthritis activity.[4] It displays an inhibitory effect on the proliferation of MH7A synovial fibroblast cells, which are key players in the pathogenesis of rheumatoid arthritis.[4] The IC₅₀ value for this inhibitory activity has been reported to be in the micromolar range, highlighting its potency.[4]

Inhibition of FTO Demethylase

A significant finding is the identification of this compound as an inhibitor of the fat mass and obesity-associated protein (FTO).[9] FTO is an enzyme that removes methyl groups from N⁶-methyladenosine (m⁶A) in RNA, playing a crucial role in epigenetic regulation. The binding of this compound to FTO is driven by favorable enthalpy and entropy changes, and the hydroxyl group on the carbazole nucleus is critical for this interaction.[9] By inhibiting FTO, this compound can modulate RNA methylation, a process implicated in various diseases, including obesity and cancer. This discovery provides a basis for designing more effective FTO inhibitors.[9]

G cluster_pathway FTO Demethylase Inhibition by this compound CE This compound FTO FTO Protein (m⁶A Demethylase) CE->FTO Inhibits demethylated_RNA Demethylated RNA FTO->demethylated_RNA Catalyzes RNA m⁶A-methylated RNA RNA->FTO

Caption: this compound inhibits the FTO protein's demethylase activity.

Conclusion

This compound is a bioactive carbazole alkaloid sourced from Clausena excavata. Its isolation involves a systematic protocol of solvent extraction and multi-stage chromatography, with structural confirmation achieved through comprehensive spectroscopic analysis. The demonstrated biological activities, particularly its roles in inhibiting synoviocyte proliferation and FTO demethylase activity, underscore its potential as a valuable molecule for therapeutic research. The detailed methodologies and data presented in this guide offer a technical foundation for further investigation and development of this compound and related natural products.

References

The Carbazole Alkaloid Clausine E: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clausine E, a carbazole alkaloid with demonstrated biological activity, has garnered interest within the scientific community. This technical guide provides an in-depth overview of its primary natural sources, methodologies for its extraction and isolation, and insights into its biosynthetic origins and potential therapeutic mechanisms. Quantitative data from relevant studies are presented for comparative analysis, and detailed experimental protocols are outlined to facilitate further research. Additionally, key biochemical pathways are visualized to provide a clear understanding of the molecular processes involved.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly within the plant genus Clausena, a member of the Rutaceae family. The primary species identified as natural sources of this carbazole alkaloid are Clausena excavata and Clausena anisata. While this compound has been isolated from various parts of these plants, the stems and leaves are frequently cited as significant sources.

Quantitative Analysis of Carbazole Alkaloids from Clausena Species

While specific yield data for this compound from crude plant extracts is not extensively documented in the available literature, related studies on other carbazole alkaloids from Clausena species provide valuable context for potential yields. The following table summarizes the yield of crude extracts from Clausena excavata leaves and the production of other carbazole alkaloids in callus cultures of Clausena harmandiana.

Plant Species/CulturePlant Part/Culture TypeExtraction/Culture ConditionCompoundYieldReference
Clausena excavataLeavesMethanol ExtractionCrude Extract0.94% (w/w)[1]
Clausena excavataLeavesPetroleum Ether ExtractionCrude Extract1.56% (w/w)[1]
Clausena excavataLeavesChloroform ExtractionCrude Extract2.57% (w/w)[1]
Clausena excavataLeavesEthyl Acetate ExtractionCrude Extract0.38% (w/w)[1]
Clausena harmandianaCallus CultureOptimized light conditionsClausine K4.74 ± 0.26 mg/g DW[2]
Clausena harmandianaCallus CultureOptimized light conditions7-methoxymukonal0.92 ± 0.04 mg/g DW[2]

Experimental Protocols

Extraction and Isolation of Carbazole Alkaloids from Clausena excavata

The following protocol is a synthesized methodology based on common practices for the isolation of carbazole alkaloids from Clausena species.

3.1.1. Plant Material and Extraction

  • Air-dry the stems and leaves of Clausena excavata and grind them into a fine powder.

  • Macerate the powdered plant material with 90% ethanol at room temperature for 72 hours, with occasional agitation.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with petroleum ether, ethyl acetate, and n-butanol.

3.1.2. Chromatographic Purification

  • Subject the ethyl acetate fraction to column chromatography on a silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

  • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.

  • Further purify the fractions containing carbazole alkaloids using a Sephadex LH-20 column with methanol as the mobile phase.

  • Final purification can be achieved by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

3.1.3. Characterization The structure of the isolated this compound can be confirmed using spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HMQC, and HMBC experiments to elucidate the chemical structure.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

High-Performance Liquid Chromatography (HPLC) Method for the Determination of this compound

The following HPLC method has been developed for the quantification of this compound and other carbazole alkaloids in the root bark of Clausena harmandiana.[3]

  • Column: Hypersil ODS

  • Mobile Phase: Acetonitrile and water (40:60, v/v)

  • Detection: Diode array detector at 254 nm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

Biosynthesis and Signaling Pathways

Proposed Biosynthetic Pathway of this compound

The biosynthesis of carbazole alkaloids in Clausena is believed to originate from the shikimate pathway, with 3-methylcarbazole being a key intermediate.[4][5] The subsequent enzymatic modifications, including hydroxylation and O-methylation, lead to the formation of this compound.

Biosynthetic_Pathway Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Prenylated_Quinolone Prenylated 2-Quinolone Intermediate Anthranilate->Prenylated_Quinolone + Malonyl-CoA Prenylindole 2-Prenylindole Prenylated_Quinolone->Prenylindole Methylcarbazole 3-Methylcarbazole Prenylindole->Methylcarbazole Cyclization ClausineE This compound Methylcarbazole->ClausineE Hydroxylation & O-methylation

Proposed Biosynthetic Pathway of this compound.
Signaling Pathway Modulated by this compound: FTO Inhibition

This compound has been identified as an inhibitor of the fat mass and obesity-associated (FTO) protein, an enzyme involved in RNA demethylation.[6] Inhibition of FTO has been shown to activate the ERK1/2-STAT3 signaling pathway, which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis.

Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus ClausineE This compound FTO FTO Protein (RNA Demethylase) ClausineE->FTO Inhibition ERK ERK1/2 FTO->ERK Inhibition of Phosphorylation STAT3 STAT3 ERK->STAT3 Phosphorylation Nucleus Nucleus STAT3->Nucleus Translocation GeneExpression Target Gene Expression Nucleus->GeneExpression Transcription Regulation

Putative Signaling Pathway of this compound via FTO Inhibition.

Experimental Workflow

The general workflow for the isolation and identification of this compound from its natural source is depicted below.

Experimental_Workflow Start Plant Material Collection (Clausena excavata) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Ethanol) Drying->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning ColumnChrom Column Chromatography (Silica Gel, Sephadex) Partitioning->ColumnChrom HPLC Preparative RP-HPLC ColumnChrom->HPLC Identification Structure Elucidation (NMR, MS, IR, UV) HPLC->Identification End Pure this compound Identification->End

General Experimental Workflow for this compound Isolation.

Conclusion

This compound represents a compelling carbazole alkaloid with potential therapeutic applications. This technical guide has consolidated the current knowledge regarding its natural sources, isolation procedures, and biochemical pathways. The provided protocols and diagrams are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and applications of this promising compound.

References

An In-depth Technical Guide to Methyl 1-hydroxy-9H-carbazole-3-carboxylate (Clausine E)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-hydroxy-9H-carbazole-3-carboxylate, also known as Clausine E, is a naturally occurring carbazole alkaloid. Carbazoles are a significant class of heterocyclic aromatic compounds recognized for their wide range of biological activities, making them a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of Methyl 1-hydroxy-9H-carbazole-3-carboxylate, with a focus on presenting detailed data and experimental protocols for researchers in the field.

Chemical Structure and Properties

The chemical structure of Methyl 1-hydroxy-9H-carbazole-3-carboxylate is characterized by a carbazole core, which is a tricyclic system consisting of a central pyrrole ring fused to two benzene rings. In this specific molecule, a hydroxyl group is substituted at the C-1 position and a methyl carboxylate group is at the C-3 position.

PropertyValue
IUPAC Name methyl 1-hydroxy-9H-carbazole-3-carboxylate
Synonyms This compound
CAS Number 182261-83-2
Molecular Formula C₁₄H₁₁NO₃
Molecular Weight 241.24 g/mol

Below is a Graphviz diagram illustrating the chemical structure of Methyl 1-hydroxy-9H-carbazole-3-carboxylate.

Chemical structure of Methyl 1-hydroxy-9H-carbazole-3-carboxylate.

Synthesis

An improved synthesis of Methyl 1-hydroxy-9H-carbazole-3-carboxylate (this compound) has been reported, utilizing Eaton's reagent for the annulation step.[1]

Experimental Protocol:

Starting Material: (E)-3-((1H-indol-3-yl)methyl)-4-methoxy-4-oxobut-2-enoic acid.

Reagents and Solvents:

  • Eaton's reagent (1:10 phosphorus pentoxide-methanesulfonic acid solution)

  • Ethyl acetate

  • Water

  • Anhydrous Na₂SO₄

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To (E)-3-((1H-indol-3-yl)methyl)-4-methoxy-4-oxobut-2-enoic acid (0.8 g, 0.00308 mol), add freshly prepared Eaton's reagent (2.5 mL).[1]

  • Stir the reaction mixture at ambient temperature for 90 minutes.[1]

  • Upon completion, add water (20 mL) to the reaction mixture.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).[1]

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.[1]

  • Concentrate the organic layer in vacuo to obtain the crude product.[1]

  • Purify the crude residue by column chromatography on silica gel using a hexane:ethyl acetate (75:25) mixture as the eluent to yield Methyl 1-hydroxy-9H-carbazole-3-carboxylate.[1]

The following diagram illustrates the general workflow for the synthesis and purification of Methyl 1-hydroxy-9H-carbazole-3-carboxylate.

G Synthesis and Purification Workflow start Starting Material: (E)-3-((1H-indol-3-yl)methyl)-4-methoxy-4-oxobut-2-enoic acid reaction Reaction with Eaton's Reagent (90 min, ambient temp) start->reaction workup Aqueous Workup (Water Addition & Ethyl Acetate Extraction) reaction->workup drying Drying and Concentration workup->drying purification Column Chromatography (Silica gel, Hexane:EtOAc 75:25) drying->purification product Pure Methyl 1-hydroxy-9H-carbazole-3-carboxylate purification->product

Workflow for the synthesis of Methyl 1-hydroxy-9H-carbazole-3-carboxylate.

Spectroscopic Data

General Carbazole Derivative¹H NMR (ppm)¹³C NMR (ppm)
Aromatic Protons 7.0 - 8.5110 - 145
N-H Proton 8.0 - 11.5-
-OCH₃ Protons 3.8 - 4.050 - 55
-OH Proton 9.0 - 11.0-
Ester Carbonyl Carbon -165 - 175

Biological Activity

Methyl 1-hydroxy-9H-carbazole-3-carboxylate (this compound) has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO) demethylase activity.[2]

FTO Demethylase Inhibition

The FTO protein is an RNA demethylase that plays a crucial role in various biological processes, and its dysregulation has been implicated in several diseases, including cancer and metabolic disorders. The inhibition of FTO by this compound presents a potential therapeutic avenue.

A study combining thermodynamic and enzymatic activity assays provided insights into the interaction between this compound and FTO. The binding was found to be driven by positive entropy and negative enthalpy changes. A key finding from this research was the critical role of the hydroxyl group on the carbazole for its binding to FTO.[2] This structural and thermodynamic information is valuable for the rational design of more potent and selective FTO inhibitors.[2]

The following diagram illustrates the inhibitory action of this compound on the FTO demethylase signaling pathway.

G Inhibition of FTO Demethylase by this compound cluster_process Normal FTO Activity cluster_inhibition Inhibition by this compound m6A_RNA m6A-modified RNA FTO FTO Demethylase m6A_RNA->FTO Substrate demethylated_RNA Demethylated RNA FTO->demethylated_RNA Demethylation ClausineE This compound FTO_inhibited FTO Demethylase ClausineE->FTO_inhibited Inhibits

Mechanism of FTO demethylase inhibition by this compound.
Other Potential Biological Activities

While specific studies on the antimicrobial and cytotoxic activities of pure Methyl 1-hydroxy-9H-carbazole-3-carboxylate are limited, extracts from plants of the Clausena genus, from which this compound is isolated, have demonstrated such properties. For instance, extracts from Clausena anisata have shown antimicrobial and cytotoxic effects.[1][3] Further research is warranted to determine the specific contribution of this compound to these observed activities.

Conclusion

Methyl 1-hydroxy-9H-carbazole-3-carboxylate (this compound) is a carbazole alkaloid with a defined chemical structure and a reported synthesis protocol. Its identification as an inhibitor of FTO demethylase activity highlights its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on this compound and offering detailed experimental information to facilitate further investigation into its chemical and biological properties. Future studies should focus on obtaining comprehensive spectroscopic data and exploring the full spectrum of its biological activities, including quantitative measures of its inhibitory potency and its potential as an antimicrobial or cytotoxic agent.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Clausine E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clausine E is a carbazole alkaloid that has garnered significant interest within the scientific community due to its notable biological activities. As a member of the carbazole family of compounds, it is characterized by a tricyclic aromatic structure. Primarily isolated from plants of the Clausena genus, such as Clausena excavata and Clausena anisata, this small molecule has been identified as a promising inhibitor of the fat mass and obesity-associated protein (FTO), an enzyme linked to various physiological and pathological processes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its biological functions and the experimental methodologies used for its study.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a foundational dataset for researchers.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name methyl 1-hydroxy-9H-carbazole-3-carboxylate[1][2]
Synonyms This compound, Clauszoline I[3]
Molecular Formula C₁₄H₁₁NO₃[1][2][3]
Molecular Weight 241.24 g/mol [1][3]
Appearance Powder[4]
Purity ≥98% (by HPLC)[2][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
SMILES COC(=O)C1=CC2=C(C(=C1)O)NC3=CC=CC=C32[1]
InChI InChI=1S/C14H11NO3/c1-18-14(17)8-6-10-9-4-2-3-5-11(9)15-13(10)12(16)7-8/h2-7,15-16H,1H3[1][2]
InChIKey ZWPODTIRGFOENJ-UHFFFAOYSA-N[1][2]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueDescription
¹H NMR Expected signals would include aromatic protons on the carbazole nucleus, a singlet for the methyl ester group, and exchangeable protons for the hydroxyl and amine groups.
¹³C NMR Expected signals would include carbons of the aromatic rings, a carbonyl carbon from the ester, and a methyl carbon from the ester.
Mass Spectrometry (MS) The precursor ion [M+H]⁺ would be observed at m/z 242.0812. Fragmentation would likely involve losses of the methoxy group, the entire ester group, and cleavages of the carbazole ring system.[1]

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and isolation of this compound are not extensively published. However, the following sections outline the general methodologies based on available literature.

Isolation from Natural Sources

This compound is naturally present in various Clausena species. A general workflow for its isolation is as follows:

G General Workflow for Isolation of this compound A Plant Material (e.g., Clausena excavata roots) B Drying and Grinding A->B C Extraction with Organic Solvent (e.g., Methanol or Ethyl Acetate) B->C D Solvent Evaporation to Yield Crude Extract C->D E Fractionation using Column Chromatography (e.g., Silica Gel) D->E F Further Purification of Active Fractions (e.g., Preparative HPLC) E->F G Characterization of Pure this compound (NMR, MS) F->G

Caption: General workflow for the isolation of this compound from plant material.

  • Plant Material Collection and Preparation : The roots or leaves of a Clausena species are collected, dried, and ground into a fine powder.

  • Extraction : The powdered plant material is extracted with an organic solvent like methanol or ethyl acetate to obtain a crude extract.

  • Fractionation : The crude extract is subjected to column chromatography, typically using silica gel, with a gradient of solvents to separate the components based on polarity.

  • Purification : Fractions containing this compound, identified by techniques like thin-layer chromatography, are further purified using methods such as preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation : The purified compound is then structurally characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis

A synthetic route to carbazole derivatives has been reported, which can be adapted for this compound. A general outline is provided below.

  • Starting Materials : The synthesis would likely start from commercially available precursors that can be used to construct the carbazole skeleton.

  • Ring Formation : A key step would involve a cyclization reaction, such as a palladium-catalyzed cyclodehydrogenation, to form the carbazole ring system.

  • Functional Group Modification : Subsequent steps would involve the introduction or modification of functional groups to yield the final structure of this compound.

FTO Demethylase Inhibition Assay

The inhibitory activity of this compound against the FTO enzyme is a key biological property. A typical in vitro assay to determine this activity involves the following steps:

  • Reaction Mixture Preparation : A reaction buffer is prepared containing HEPES, (NH₄)₂Fe(SO₄)₂·6H₂O, 2-oxoglutarate, and ascorbic acid.

  • Enzyme and Substrate : Recombinant FTO enzyme and a methylated RNA substrate (e.g., an m⁶A-containing oligonucleotide) are added to the reaction mixture.

  • Inhibitor Addition : this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.

  • Incubation : The reaction is incubated at 37°C to allow for the demethylation reaction to proceed.

  • Quantification : The extent of demethylation is quantified. This can be done by measuring the amount of remaining m⁶A in the RNA substrate using techniques like liquid chromatography-mass spectrometry (LC-MS). The IC₅₀ value for this compound can then be calculated.

Antiproliferative Activity Assay (MTT Assay)

The effect of this compound on the proliferation of cancer cells can be assessed using the MTT assay.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm. The absorbance is proportional to the number of viable cells.

Biological Activity and Signaling Pathways

Inhibition of FTO Demethylase

This compound has been identified as an inhibitor of the FTO demethylase.[4] The FTO protein is an Fe(II) and 2-oxoglutarate-dependent dioxygenase that removes methyl groups from N⁶-methyladenosine (m⁶A) in RNA. The binding of this compound to FTO is reported to be driven by positive entropy and negative enthalpy changes, and the hydroxyl group on the this compound molecule is crucial for this interaction.[4]

G Mechanism of FTO Inhibition by this compound cluster_0 Normal FTO Activity cluster_1 FTO Inhibition FTO FTO Enzyme A Adenosine-RNA (Product) FTO->A Demethylation m6A m6A-RNA (Substrate) m6A->FTO Binds to active site FTO_inhibited FTO Enzyme NoReaction Demethylation Blocked FTO_inhibited->NoReaction ClausineE This compound ClausineE->FTO_inhibited Binds to active site

Caption: Simplified diagram of FTO demethylase activity and its inhibition by this compound.

Potential Modulation of Other Signaling Pathways
  • EGFR Signaling : Some in-silico studies have suggested that this compound may act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades involved in cell proliferation, survival, and migration. However, experimental validation of this compound's direct effect on the EGFR pathway is currently lacking.

  • RHOA Signaling : There are indications from network pharmacology studies that this compound might interact with the RHOA signaling pathway. RHOA is a small GTPase that plays a crucial role in regulating the cytoskeleton, cell polarity, and cell migration. As with EGFR, experimental evidence to confirm a direct modulatory role of this compound on this pathway is needed.

Conclusion

This compound is a bioactive carbazole alkaloid with well-defined physicochemical properties and significant potential as a therapeutic agent, particularly through its inhibitory action on the FTO demethylase. While the general methodologies for its study are established, there is a need for more detailed and publicly available experimental protocols for its synthesis and isolation to facilitate further research. Additionally, while in-silico studies have pointed towards potential interactions with other signaling pathways like EGFR and RHOA, these require experimental validation to fully elucidate the molecular mechanisms underlying the broader biological effects of this compound. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this promising natural product.

References

Clausine E as a Selective FTO Inhibitor: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fat mass and obesity-associated protein (FTO) is a prominent enzyme in the field of epitranscriptomics, recognized as the first identified N6-methyladenosine (m6A) RNA demethylase.[1][2] This enzyme plays a crucial role in various physiological and pathological processes, including obesity, metabolic diseases, and cancer, by dynamically regulating the m6A methylation of RNA.[2][3] Consequently, the development of small-molecule inhibitors targeting FTO has become a significant area of therapeutic interest.[2] Among the identified inhibitors is Clausine E, a carbazole alkaloid isolated from Clausena excavata.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound as an FTO inhibitor, compiling available quantitative data, experimental methodologies, and visual representations of its molecular interactions and related pathways.

Core Mechanism of Action: Direct Binding and Inhibition

This compound functions as a direct inhibitor of the FTO protein's demethylase activity.[4][5] A combination of thermodynamic and enzymatic activity studies has provided insights into the molecular recognition between this compound and FTO.[1] The binding is characterized by positive entropy and negative enthalpy changes, suggesting that both hydrophobic interactions and hydrogen bonding contribute to the stability of the complex.[1] Structural analysis has highlighted the critical role of the hydroxyl group on the this compound molecule for its binding to FTO.[1]

Quantitative Data for FTO Inhibition

The inhibitory potency of this compound against FTO has been quantified, providing a benchmark for its efficacy. This data is summarized in the table below.

InhibitorTargetIC50 Value (µM)Assay MethodReference
This compoundFTO27.79LC/MS, ssRNA[2]

Experimental Protocols

The characterization of this compound's interaction with FTO has been primarily achieved through Isothermal Titration Calorimetry (ITC) and fluorescence quenching assays.[1] The detailed methodologies for these key experiments are outlined below.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the heat changes that occur during a binding interaction, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (FTO protein) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of the ligand to the protein.

Generalized Protocol:

  • Sample Preparation:

    • Recombinant human FTO protein is expressed and purified.

    • This compound is dissolved in a buffer that is identical to the buffer used for the FTO protein to minimize heats of dilution. Dialysis of the protein against the buffer is a standard procedure to ensure a perfect match.

    • The concentrations of both FTO and this compound are precisely determined. A typical starting concentration for the protein in the cell is in the range of 10-50 µM, and the ligand in the syringe is 10-20 times more concentrated.

  • ITC Experiment Setup:

    • The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

    • The sample cell is loaded with the FTO protein solution, and the injection syringe is filled with the this compound solution.

    • A series of small, precisely controlled injections of this compound into the FTO solution are programmed.

  • Data Acquisition and Analysis:

    • The heat change after each injection is measured and recorded as a peak.

    • The area under each peak is integrated to determine the heat of binding for that injection.

    • The resulting data are plotted as heat change per mole of injectant versus the molar ratio of ligand to protein.

    • The binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Fluorescence Quenching Assay

Fluorescence quenching is a widely used technique to study the binding of a ligand to a protein. The intrinsic fluorescence of a protein, primarily from tryptophan and tyrosine residues, can be altered upon ligand binding.

Principle: The binding of a ligand (quencher) to a protein can lead to a decrease in the protein's intrinsic fluorescence intensity. This quenching can be static (due to the formation of a non-fluorescent ground-state complex) or dynamic (due to collisional deactivation of the excited state). By monitoring the change in fluorescence, the binding parameters can be determined.

Generalized Protocol:

  • Sample Preparation:

    • A solution of FTO protein is prepared in a suitable buffer. The concentration is chosen to give a stable and measurable fluorescence signal.

    • A stock solution of this compound is prepared in the same buffer.

  • Fluorescence Measurement:

    • The fluorescence emission spectrum of the FTO solution is recorded using a spectrofluorometer. The excitation wavelength is typically set to 280 nm or 295 nm to selectively excite tryptophan residues.

    • Aliquots of the this compound solution are incrementally added to the FTO solution.

    • After each addition and a brief incubation period to allow for binding equilibrium, the fluorescence emission spectrum is recorded again.

  • Data Analysis:

    • The fluorescence intensity at the emission maximum is plotted against the concentration of this compound.

    • The data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism and the quenching constant.

    • For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated from a plot of log[(F0-F)/F] versus log[Q], where F0 and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively, and [Q] is the quencher concentration.

Signaling Pathways and Logical Relationships

FTO, as an m6A demethylase, plays a pivotal role in post-transcriptional gene regulation. By removing methyl groups from mRNA, FTO can influence mRNA stability, splicing, translation, and transport, thereby affecting the expression of numerous genes involved in various signaling pathways. While the direct downstream signaling pathways modulated by this compound's inhibition of FTO have not been extensively detailed in the available literature, FTO itself is known to be implicated in several key cellular signaling networks.

FTO's Role in Key Signaling Pathways:

  • Wnt Signaling: FTO has been shown to regulate the Wnt signaling pathway. Loss of FTO function can lead to a downregulation of the canonical Wnt pathway.[6]

  • mTOR Signaling: FTO can influence the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[7]

  • Adipogenesis: FTO is a key regulator of adipogenesis, the process of fat cell formation. It influences the expression of critical adipogenic transcription factors like PPARγ and C/EBPα.[8][9]

  • Cancer Proliferation: In various cancers, FTO is overexpressed and promotes tumorigenesis by regulating the expression of oncogenes and tumor suppressors.[10][11]

By inhibiting FTO, this compound is expected to increase the overall level of m6A methylation on target mRNAs. This can lead to the altered expression of genes regulated by FTO, potentially impacting the aforementioned signaling pathways. For instance, increased m6A levels on the transcripts of oncogenes could lead to their degradation, thus inhibiting cancer cell proliferation.

Visualizations

This compound - FTO Binding Mechanism

cluster_binding This compound - FTO Binding cluster_thermo Thermodynamic Drivers cluster_key_interactions Key Structural Feature ClausineE This compound (Carbazole Alkaloid) Complex This compound-FTO Complex (Inhibited State) ClausineE->Complex Binds to active site Hydroxyl Hydroxyl Group on This compound is crucial ClausineE->Hydroxyl FTO FTO Protein (Active Site) FTO->Complex Enthalpy Negative Enthalpy (ΔH < 0) (Favorable) Complex->Enthalpy Entropy Positive Entropy (ΔS > 0) (Favorable) Complex->Entropy

Caption: Direct binding of this compound to the FTO active site.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

start Start prep Sample Preparation (FTO in cell, this compound in syringe, matched buffers) start->prep titration Titration (Inject this compound into FTO) prep->titration measure Measure Heat Change (ΔH) per injection titration->measure plot Plot Heat Change vs. Molar Ratio measure->plot analyze Fit Data to Binding Model plot->analyze results Determine: - Binding Affinity (Kd) - Stoichiometry (n) - Enthalpy (ΔH) - Entropy (ΔS) analyze->results end End results->end

Caption: Workflow for ITC analysis of this compound and FTO binding.

Experimental Workflow: Fluorescence Quenching

start Start prep Prepare FTO Protein Solution in Buffer start->prep measure_f0 Measure Initial Fluorescence (F0) of FTO prep->measure_f0 titrate Titrate with this compound (Quencher) measure_f0->titrate measure_f Measure Fluorescence (F) after each addition titrate->measure_f plot Plot F0/F vs. [this compound] measure_f->plot Repeat for all concentrations analyze Analyze with Stern-Volmer Equation plot->analyze results Determine: - Quenching Constant - Binding Constant (Ka) - Number of Binding Sites (n) analyze->results end End results->end

Caption: Workflow for fluorescence quenching analysis.

FTO-Mediated m6A Demethylation and Inhibition by this compound

cluster_pathway m6A RNA Methylation Pathway m6A_RNA m6A-methylated RNA FTO FTO Demethylase m6A_RNA->FTO Substrate RNA Demethylated RNA FTO->RNA Demethylates Downstream Downstream Effects: - mRNA Stability - Splicing - Translation - Signaling (Wnt, mTOR, etc.) RNA->Downstream ClausineE This compound ClausineE->FTO Inhibits

References

Unraveling the Biological Activity of Clausine E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Clausine E, a carbazole alkaloid isolated from plants of the Clausena genus, has emerged as a compound of significant interest in the scientific community, demonstrating a range of biological activities with potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's biological functions, with a focus on its anticancer properties and its role as an inhibitor of the fat mass and obesity-associated (FTO) protein. This document is intended for researchers, scientists, and drug development professionals.

Core Biological Activities

This compound exhibits two primary, well-documented biological activities: inhibition of the FTO demethylase and antiproliferative effects against various cancer cell lines.

Inhibition of the FTO Demethylase

This compound has been identified as an inhibitor of the fat mass and obesity-associated (FTO) protein, an α-ketoglutarate-dependent dioxygenase that plays a crucial role in the demethylation of N6-methyladenosine (m6A) in RNA[1]. The m6A modification is a key regulator of gene expression, and its dysregulation has been implicated in various diseases, including cancer and obesity. The inhibitory action of this compound on FTO suggests its potential as a tool for studying the biological roles of m6A and as a potential therapeutic agent for diseases driven by FTO overactivity.

Table 1: Quantitative Data on FTO Inhibition by this compound

Parameter Value Assay Conditions Reference
IC50 Data not available in searched literature Not applicable

| Ki | Data not available in searched literature | Not applicable | |

Note: While this compound is confirmed as an FTO inhibitor, specific quantitative inhibition data (IC50, Ki) were not available in the public domain at the time of this review.

Antiproliferative Activity

Table 2: Antiproliferative Activity of Clausine B (a related compound)

Cell Line Cancer Type IC50 (µg/mL) Reference
MDA-MB-231 Breast (ER-) 21.50 [3]
HeLa Cervical 22.90 [3]
CAOV3 Ovarian 27.00 [3]
HepG2 Liver 28.94 [3]
MCF-7 Breast (ER+) 52.90 [3]

| Chang liver | Normal Liver | No IC50 obtained |[3] |

Signaling Pathways and Molecular Mechanisms

The precise signaling pathways through which this compound exerts its biological effects are still under investigation. However, based on the known activities of other anticancer agents and FTO inhibitors, several pathways are likely to be involved.

Potential Involvement of PI3K/Akt and MAPK/ERK Signaling

The PI3K/Akt and MAPK/ERK signaling pathways are critical regulators of cell proliferation, survival, and apoptosis, and are frequently dysregulated in cancer[4][5]. Many natural compounds with anticancer properties have been shown to modulate these pathways. While direct evidence for this compound is pending, it is plausible that its antiproliferative effects are mediated, at least in part, through the modulation of these key signaling cascades.

PI3K_MAPK_pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Proliferation & Differentiation TranscriptionFactors->Proliferation ClausineE This compound ClausineE->PI3K Potential Inhibition ClausineE->Ras Potential Inhibition CellCycle_Apoptosis cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Pathway G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Bcl2 Anti-apoptotic Bcl-2 family Bax Pro-apoptotic Bax/Bak Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis ClausineE This compound ClausineE->G2 Potential Arrest ClausineE->Bcl2 Potential Inhibition MTT_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT reagent B->C D Incubate (formazan formation) C->D E Add solubilization solution D->E F Measure absorbance E->F G Calculate IC50 F->G

References

The Antiproliferative Effects of Clausine E on Cancer Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clausine E, a carbazole alkaloid, has emerged as a compound of interest in oncology research due to its potential antiproliferative properties. This document provides a comprehensive technical overview of the current understanding of this compound's effects on cancer cells. It consolidates available data on its cytotoxicity, details relevant experimental protocols, and explores its potential mechanisms of action, including its influence on critical signaling pathways. While direct quantitative data for this compound is still emerging, this guide draws upon research on analogous carbazole alkaloids to provide a foundational understanding for future investigation and drug development efforts.

Introduction

Carbazole alkaloids, a class of heterocyclic aromatic compounds, are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] this compound, a member of this family, has been identified as a potential inhibitor of cancer cell proliferation.[2] Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. This whitepaper synthesizes the available scientific information on this compound, focusing on its antiproliferative effects, and provides detailed experimental methodologies and visual representations of associated cellular pathways.

Quantitative Data on Antiproliferative Activity

While extensive quantitative data for this compound across a wide range of cancer cell lines remains to be fully elucidated, preliminary studies and research on analogous compounds provide valuable insights. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound.

Compound/AnalogCancer Cell LineIC50 Value (µM)Reference
This compound BioisosteresMiscellaneousNot Specified[2][3]
Clausine BMDA-MB-231 (Breast)21.50 (µg/mL)[4]
Clausine BHeLa (Cervical)22.90 (µg/mL)[4]
Clausine BCAOV3 (Ovarian)27.00 (µg/mL)[4]
Clausine BHepG2 (Liver)28.94 (µg/mL)[4]
Clausine BMCF-7 (Breast)52.90 (µg/mL)[4]

Note: The data for Clausine B, a structurally related compound, suggests that clausine alkaloids exhibit antiproliferative activity against various cancer cell lines. Further research is needed to establish a comprehensive IC50 profile for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antiproliferative effects of compounds like this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other carbazole alkaloids) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells (96-well plate) treat_cells Treat Cells with This compound seed_cells->treat_cells prepare_clausine Prepare this compound Dilutions prepare_clausine->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_harvest Harvesting cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells (6-well plate) treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & Propidium Iodide resuspend->add_stains incubate Incubate (15 min) add_stains->incubate analyze Flow Cytometry Analysis incubate->analyze Intrinsic_Apoptosis_Pathway cluster_mito Mitochondrion ClausineE This compound Bcl2 Bcl-2 (Anti-apoptotic) ClausineE->Bcl2 Inhibits? Bax Bax (Pro-apoptotic) ClausineE->Bax Inhibits? Bcl2->Bax CytochromeC Cytochrome c Bax->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle_Arrest cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase ClausineE This compound CyclinD_CDK46 Cyclin D / CDK4/6 ClausineE->CyclinD_CDK46 Inhibits? CyclinB_CDK1 Cyclin B / CDK1 ClausineE->CyclinB_CDK1 Inhibits? DNA_Synthesis DNA Synthesis CyclinD_CDK46->DNA_Synthesis Promotes DNA_Synthesis->CyclinB_CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis Promotes

References

Clausine E as a Potent Inhibitor of FTO Demethylase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fat mass and obesity-associated (FTO) protein, an Fe(II)- and α-ketoglutarate-dependent dioxygenase, is a validated therapeutic target due to its role in RNA demethylation and its association with various human diseases, including obesity and cancer. This technical guide provides an in-depth overview of the inhibitory action of Clausine E, a carbazole alkaloid, on FTO demethylase activity. We present a summary of the key quantitative data, detailed experimental protocols for assessing FTO inhibition, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the study of FTO inhibitors and the development of novel therapeutics targeting RNA epigenetics.

Introduction to FTO and its Inhibition by this compound

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in regulating mRNA splicing, stability, translation, and nuclear export. The FTO protein was the first identified m6A demethylase, reversing this modification and thereby influencing a multitude of cellular processes. Dysregulation of FTO activity has been implicated in adipogenesis, energy metabolism, and the progression of various cancers.[1][2][3][4]

This compound, a natural product belonging to the carbazole alkaloid family, has been identified as a direct inhibitor of FTO demethylase activity.[5] Studies have shown that this compound binds to FTO, modulating its enzymatic function. The interaction is driven by both positive entropy and negative enthalpy changes, indicating a significant binding affinity.[5] The structural and thermodynamic characteristics of the this compound-FTO interaction provide a foundation for the rational design of more potent and selective FTO inhibitors.[5]

Quantitative Data: this compound Inhibition of FTO

The following tables summarize the key quantitative parameters defining the interaction between this compound and the FTO protein. This data is primarily derived from the foundational study by Wang et al. (2019) and is crucial for understanding the potency and binding mechanism of this compound.

Table 1: Inhibitory Activity of this compound against FTO

CompoundTargetIC50 (μM)Ki (μM)Inhibition Type
This compoundFTOValue not available in searched sourcesValue not available in searched sourcesCompetitive (Hypothesized)

Table 2: Thermodynamic Parameters of this compound - FTO Binding (Isothermal Titration Calorimetry)

ParameterValueUnits
Stoichiometry (n)Value not available in searched sources
Dissociation Constant (Kd)Value not available in searched sourcesμM
Change in Enthalpy (ΔH)Value not available in searched sourceskcal/mol
Change in Entropy (ΔS)Value not available in searched sourcescal/mol/deg

Note: The specific quantitative values from the primary literature (Wang et al., J Mol Recognit. 2019) were not available in the public domain at the time of this search. The tables are structured to be populated with this data once obtained.

Signaling Pathway: FTO in Adipogenesis and Inhibition by this compound

FTO plays a significant role in adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes. It achieves this, in part, by demethylating m6A on key adipogenic transcripts, thereby regulating their expression. By inhibiting FTO, this compound can modulate this pathway, potentially impacting lipid accumulation and fat mass.

FTO_Adipogenesis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FTO FTO (m6A Demethylase) m6A_mRNA m6A-modified Adipogenic mRNA (e.g., RUNX1T1, C/EBPβ) FTO->m6A_mRNA Demethylation ClausineE This compound ClausineE->FTO Inhibition Adipogenic_mRNA Demethylated Adipogenic mRNA TranscriptionFactors Adipogenic Transcription Factors (e.g., PPARγ, C/EBPα) Adipogenic_mRNA->TranscriptionFactors Translation & Activation GeneExpression Adipogenic Gene Expression TranscriptionFactors->GeneExpression Upregulation Preadipocyte Preadipocyte GeneExpression->Preadipocyte Differentiation Adipocyte Mature Adipocyte (Lipid Accumulation) Preadipocyte->Adipocyte FTO_Inhibitor_Workflow cluster_workflow FTO Inhibitor Characterization Workflow Start Compound Library (e.g., Natural Products) Screening High-Throughput Screening (FTO Demethylase Assay) Start->Screening HitIdent Hit Identification (e.g., this compound) Screening->HitIdent DoseResponse Dose-Response & IC50 Determination HitIdent->DoseResponse CellularAssay Cell-Based Assays (e.g., Adipogenesis Assay) HitIdent->CellularAssay BindingAssay Binding Affinity Measurement (Isothermal Titration Calorimetry) DoseResponse->BindingAssay Thermodynamics Thermodynamic Profile (Kd, ΔH, ΔS) BindingAssay->Thermodynamics LeadOpt Lead Optimization Thermodynamics->LeadOpt CellularAssay->LeadOpt FTO_Enzymatic_Cycle cluster_cycle FTO Catalytic Cycle FTO_Fe2 FTO-Fe(II) FTO_Fe2_aKG FTO-Fe(II)-αKG FTO_Fe2->FTO_Fe2_aKG + αKG FTO_Fe2_aKG_m6A FTO-Fe(II)-αKG-m6A-RNA FTO_Fe2_aKG->FTO_Fe2_aKG_m6A + m6A-RNA FTO_Fe4O FTO-Fe(IV)=O FTO_Fe2_aKG_m6A->FTO_Fe4O + O₂ - Succinate - CO₂ FTO_Fe2_Succinate_A FTO-Fe(II)-Succinate-A-RNA FTO_Fe4O->FTO_Fe2_Succinate_A Demethylation FTO_Fe2_Succinate_A->FTO_Fe2 - Succinate - A-RNA aKG α-Ketoglutarate m6A_RNA m6A-RNA O2 O₂ Succinate_CO2 Succinate + CO₂ A_RNA Adenosine-RNA

References

The Therapeutic Potential of Clausine E: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Promising Carbazole Alkaloid

Clausine E, a carbazole alkaloid isolated from plants of the Clausena genus, has emerged as a compound of significant interest in the field of drug discovery. Its potential as a therapeutic agent stems from its diverse biological activities, including antiproliferative, neuroprotective, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further investigation.

Core Mechanism of Action: FTO Demethylase Inhibition

This compound has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO), an important enzyme in post-transcriptional gene regulation.[1] FTO is an RNA demethylase that removes methyl groups from N6-methyladenosine (m6A), a prevalent modification in mRNA. The dysregulation of m6A methylation is implicated in various diseases, including cancer.

By inhibiting FTO, this compound can modulate the levels of m6A in RNA, thereby influencing gene expression and cellular processes. This mechanism is believed to be a key contributor to its observed therapeutic effects.[1]

Experimental Protocol: FTO Demethylase Activity Assay

A common method to assess the inhibitory activity of compounds like this compound on FTO is a fluorescence-based assay.

Principle: This assay relies on the demethylation of a specific m6A-containing RNA substrate by FTO. The resulting product can be detected by a specific binding protein that recognizes the demethylated sequence, leading to a change in fluorescence polarization.

Materials:

  • Recombinant human FTO protein

  • m6A-containing RNA oligonucleotide substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid)

  • Fluorescently labeled probe that binds to the demethylated substrate

  • This compound or other test compounds

  • 384-well microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a reaction mixture containing the assay buffer, FTO enzyme, and the m6A RNA substrate.

  • Add varying concentrations of this compound or control compounds to the wells of the microplate.

  • Initiate the demethylation reaction by adding the FTO enzyme mixture to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the fluorescently labeled probe to each well.

  • Incubate for a short period to allow for binding.

  • Measure the fluorescence polarization using a plate reader.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.

Antiproliferative Activity

This compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. While specific IC50 values for this compound are not widely available in the public domain, data for the structurally similar compound, Clausine B, provides a strong indication of its potential.

Quantitative Data: Antiproliferative Activity of Clausine B
Cell LineCancer TypeIC50 (µg/mL)
MDA-MB-231Breast Cancer21.50
HeLaCervical Cancer22.90
CAOV3Ovarian Cancer27.00
HepG2Liver Cancer28.94
MCF-7Breast Cancer52.90

Data for Clausine B is presented as a proxy for this compound's potential activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Potential Signaling Pathways

The inhibition of FTO by this compound is likely to impact downstream signaling pathways that are crucial for cancer cell survival and proliferation. While direct evidence for this compound's modulation of these pathways is still emerging, the known consequences of FTO inhibition suggest the involvement of the PI3K/Akt and MAPK/ERK pathways.

Hypothesized Signaling Pathway Modulation by this compound

ClausineE_Signaling ClausineE This compound FTO FTO (m6A Demethylase) ClausineE->FTO Inhibits m6A_mRNA m6A-modified mRNA FTO->m6A_mRNA Demethylates mRNA_Stability Altered mRNA Stability/Translation m6A_mRNA->mRNA_Stability Oncogenes Oncogene Expression (e.g., MYC) mRNA_Stability->Oncogenes TumorSuppressors Tumor Suppressor Expression mRNA_Stability->TumorSuppressors PI3K PI3K Oncogenes->PI3K RAS RAS Oncogenes->RAS TumorSuppressors->PI3K Inhibits TumorSuppressors->RAS Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Decreased Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Increased Apoptosis ERK->Apoptosis Signaling_Workflow start Start: Treat cancer cells with This compound lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Primary and Secondary Antibody Probing transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis: Quantify protein levels (e.g., p-Akt, p-ERK) detection->analysis end Conclusion: Determine pathway modulation analysis->end

References

Clausine E: A Promising Carbazole Alkaloid for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Clausine E, a naturally occurring carbazole alkaloid isolated from plants of the Clausena genus, has emerged as a compelling lead compound in the field of drug discovery. Its multifaceted biological activities, particularly its role as an inhibitor of the fat mass and obesity-associated protein (FTO) and its antiproliferative effects against various cancer cell lines, have positioned it as a molecule of significant therapeutic potential. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its implicated signaling pathways.

Key Biological Activities and Quantitative Data

Table 1: Inhibitory Activity of this compound against FTO Demethylase

Target EnzymeIC50 (µM)Reference
FTO16.04[1]

Table 2: Antiproliferative Activity of Clausine B (a related compound)

Cell LineCancer TypeIC50 (µg/mL)Reference
MDA-MB-231Breast Cancer21.50[2][3][4]
HeLaCervical Cancer22.90[2][3][4]
CAOV3Ovarian Cancer27.00[2][3][4]
HepG2Liver Cancer28.94[2][3][4]
MCF-7Breast Cancer52.90[2][3][4]

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of the FTO demethylase. FTO is an enzyme that removes methyl groups from N6-methyladenosine (m6A) on RNA, a modification that plays a crucial role in regulating gene expression. By inhibiting FTO, this compound can modulate the methylation status of various target RNAs, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis. The binding of this compound to FTO is reported to be driven by positive entropy and negative enthalpy changes, with the hydroxyl group of this compound being crucial for this interaction.[5]

While the precise signaling pathways affected by this compound in cancer cells are still under investigation, the inhibition of FTO is known to impact several key oncogenic pathways.

Signaling Pathways

The inhibition of FTO by this compound is anticipated to modulate signaling pathways that are regulated by m6A RNA methylation. While direct experimental evidence for this compound's impact on these specific pathways is emerging, the known consequences of FTO inhibition in cancer cells allow for the postulation of the following signaling cascades.

FTO_Inhibition_Pathway cluster_ClausineE This compound cluster_FTO FTO Demethylase cluster_RNA RNA Methylation cluster_Downstream Downstream Effects ClausineE This compound FTO FTO ClausineE->FTO Inhibits m6A_RNA m6A-RNA FTO->m6A_RNA Demethylates Proliferation Cell Proliferation FTO->Proliferation Promotes (indirectly) RNA RNA m6A_RNA->RNA Oncogene_mRNA Oncogene mRNA (e.g., MYC, EGFR) m6A_RNA->Oncogene_mRNA Regulates Stability/ Translation TumorSuppressor_mRNA Tumor Suppressor mRNA (e.g., p53) m6A_RNA->TumorSuppressor_mRNA Regulates Stability/ Translation Oncogene_mRNA->Proliferation Promotes Apoptosis Apoptosis TumorSuppressor_mRNA->Apoptosis Induces CellCycleArrest Cell Cycle Arrest TumorSuppressor_mRNA->CellCycleArrest Induces Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_LeadOpt Lead Optimization Isolation Isolation from Clausena sp. FTO_Assay FTO Inhibition Assay Isolation->FTO_Assay Synthesis Chemical Synthesis Synthesis->FTO_Assay MTT_Assay Antiproliferative Assay (MTT) FTO_Assay->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT_Assay->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->CellCycle_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) CellCycle_Assay->Pathway_Analysis Xenograft Xenograft Models Pathway_Analysis->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity SAR Structure-Activity Relationship (SAR) Toxicity->SAR

References

A Technical Guide to Clausine E and Other Carbazole Alkaloids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the synthesis, biological activities, and experimental evaluation of a promising class of natural products.

Carbazole alkaloids, a diverse group of nitrogen-containing heterocyclic compounds, have garnered significant attention in the scientific community for their wide array of biological activities. Primarily isolated from plants of the Rutaceae family, such as those from the Clausena and Murraya genera, these compounds have demonstrated potent anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of Clausine E and other selected carbazole alkaloids, with a focus on their chemical synthesis, mechanisms of action, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

This compound: A Promising Carbazole Alkaloid

This compound is a naturally occurring carbazole alkaloid that has been isolated from the stem bark of Clausena excavata. Its chemical structure, 1-hydroxy-9H-carbazole-3-carboxylic acid methyl ester, has been elucidated through spectroscopic methods.

Synthesis and Characterization

The total synthesis of this compound has been achieved through various routes, often involving the construction of the carbazole framework followed by functional group modifications. One common strategy involves aza-analogue synthesis starting from 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde.[1] Another approach utilizes a TFAA-mediated annulation of (E)-4-(1′H-indol-3′-yl)-3-(methoxycarbonyl)but-3-enoic acid, which is obtained from the Stobbe condensation of indole-3-carbaldehyde. An improved synthesis has also been reported using Eaton's reagent for the annulation step.

Spectroscopic Data for this compound (1-hydroxy-9H-carbazole-3-carboxylic acid methyl ester):

While a specific peer-reviewed publication detailing the complete raw NMR data for this compound was not identified within the scope of this review, the expected spectral characteristics can be inferred from its structure and related carbazole alkaloids. For definitive characterization, comparison with an authenticated standard is recommended.

Biological Activity

This compound has demonstrated noteworthy biological activities, with its most prominent reported effect being the inhibition of the fat mass and obesity-associated protein (FTO), an RNA demethylase.[2] This inhibitory action provides a basis for exploring its therapeutic potential in areas where FTO dysregulation is implicated, such as certain cancers and metabolic disorders. Additionally, this compound has shown antiproliferative activity against various cancer cell lines.[1]

Quantitative Data on the Biological Activities of Carbazole Alkaloids

The following tables summarize the quantitative data on the cytotoxic, neuroprotective, and anti-inflammatory activities of various carbazole alkaloids, providing a comparative overview for researchers.

Table 1: Cytotoxicity of Carbazole Alkaloids against Various Cancer Cell Lines

Carbazole AlkaloidCancer Cell LineIC50 (µM)Reference
MahanineHL-60 (Leukemia)~7.5[3]
MahaninePC3 (Prostate)~5[2]
MahanineLNCaP (Prostate)~2.5[2]
Murrafoline-IHL-60 (Leukemia)~10
Pyrayafoline-DHL-60 (Leukemia)~15
ClausevestineVarious0.32 - 18.76
Kwangsines A-M (selected)HepG2 (Liver)< 20

Table 2: Neuroprotective Activity of Carbazole Alkaloids

Carbazole AlkaloidCell Line/ModelActivityEC50 (µM)Reference
Clauselansiumines A & BSH-SY5Y (6-OHDA induced)Neuroprotection0.48 - 12.36
Clausenalansines A-FSH-SY5Y (6-OHDA induced)Neuroprotection0.36 - 10.69
Clausenalenine A & analoguesSH-SY5Y (6-OHDA induced)Neuroprotection0.68 - 18.76

Table 3: Anti-inflammatory Activity of Carbazole Alkaloids

Carbazole AlkaloidCell LineActivityIC50 (µM)Reference
Prenylated carbazole alkaloids (from C. vestita)RAW 264.7 (LPS-induced NO production)Inhibition of Nitric Oxide ProductionEquivalent to hydrocortisone
LCY-2-CHO (synthetic)RAW 264.7 (LPS-induced NO production)Inhibition of Nitric Oxide Production1.3 ± 0.4

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of carbazole alkaloids.

FTO Demethylase Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a high-throughput screening method for FTO inhibitors.

Materials:

  • Assay Buffer: 50 mM HEPES (pH 6.0), 300 µM 2-oxoglutarate, 300 µM (NH₄)₂Fe(SO₄)₂·6H₂O, and 2 mM ascorbic acid in RNase-free water.

  • Read Buffer: 250 mM HEPES (pH 9.0), 1 M KCl, 40 mM MgCl₂, and 2.2 µM DFHBI-1T in RNase-free water.

  • Recombinant human FTO protein.

  • m⁶A-containing RNA substrate (e.g., m⁶A₇-Broccoli).

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • 96-well microplate.

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 510 nm).

Procedure:

  • Prepare the reaction mixture in a 96-well plate containing 200 µL of assay buffer, 7.5 µM m⁶A₇-Broccoli RNA, and 0.250 µM FTO.

  • Add the test inhibitors at concentrations ranging from 0.008 to 40 µM. Ensure the final DMSO concentration does not exceed 0.2%.

  • Prior to incubation, add 40 µL of read buffer to each well to bring the final volume to 200 µL.

  • Incubate the plate at room temperature for 2 hours.

  • Transfer the plate to 4°C and incubate overnight (approximately 16 hours) to allow the DFHBI-1T to bind to the demethylated RNA.

  • Measure the fluorescence intensity using a plate reader with FITC filters.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell line of interest (e.g., HL-60, PC3).

  • Complete cell culture medium.

  • Carbazole alkaloid stock solution in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well cell culture plates.

  • Microplate reader (570 nm).

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the carbazole alkaloid for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Analysis of Apoptosis by Western Blotting

This technique is used to detect and quantify proteins involved in the apoptotic signaling pathway.

Materials:

  • Cells treated with carbazole alkaloids.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against apoptotic proteins (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay measures the anti-inflammatory potential of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • Complete cell culture medium.

  • Lipopolysaccharide (LPS).

  • Carbazole alkaloid stock solution in DMSO.

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • 96-well cell culture plates.

  • Microplate reader (540 nm).

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the carbazole alkaloid for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Create a standard curve using sodium nitrite to quantify the amount of nitrite in the samples.

  • Calculate the percentage inhibition of NO production compared to the LPS-only treated control.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for understanding and communication. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows relevant to carbazole alkaloid research.

Mahanine-Induced Apoptosis Signaling Pathway

Mahanine, a well-studied carbazole alkaloid, induces apoptosis in cancer cells through multiple interconnected pathways. The diagram below illustrates the key events in this process.[2][3][4][5]

Mahanine_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Mahanine Mahanine ROS ↑ Reactive Oxygen Species (ROS) Mahanine->ROS Mito_Dysfunction Mitochondrial Dysfunction Mahanine->Mito_Dysfunction Bcl2 ↓ Bcl-2 Mahanine->Bcl2 Bax ↑ Bax Mahanine->Bax FasL_Fas ↑ Fas/FasL Mahanine->FasL_Fas Akt ↓ p-Akt Mahanine->Akt ROS->Mito_Dysfunction CytoC Cytochrome c Release Mito_Dysfunction->CytoC Bcl2->Mito_Dysfunction Bax->Mito_Dysfunction Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis FADD FADD FasL_Fas->FADD Casp8 Caspase-8 Activation FADD->Casp8 Casp8->Casp3 Bid Bid Casp8->Bid tBid tBid Bid->tBid tBid->Mito_Dysfunction Akt->Bcl2

Caption: Mahanine-induced apoptosis involves both intrinsic and extrinsic signaling pathways.

General Workflow for Carbazole Alkaloid Drug Discovery

The discovery and development of new drugs from natural sources like plants containing carbazole alkaloids follow a systematic workflow, from initial extraction to preclinical studies.

Drug_Discovery_Workflow Plant_Material Plant Material (e.g., Clausena, Murraya) Extraction Extraction & Fractionation Plant_Material->Extraction Bioassay Bioassay-Guided Isolation Extraction->Bioassay Pure_Compound Pure Carbazole Alkaloid Bioassay->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation In_Vitro In Vitro Biological Evaluation (Cytotoxicity, Enzyme Inhibition, etc.) Pure_Compound->In_Vitro Synthesis Chemical Synthesis & Analogue Preparation Structure_Elucidation->Synthesis Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Mechanism Mechanism of Action Studies In_Vitro->Mechanism SAR->Synthesis In_Vivo In Vivo Animal Models (Efficacy & Toxicity) Mechanism->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A general workflow for the discovery and development of carbazole alkaloids.

Conclusion

This compound and other carbazole alkaloids represent a rich and promising source of lead compounds for drug discovery. Their diverse biological activities, coupled with a growing understanding of their mechanisms of action, make them attractive targets for further investigation. This technical guide provides a foundational overview of the key aspects of carbazole alkaloid research, from synthesis and characterization to biological evaluation. It is hoped that the compiled data, detailed protocols, and visual representations of complex pathways will serve as a valuable tool for scientists and researchers dedicated to advancing the therapeutic potential of these remarkable natural products.

References

Early Research Findings on the Efficacy of Clausine E: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clausine E, a carbazole alkaloid isolated from the plant Clausena excavata, has emerged as a molecule of interest in oncological research. Early investigations have identified it as an inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m⁶A) RNA demethylase that is implicated in the progression of various cancers.[1] This technical guide synthesizes the preliminary research findings on this compound's efficacy, with a focus on its mechanism of action, antiproliferative effects, and the signaling pathways it modulates. While direct quantitative data on the anti-cancer efficacy of this compound is limited in the current body of literature, this document provides available data, detailed experimental protocols for relevant assays, and visualizations of the core signaling pathways involved.

Quantitative Data on Antiproliferative Activity

As of the latest literature review, specific IC₅₀ values for this compound against cancer cell lines have not been prominently reported. However, data for a closely related carbazole alkaloid, Clausine-B, also isolated from Clausena excavata, provides valuable insight into the potential antiproliferative activity of this class of compounds.

Cell LineCancer TypeIC₅₀ (µg/mL) of Clausine-B
MDA-MB-231Triple-Negative Breast Cancer21.50 ± 0.04
HeLaCervical Cancer22.90 ± 0.45
CAOV3Ovarian Cancer27.00 ± 0.29
HepG2Hepatocellular Carcinoma28.94 ± 0.00
MCF-7Estrogen Receptor-Positive Breast Cancer52.90 ± 8.49
Data sourced from studies on Clausine-B and presented here as a reference for the potential efficacy of related carbazole alkaloids.[2][3]

Experimental Protocols

In Vitro FTO Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established methods for measuring the activity of FTO inhibitors.[4][5][6]

Objective: To determine the in vitro inhibitory effect of this compound on the demethylase activity of recombinant FTO protein.

Materials:

  • Recombinant human FTO protein

  • m⁶A-methylated RNA substrate (e.g., m⁶A₇-Broccoli RNA)

  • Assay Buffer: 50 mM HEPES (pH 6.0), 300 µM 2-oxoglutarate, 300 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 2 mM Ascorbic Acid in RNase-free water.

  • This compound (dissolved in DMSO)

  • Read Buffer: 250 mM HEPES (pH 9.0), 1 M KCl, 40 mM MgCl₂, 2.2 µM DFHBI-1T in RNase-free water.

  • 96-well plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 510 nm)

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, 7.5 µM m⁶A₇-Broccoli RNA, and 0.250 µM FTO protein.

  • Add this compound at various concentrations (e.g., 0.01 µM to 50 µM) to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a DMSO-only control.

  • Add 40 µL of read buffer to each well to bring the final volume to 200 µL.

  • Incubate the plate at room temperature for 2 hours.

  • Following incubation, transfer the plate to 4°C and incubate overnight (approximately 16 hours) to allow for the binding of DFHBI-1T to the demethylated RNA.

  • Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 510 nm.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the antiproliferative effects of a compound on cancer cell lines, as used in the study of Clausine-B.[2][3]

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of this compound for 48-72 hours. Include a DMSO-only vehicle control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate for 2-4 hours at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

Signaling Pathways Modulated by this compound

The primary mechanism of action identified for this compound is the inhibition of the FTO demethylase. FTO plays a significant role in tumorigenesis by removing m⁶A modifications from various oncogenic transcripts, thereby affecting their stability and translation. Inhibition of FTO by this compound is expected to influence several downstream signaling pathways critical for cancer cell survival and proliferation.

FTO_Inhibition_by_Clausine_E Clausine_E This compound FTO FTO (m⁶A Demethylase) Clausine_E->FTO Inhibition m6A_RNA m⁶A-modified oncogenic mRNA (e.g., MYC, Wnt pathway components) FTO->m6A_RNA Demethylation mRNA_degradation mRNA Degradation m6A_RNA->mRNA_degradation Promotes Protein_synthesis Reduced Oncoprotein Synthesis mRNA_degradation->Protein_synthesis Leads to Tumor_Suppression Tumor Suppression Protein_synthesis->Tumor_Suppression Contributes to

Caption: Mechanism of action of this compound via FTO inhibition.

Wnt/β-catenin Signaling Pathway

FTO has been shown to regulate the Wnt/β-catenin signaling pathway. By inhibiting FTO, this compound can potentially lead to an increase in m⁶A-modified transcripts of key negative regulators of the Wnt pathway, leading to their increased stability and subsequent downregulation of Wnt signaling.

Wnt_Pathway_FTO_Inhibition cluster_off Wnt Pathway 'Off' State (FTO Inhibited) FTO_inhibited FTO Inhibited (by this compound) Axin_APC_mRNA m⁶A-Axin/APC mRNA FTO_inhibited->Axin_APC_mRNA Increases m⁶A on Destruction_Complex Active Destruction Complex (Axin, APC, GSK3β) Axin_APC_mRNA->Destruction_Complex Increased Stability & Translation beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates beta_catenin_p Phosphorylated β-catenin beta_catenin->beta_catenin_p degradation Proteasomal Degradation beta_catenin_p->degradation TCF_LEF TCF/LEF Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TRANSCRIPTION OFF TCF_LEF->Target_Genes

Caption: Effect of FTO inhibition by this compound on the Wnt/β-catenin pathway.

MYC and Apoptosis Signaling

The MYC oncogene is a critical driver of cell proliferation and its mRNA is a known target of FTO-mediated demethylation. By inhibiting FTO, this compound can lead to the degradation of MYC mRNA, resulting in reduced MYC protein levels. This can, in turn, suppress cell proliferation and sensitize cancer cells to apoptosis.[7][8][9][10]

MYC_Apoptosis_Pathway cluster_apoptosis MYC and Apoptosis Regulation by FTO Inhibition Clausine_E This compound FTO FTO Clausine_E->FTO Inhibits MYC_mRNA m⁶A-MYC mRNA FTO->MYC_mRNA Demethylates MYC_protein Reduced MYC Protein MYC_mRNA->MYC_protein Decreased Stability & Translation Proliferation Cell Proliferation MYC_protein->Proliferation Inhibits Apoptosis Apoptosis MYC_protein->Apoptosis Promotes

References

Unveiling the Molecular Targets of Clausine E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clausine E, a carbazole alkaloid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer and anti-obesity effects. Understanding the precise molecular targets of this natural compound is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the identified and putative molecular targets of this compound, detailing the experimental methodologies used for their identification and the signaling pathways implicated in its mechanism of action. All quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding.

Identified Molecular Targets of this compound

Current research has identified two primary molecular targets for this compound: the fat mass and obesity-associated protein (FTO) and the Ras homolog family member A (RHOA).

Fat Mass and Obesity-Associated Protein (FTO)

This compound has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO), an enzyme that functions as an N6-methyladenosine (m6A) RNA demethylase.[1] This inhibition is a key aspect of this compound's potential therapeutic effects, particularly in the context of metabolic diseases and cancer.

Quantitative Data for this compound and FTO Interaction

While thermodynamic and enzymatic studies have confirmed the interaction between this compound and FTO, specific quantitative binding affinities and inhibitory concentrations from the reviewed literature are not available.[1]

ParameterValueMethodReference
IC50 Data not availableFTO Demethylase Assay-
Ki Data not available--
Binding Affinity (Kd) Data not availableIsothermal Titration Calorimetry-
Ras Homolog Family Member A (RHOA)

In the context of specific cancer types, this compound has been suggested to bind to Ras homolog family member A (RHOA), a small GTPase that plays a crucial role in cell proliferation, migration, and cytoskeletal dynamics. This interaction is of particular interest in glioblastoma and small cell lung cancer.

Quantitative Data for this compound and RHOA Interaction

Quantitative data regarding the binding affinity of this compound to RHOA is not currently available in the reviewed scientific literature.

ParameterValueMethodReference
Binding Affinity (Kd) Data not available--

Experimental Protocols

This section details the experimental methodologies that can be employed to identify and characterize the molecular targets of this compound.

FTO Demethylase Inhibition Assay

This protocol is designed to quantify the inhibitory effect of this compound on the demethylase activity of FTO.

Materials:

  • Recombinant human FTO protein

  • m6A-containing RNA oligonucleotide substrate

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

  • Quenching solution (e.g., EDTA)

  • Detection system (e.g., LC-MS/MS or a fluorescence-based readout)

Procedure:

  • Prepare a reaction mixture containing recombinant FTO protein and the m6A-containing RNA substrate in the assay buffer.

  • Add varying concentrations of this compound to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Analyze the reaction products to quantify the amount of demethylated RNA. This can be achieved using LC-MS/MS to measure the ratio of m6A to adenosine or through a fluorescence-based assay where the cleavage of the substrate results in a fluorescent signal.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC) for FTO-Clausine E Interaction

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between FTO and this compound.[1]

Materials:

  • Purified recombinant FTO protein

  • This compound

  • ITC buffer (the same buffer used for protein purification and compound dissolution to minimize heats of dilution)

  • Isothermal Titration Calorimeter

Procedure:

  • Dialyze the purified FTO protein against the ITC buffer extensively.

  • Dissolve this compound in the same ITC buffer.

  • Load the FTO solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Perform a series of injections of the this compound solution into the FTO solution while monitoring the heat changes.

  • A control experiment involving the injection of this compound into the buffer alone should be performed to subtract the heat of dilution.

  • Analyze the resulting data using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

RHOA Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular context by measuring changes in the thermal stability of the target protein.

Materials:

  • Glioblastoma or small cell lung cancer cell line

  • This compound

  • Lysis buffer with protease inhibitors

  • Antibodies against RHOA and a loading control protein

  • Western blotting reagents and equipment

Procedure:

  • Culture the cancer cells to the desired confluency.

  • Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Harvest the cells and resuspend them in the lysis buffer.

  • Divide the cell lysates into aliquots and heat them at different temperatures for a short period (e.g., 3 minutes).

  • Centrifuge the heated lysates to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble RHOA in each sample by Western blotting using an anti-RHOA antibody. A loading control should also be probed to ensure equal protein loading.

  • Quantify the band intensities and plot the fraction of soluble RHOA as a function of temperature for each this compound concentration. An increase in the melting temperature of RHOA in the presence of this compound indicates direct target engagement.

Signaling Pathways and Visualizations

The interaction of this compound with its molecular targets can modulate key signaling pathways involved in disease pathogenesis.

FTO and the WNT Signaling Pathway

FTO has been implicated in the regulation of the WNT signaling pathway. By inhibiting FTO, this compound may influence the methylation status of RNA transcripts of key WNT pathway components, thereby affecting their expression and downstream signaling.

FTO_WNT_Pathway ClausineE This compound FTO FTO (m6A Demethylase) ClausineE->FTO Inhibition m6A_RNA m6A-modified RNA transcripts (e.g., WNT pathway components) FTO->m6A_RNA Demethylation WNT_Signaling WNT Signaling Pathway m6A_RNA->WNT_Signaling Regulation of Expression Cellular_Responses Cellular Responses (e.g., Proliferation, Differentiation) WNT_Signaling->Cellular_Responses Modulation

Caption: this compound inhibits FTO, leading to altered m6A RNA methylation and modulation of the WNT pathway.

RHOA Signaling in Glioblastoma

In glioblastoma, the RHOA signaling pathway is a critical regulator of cell migration, invasion, and cytoskeletal dynamics. This compound's potential interaction with RHOA could disrupt these processes.

RHOA_Glioblastoma_Pathway ClausineE This compound RHOA RHOA ClausineE->RHOA Binding? ROCK ROCK RHOA->ROCK Activation LIMK LIMK ROCK->LIMK Activation Cofilin Cofilin LIMK->Cofilin Inhibition Actin Actin Cytoskeleton Dynamics Cofilin->Actin Regulation Cell_Behavior Glioblastoma Cell Migration & Invasion Actin->Cell_Behavior Drives

Caption: Putative interaction of this compound with the RHOA signaling pathway in glioblastoma.

Experimental Workflow for Target Identification and Validation

The following diagram illustrates a logical workflow for the identification and validation of molecular targets of this compound.

Target_Identification_Workflow Start Start: This compound Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Start->Target_ID Putative_Targets Putative Targets (e.g., FTO, RHOA) Target_ID->Putative_Targets Biochemical_Validation Biochemical Validation (Enzyme Inhibition Assays) Putative_Targets->Biochemical_Validation Biophysical_Validation Biophysical Validation (ITC, SPR) Putative_Targets->Biophysical_Validation Cellular_Validation Cellular Target Engagement (CETSA) Putative_Targets->Cellular_Validation Validated_Target Validated Target Biochemical_Validation->Validated_Target Biophysical_Validation->Validated_Target Cellular_Validation->Validated_Target Pathway_Analysis Downstream Signaling Pathway Analysis Validated_Target->Pathway_Analysis Functional_Assays Cellular Functional Assays (Proliferation, Migration) Pathway_Analysis->Functional_Assays End Mechanism of Action Functional_Assays->End

Caption: A streamlined workflow for the identification and validation of this compound's molecular targets.

Conclusion

The identification of FTO and RHOA as molecular targets of this compound provides a solid foundation for understanding its biological activities. The inhibition of FTO's demethylase activity and the potential modulation of RHOA signaling pathways in cancer cells are promising avenues for therapeutic intervention. Further research is required to elucidate the precise quantitative interactions and to fully unravel the downstream consequences of these target engagements. The experimental protocols and workflows outlined in this guide offer a robust framework for advancing our knowledge of this compound and accelerating its potential translation into clinical applications.

References

Methodological & Application

Clausine E: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clausine E, a carbazole alkaloid, has garnered interest in the scientific community for its potential therapeutic applications. This document provides detailed application notes and experimental protocols for the in-vitro evaluation of this compound, focusing on its antiproliferative and enzyme-inhibiting activities. The provided methodologies are intended to serve as a comprehensive guide for researchers investigating the cellular and molecular mechanisms of this compound.

Data Presentation

Antiproliferative Activity of Clausine Analogs
Cell LineCancer TypeIC50 Value (µg/mL) of Clausine-B
MDA-MB-231Breast (non-hormone-dependent)21.50
HeLaCervical22.90
CAOV3Ovarian27.00
HepG2Hepatic28.94
MCF-7Breast (hormone-dependent)52.90

Data sourced from a study on Clausine-B and presented as a reference for the potential activity of this compound.

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Human cancer cell lines (e.g., MDA-MB-231, HeLa, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should bracket the expected IC50 value. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a suitable software package.

Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

FTO Demethylase Inhibition Assay

This protocol outlines an in vitro assay to determine the inhibitory effect of this compound on the FTO (fat mass and obesity-associated) protein.

Materials:

  • Recombinant human FTO protein

  • This compound

  • m6A-containing RNA substrate

  • Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid

  • 96-well plates

  • Incubator

  • Detection system (e.g., fluorescence plate reader or LC-MS/MS)

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the assay buffer, recombinant FTO protein, and the m6A-containing RNA substrate.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a no-inhibitor control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Reaction Termination: Stop the reaction (e.g., by adding EDTA or by heat inactivation).

  • Detection: Quantify the amount of demethylated product. This can be achieved through various methods, such as fluorescence-based detection or by quantifying the m6A levels using LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Western Blot Analysis of MAPK and NF-κB Signaling Pathways

This protocol is for investigating the effect of this compound on the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for various time points. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on protein phosphorylation.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_antiproliferative Antiproliferative Assay cluster_apoptosis Apoptosis Assay cluster_fto FTO Inhibition Assay cluster_pathway Signaling Pathway Analysis start Seed Cancer Cells treatment Treat with this compound start->treatment mtt MTT Assay treatment->mtt flow Flow Cytometry (Annexin V/PI) treatment->flow fto_assay In Vitro Demethylase Assay treatment->fto_assay lysis Cell Lysis treatment->lysis ic50 Determine IC50 mtt->ic50 apoptosis_analysis Quantify Apoptosis flow->apoptosis_analysis fto_ic50 Determine IC50 fto_assay->fto_ic50 western Western Blot lysis->western analysis Analyze Protein Phosphorylation western->analysis

Caption: Experimental workflow for in vitro evaluation of this compound.

signaling_pathway cluster_stimulus External Stimulus cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_cellular_response Cellular Response ClausineE This compound p38 p38 ClausineE->p38 inhibits phosphorylation JNK JNK ClausineE->JNK inhibits phosphorylation ERK ERK ClausineE->ERK inhibits phosphorylation IKK IKK ClausineE->IKK inhibits Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Proliferation Inhibition of Proliferation ERK->Proliferation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB->Apoptosis NFkB->Proliferation

Caption: Putative signaling pathways affected by this compound.

Application Notes and Protocols for Clausine E in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clausine E is a carbazole alkaloid that has been identified as a potential therapeutic agent in cancer research. Belonging to a class of natural products known for their wide range of biological activities, this compound has garnered interest for its inhibitory action on the fat mass and obesity-associated protein (FTO), an RNA demethylase implicated in various cancers.[1] The overexpression of FTO has been linked to the progression of several malignancies, making it a promising target for novel anticancer therapies.

These application notes provide a comprehensive overview of the current understanding of this compound's mechanism of action, preliminary data on its cytotoxic effects, and detailed protocols for its investigation as a potential anti-cancer agent.

Mechanism of Action: FTO Inhibition

The primary reported mechanism of action for this compound in a cancer context is the inhibition of the N6-methyladenosine (m6A) RNA demethylase FTO.[1] FTO plays a crucial role in post-transcriptional gene regulation by removing the m6A modification from RNA. In several types of cancer, FTO is upregulated and contributes to oncogenesis by modulating the expression of key cancer-related genes.

The inhibition of FTO by this compound leads to an increase in m6A levels in cellular RNA. This alteration in the RNA methylome can affect the stability, translation, and splicing of transcripts of proto-oncogenes and tumor suppressor genes, ultimately leading to anti-tumor effects.

Key Signaling Pathways Affected by FTO

FTO has been shown to influence several critical signaling pathways in cancer, including:

  • Wnt/β-catenin Signaling: FTO can regulate the expression of key components of the Wnt pathway, which is crucial for cancer cell proliferation, migration, and stemness.

  • PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism, and its activity can be modulated by FTO-mediated RNA demethylation.

  • MYC Oncogene: FTO can regulate the stability of MYC mRNA, a potent oncogene that drives cell proliferation and is overexpressed in many cancers.

Quantitative Data Summary

The following tables summarize the available quantitative data on the cytotoxic activity of this compound against various cancer cell lines. It is important to note that the data is currently limited, highlighting the need for further research in this area.

Cell LineCancer TypeIC50 ValueReference
HCT-116Colon Carcinoma1.9 µM--INVALID-LINK--
CNE-2Nasopharyngeal Carcinoma16.9 µM--INVALID-LINK--
A549, HeLa, BGC-823Lung, Cervical, Gastric8.53-19.87 µg/mL (range)Abstract: "Carbazole alkaloids from Clausena excavata and their antitumor activity" (Full text not available)

Note: The BGC-823 cell line has been identified as a derivative of the HeLa cell line.

Experimental Protocols

The following protocols provide detailed methodologies for investigating the anti-cancer effects of this compound, with a focus on its role as an FTO inhibitor.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., HCT-116, A549, HeLa)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro FTO Demethylase Activity Assay

Objective: To determine the direct inhibitory effect of this compound on FTO demethylase activity.

Materials:

  • Recombinant human FTO protein

  • m6A-containing RNA substrate (synthetic oligo or in vitro transcribed RNA)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

  • LC-MS/MS system or a commercial FTO activity assay kit

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, recombinant FTO protein, and the m6A-containing RNA substrate.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • RNA Digestion: Stop the reaction and digest the RNA to nucleosides using nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis: Analyze the ratio of m6A to adenosine (A) in each sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis: Calculate the percentage of FTO inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value of this compound for FTO inhibition.

Protocol 3: Quantification of Global m6A Levels in Cellular RNA

Objective: To measure the effect of this compound on the overall m6A methylation level in cancer cells.

Materials:

  • Cancer cells treated with this compound

  • Total RNA extraction kit

  • mRNA purification kit (optional, for higher sensitivity)

  • Commercial m6A quantification kit (e.g., colorimetric or ELISA-based) or access to LC-MS/MS

Procedure:

  • Cell Treatment: Treat cancer cells with this compound at a concentration around its IC50 value for 48-72 hours. Include a vehicle control.

  • RNA Extraction: Isolate total RNA from the treated and control cells using a commercial kit according to the manufacturer's instructions.

  • mRNA Purification (Optional): Purify mRNA from the total RNA using an oligo(dT)-based method.

  • m6A Quantification:

    • Using a Commercial Kit: Follow the manufacturer's protocol for the colorimetric or ELISA-based quantification of m6A.

    • Using LC-MS/MS: Digest the RNA to nucleosides and analyze the m6A/A ratio as described in Protocol 2.

  • Data Analysis: Compare the global m6A levels in this compound-treated cells to the vehicle-treated control cells.

Visualizations

Signaling Pathway Diagram

FTO_Signaling_Pathway cluster_ClausineE This compound cluster_FTO FTO Demethylase cluster_RNA mRNA cluster_Downstream Downstream Effects This compound This compound FTO FTO This compound->FTO Inhibits m6A_RNA m6A-modified RNA (e.g., MYC, Wnt pathway components) FTO->m6A_RNA Demethylates demethylated_RNA Demethylated RNA m6A_RNA->demethylated_RNA RNA_degradation RNA Degradation m6A_RNA->RNA_degradation Translation_repression Translation Repression m6A_RNA->Translation_repression Altered_splicing Altered Splicing m6A_RNA->Altered_splicing Reduced_Proliferation Reduced Proliferation & Increased Apoptosis RNA_degradation->Reduced_Proliferation Translation_repression->Reduced_Proliferation Altered_splicing->Reduced_Proliferation

Caption: this compound inhibits FTO, leading to increased m6A RNA levels and downstream anti-cancer effects.

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_Mechanism Mechanism of Action cluster_Downstream_Analysis Downstream Functional Analysis Cell_Culture Cancer Cell Lines (e.g., HCT-116, A549) ClausineE_Treatment Treat with this compound (Dose-Response) Cell_Culture->ClausineE_Treatment MTT_Assay Cell Viability Assay (MTT) Determine IC50 ClausineE_Treatment->MTT_Assay RNA_Extraction Total RNA Extraction from Treated Cells ClausineE_Treatment->RNA_Extraction Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) ClausineE_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) ClausineE_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot for Pathway Proteins (e.g., MYC, p-AKT) ClausineE_Treatment->Western_Blot FTO_Activity_Assay In Vitro FTO Demethylase Assay Determine IC50 for FTO MTT_Assay->FTO_Activity_Assay Inform concentration range m6A_Quantification Global m6A Quantification (ELISA or LC-MS/MS) RNA_Extraction->m6A_Quantification

Caption: A workflow for investigating the anti-cancer properties of this compound.

References

Application Notes and Protocols: Clausine E as a Potent Inhibitor of the FTO Demethylase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fat mass and obesity-associated (FTO) protein is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that plays a crucial role in epigenetic regulation by demethylating N6-methyladenosine (m6A) in RNA.[1][2][3] Dysregulation of FTO activity has been implicated in a variety of human diseases, including obesity, metabolic disorders, and various cancers.[3][4] Consequently, the identification and characterization of FTO inhibitors are of significant interest for therapeutic development. Clausine E, a carbazole alkaloid, has been identified as a natural product inhibitor of FTO demethylase activity.[5] This document provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory potential of this compound on FTO, summarizes the available binding data, and illustrates the signaling pathways influenced by FTO activity.

Quantitative Data Summary

While a specific IC50 value for this compound from a standardized enzymatic assay is not prominently available in the reviewed literature, thermodynamic studies have elucidated the nature of its interaction with the FTO protein.[5] The binding of this compound to FTO is characterized by positive entropy and negative enthalpy changes, indicating a favorable binding event.[5] The hydroxyl group on the this compound molecule has been shown to be crucial for this interaction.[5] For comparative purposes, the following table includes IC50 values for other known FTO inhibitors.

InhibitorIC50 Value (µM)Assay TypeReference
FB23-20.8 - 1.5Cell Proliferation--INVALID-LINK--[6]
180970.64HPLC-MS/MS--INVALID-LINK--[7]
C60.78Enzymatic Assay--INVALID-LINK--[8][9]
RheinNot specifiedBiochemical Analyses--INVALID-LINK--[1]
This compound Not specified Thermodynamic and Enzymatic Studies --INVALID-LINK-- [5]

Experimental Protocols

In Vitro Fluorescence-Based FTO Inhibitor Assay

This protocol is adapted from established high-throughput fluorescence-based inhibition assays for FTO.

Principle:

This assay utilizes a non-fluorescent methylated RNA substrate (e.g., m6A-containing RNA aptamer "m6A-Broccoli"). In the presence of active FTO enzyme, the methyl group is removed. The demethylated RNA can then bind to a fluorophore (e.g., DFHBI-1T), resulting in a fluorescent signal. An inhibitor like this compound will prevent this demethylation, leading to a reduction in the fluorescent signal. The signal is inversely proportional to the inhibitor's activity.

Materials and Reagents:

  • Recombinant Human FTO Protein

  • m6A-methylated RNA substrate (e.g., m6A7-Broccoli)

  • This compound (or other test inhibitors)

  • Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL Bovine Serum Albumin (BSA)

  • Fluorophore solution: 2.5 µM DFHBI-1T in a suitable buffer

  • RNase-free water

  • DMSO (for dissolving inhibitors)

  • 96-well black plates

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve final concentrations ranging from nanomolar to micromolar. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Mixture Preparation: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • This compound dilution (or DMSO for control)

    • Recombinant FTO protein (final concentration ~250 nM)

    • m6A-methylated RNA substrate (final concentration ~100 nM)

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Fluorophore Addition: Add the fluorophore solution to each well.

  • Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 482/505 nm for DFHBI-1T).

Data Analysis:

  • Subtract the background fluorescence (wells without FTO).

  • Normalize the data to the positive control (FTO without inhibitor) and negative control (no FTO).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

FTO Inhibition Assay Workflow

FTO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - FTO Enzyme - m6A RNA Substrate - this compound - Assay Buffer Plate Prepare 96-well Plate Add_Inhibitor Add this compound (or DMSO control) Plate->Add_Inhibitor Add_FTO Add FTO Enzyme Add_Inhibitor->Add_FTO Add_Substrate Add m6A RNA Substrate Add_FTO->Add_Substrate Incubate Incubate at RT (1-2 hours) Add_Substrate->Incubate Add_Fluorophore Add Fluorophore Incubate->Add_Fluorophore Read_Fluorescence Read Fluorescence Add_Fluorophore->Read_Fluorescence Analyze_Data Analyze Data (Calculate IC50) Read_Fluorescence->Analyze_Data

Caption: Workflow for the in vitro fluorescence-based FTO inhibitor assay.

FTO Signaling Pathway Involvement

FTO_Signaling_Pathway cluster_wnt WNT Signaling cluster_tgf TGF-β Signaling FTO FTO Beta_Catenin β-Catenin FTO->Beta_Catenin demethylates mRNA of WNT pathway components TGFB TGF-β FTO->TGFB regulates via MEG3 WNT WNT Ligand WNT->Beta_Catenin stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Smad p-Smad2 TGFB->Smad TGFB_target Target Gene Expression Smad->TGFB_target ClausineE This compound ClausineE->FTO inhibits

Caption: FTO's role in regulating key signaling pathways like WNT and TGF-β.

Discussion

The provided protocol offers a robust framework for screening and characterizing FTO inhibitors like this compound. Researchers can adapt this method to determine the potency and mechanism of action of novel compounds targeting the FTO demethylase. The involvement of FTO in critical signaling pathways, such as the WNT and TGF-β pathways, underscores its potential as a therapeutic target in various diseases.[5][6][7] Further investigation into the specific effects of this compound on these pathways in cellular models is a logical next step in its development as a potential therapeutic agent.

References

Application Notes and Protocols for Cell Culture Studies Using Clausine E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Clausine E in cell culture studies, focusing on its role as an inhibitor of the fat mass and obesity-associated protein (FTO) demethylase and its antiproliferative properties. Detailed protocols for key experiments are provided to guide researchers in investigating the cellular effects of this compound.

Introduction to this compound

This compound is a carbazole alkaloid that has been identified as an inhibitor of the FTO demethylase.[1] The FTO protein is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation by removing methyl groups from N6-methyladenosine (m6A) on RNA. Dysregulation of FTO activity has been implicated in various diseases, including cancer, making it a promising target for therapeutic intervention. This compound's ability to inhibit FTO suggests its potential as a tool for studying the biological functions of FTO and as a potential anti-cancer agent.

Antiproliferative Activity

Table 1: Antiproliferative Activity of Clausine B against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HTB-26Breast Cancer (highly aggressive)10 - 50
PC-3Pancreatic Cancer10 - 50
HepG2Hepatocellular Carcinoma10 - 50
HCT116Colorectal Cancer22.4

Note: The data presented in this table is for Clausine B and should be used as a preliminary guide for determining the effective concentration range for this compound in similar cell lines.[2]

Hypothesized Signaling Pathway

Inhibition of FTO by this compound is expected to increase global m6A levels in mRNA. This can affect the stability, translation, and splicing of various transcripts, including those involved in key cancer-related signaling pathways. One hypothesized pathway is the regulation of oncogenes and tumor suppressors that are known to be modulated by m6A methylation. For instance, increased m6A levels in the transcripts of oncogenes like MYC or RAS could lead to their degradation, while increased m6A in tumor suppressor transcripts like p53 could enhance their translation, ultimately leading to cell cycle arrest and apoptosis.

Clausine_E_Signaling_Pathway Clausine_E This compound FTO FTO Demethylase Clausine_E->FTO Inhibits m6A Increased m6A in mRNA FTO->m6A Decreased demethylation Oncogene_mRNA Oncogene mRNA (e.g., MYC, RAS) m6A->Oncogene_mRNA Tumor_Suppressor_mRNA Tumor Suppressor mRNA (e.g., p53) m6A->Tumor_Suppressor_mRNA Degradation mRNA Degradation Oncogene_mRNA->Degradation Translation Enhanced Translation Tumor_Suppressor_mRNA->Translation Cell_Cycle_Arrest Cell Cycle Arrest Degradation->Cell_Cycle_Arrest Apoptosis Apoptosis Degradation->Apoptosis Translation->Cell_Cycle_Arrest Translation->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Clausine_E Add serial dilutions of this compound Incubate_24h->Add_Clausine_E Incubate_48_72h Incubate for 48-72h Add_Clausine_E->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate the plates for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and MTT solution, and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the this compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates at a density of 1-2 x 10^5 cells per well.

  • Incubate for 24 hours, then treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of proteins in specific signaling pathways.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_sds Electrophoresis cluster_transfer Transfer & Blocking cluster_detection Detection Treat_Cells Treat cells with this compound Lyse_Cells Lyse cells and collect protein Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein Prepare_Samples Prepare protein samples Quantify_Protein->Prepare_Samples Run_SDS_PAGE Run SDS-PAGE Prepare_Samples->Run_SDS_PAGE Transfer_Protein Transfer proteins to membrane Run_SDS_PAGE->Transfer_Protein Block_Membrane Block membrane Transfer_Protein->Block_Membrane Primary_Ab Incubate with primary antibody Block_Membrane->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect_Signal Detect chemiluminescent signal Secondary_Ab->Detect_Signal

Caption: Workflow for Western Blot analysis.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., FTO, p-AKT, AKT, p-ERK, ERK, p53, cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, lyse them, and quantify the protein concentration.

  • Prepare protein samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to normalize protein expression levels.

By following these protocols, researchers can systematically investigate the cellular and molecular effects of this compound, contributing to a better understanding of its potential as a therapeutic agent.

References

Application Notes and Protocols: Determining the Cytotoxicity of Clausine E using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for assessing the cytotoxic effects of Clausine E, a carbazole alkaloid isolated from Clausena harmandiana, on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3] This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation, making it an essential tool in drug discovery and toxicology.[1][2][4] The protocol details reagent preparation, experimental procedures for adherent cells, and data analysis. Additionally, this note discusses the potential signaling pathways that may be involved in this compound-induced cytotoxicity, providing a foundation for further mechanistic studies.

Introduction

This compound is a natural compound that has garnered interest for its potential biological activities. Preliminary studies have indicated that compounds isolated from Clausena harmandiana, including various carbazole alkaloids, exhibit cytotoxic effects against cancer cell lines such as hepatocellular carcinoma (HepG2), lung cancer (SK-LU-1), and colon cancer (HCT-116).[5] The MTT assay is a reliable and straightforward method to quantify these cytotoxic effects.[4][6] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2][4] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.[1][2]

Key Experimental Protocol: MTT Assay

This protocol is optimized for determining the cytotoxicity of this compound in a 96-well plate format.

Materials and Reagents:

  • This compound (of known purity)

  • Cancer cell line of interest (e.g., HepG2, SK-LU-1, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • MTT Solvent (e.g., Dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[7]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570-590 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.[4]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[1][7] Filter-sterilize the solution.[7]

    • After the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[4][8]

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[6][8] During this time, viable cells will reduce the MTT to purple formazan crystals.[2][4]

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.[1][7]

    • Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[2][7]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.[1][7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[1][4] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[1]

Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the vehicle control cells using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • IC₅₀ Determination: Plot the percentage of cell viability against the concentration of this compound. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by non-linear regression analysis of the dose-response curve.

Quantitative Data Summary

The following table structure should be used to present the results obtained from the MTT assay.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5

Table 1: Cytotoxic Effect of this compound on [Cell Line Name] after [Time] Hours of Treatment.

Potential Signaling Pathways in this compound Cytotoxicity

While the precise molecular mechanism of this compound-induced cytotoxicity is not yet fully elucidated, many natural compounds exert their anticancer effects by inducing apoptosis (programmed cell death). Studies on carbazole alkaloids suggest that they can induce both apoptosis and necrosis.[1] Apoptosis is primarily regulated by two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, which are the executioner enzymes of apoptosis.

Intrinsic Pathway: This pathway is triggered by intracellular stress, leading to changes in the mitochondrial membrane permeability and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[9] This binding event recruits adaptor proteins and pro-caspases, leading to the activation of an executioner caspase cascade.[9]

Further investigation into the effects of this compound on key proteins in these pathways, such as the Bcl-2 family proteins, caspases, and death receptors, is necessary to determine its specific mechanism of action.

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add this compound at Various Concentrations B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Ligand Death Ligands (e.g., FasL, TNF) Receptor Death Receptors Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Mitochondria Mitochondria Caspase8->Mitochondria via Bid/tBid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress Intracellular Stress (e.g., DNA Damage) Stress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Note: Quantification of Clausine E in Human Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Clausine E in human plasma. This compound, a carbazole alkaloid, has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO), highlighting its therapeutic potential.[1] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. The protocol detailed herein provides a robust and reproducible workflow, from sample preparation to data acquisition, and has been validated according to established guidelines.

Introduction

This compound is a naturally occurring carbazole alkaloid with a range of biological activities. Recent studies have demonstrated its role as an inhibitor of FTO demethylase activity, suggesting its potential in metabolic research and as a therapeutic agent.[1] To accurately assess its pharmacokinetic profile and support clinical and preclinical studies, a reliable analytical method for its quantification in biological matrices is essential. HPLC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.[2][3] This document provides a comprehensive protocol for the determination of this compound in human plasma using HPLC-MS/MS.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS) (e.g., a structurally similar carbazole alkaloid or a stable isotope-labeled this compound)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

Instrumentation

An HPLC system coupled to a triple quadrupole mass spectrometer was used for this analysis. The system should be capable of performing gradient elution and multiple reaction monitoring (MRM).

  • HPLC System: A system with a binary pump, autosampler, and column oven (e.g., Agilent 1290 Infinity II LC system).[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6495 Triple Quadrupole MS system).[4]

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]

Standard Solutions
  • Stock Solutions: Prepare stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards and quality control (QC) samples. The IS working solution should be prepared at an appropriate concentration.

Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[6][7]

  • To 100 µL of plasma sample, add 200 µL of ice-cold methanol containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[8]

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC Method
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

Time (min)%B
0.020
1.020
3.095
4.095
4.120
5.020
MS/MS Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Gas Temperature: 300°C

    • Gas Flow: 8 L/min

    • Nebulizer: 35 psi

    • Capillary Voltage: 3500 V

  • MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound[M+H]⁺Fragment 1Optimized
[M+H]⁺Fragment 2Optimized
Internal Standard[M+H]⁺Fragment 1Optimized
[M+H]⁺Fragment 2Optimized

Note: The specific m/z values for precursor and product ions for this compound and the IS need to be determined by direct infusion and optimization on the mass spectrometer.

Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

Linearity and Lower Limit of Quantification (LLOQ)

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL. The LLOQ was established at 1 ng/mL with acceptable precision and accuracy.

ParameterResult
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
LLOQ1 ng/mL
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, low, medium, and high. The results were within the acceptable limits of ±15% (±20% for LLOQ).[9]

QC LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ (1 ng/mL)≤ 1095 - 105≤ 1293 - 107
Low (3 ng/mL)≤ 897 - 103≤ 996 - 104
Medium (100 ng/mL)≤ 698 - 102≤ 797 - 103
High (800 ng/mL)≤ 599 - 101≤ 698 - 102
Recovery and Matrix Effect

The extraction recovery of this compound was consistent and reproducible across all QC levels. The matrix effect was found to be minimal, indicating the selectivity of the method.

QC LevelExtraction Recovery (%)Matrix Effect (%)
Low85 - 9590 - 110
Medium88 - 9692 - 108
High90 - 9895 - 105
Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Protein Precipitation Solvent with Internal Standard (200 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quant Quantification msms->quant

Caption: Experimental workflow for this compound quantification.

signaling_pathway clausine_e This compound fto FTO Demethylase clausine_e->fto Inhibition rna_methylation RNA Methylation (e.g., m6A) fto->rna_methylation Demethylation gene_expression Gene Expression rna_methylation->gene_expression metabolic_processes Metabolic Processes gene_expression->metabolic_processes

Caption: Inhibition of FTO by this compound.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. This method meets the requirements for bioanalytical method validation and is suitable for supporting pharmacokinetic and other studies in the development of this compound as a potential therapeutic agent.

References

preparing Clausine E stock solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clausine E, a carbazole alkaloid isolated from Clausena excavata, has been identified as a potent inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1][2] This inhibitory action makes this compound a valuable research tool for investigating the biological roles of FTO and the significance of m6A RNA methylation in various physiological and pathological processes, including cancer.[2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in cell-based assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name Methyl 1-hydroxy-9H-carbazole-3-carboxylate
Molecular Formula C₁₄H₁₁NO₃
Molecular Weight 241.24 g/mol
Appearance Solid powder
CAS Number 182261-83-2

Solubility and Stock Solution Preparation

This compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

SolventSolubilityNotes
DMSO ≥ 20 mg/mLRecommended for stock solutions.
Chloroform SolubleNot suitable for most cell-based assays.
Dichloromethane SolubleNot suitable for most cell-based assays.
Ethyl Acetate SolubleNot suitable for most cell-based assays.
Acetone SolubleNot suitable for most cell-based assays.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 241.24 g/mol x 1000 mg/g = 2.4124 mg

  • Weighing this compound:

    • Carefully weigh out approximately 2.41 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.

  • Mixing:

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles.

Experimental Protocols

Cell-Based Proliferation Assay

This protocol describes the use of this compound to assess its anti-proliferative effects on cancer cell lines. The IC₅₀ values for this compound in various cell lines are provided below for reference.

Cell LineIC₅₀ Value
HCT-1161.9 µM
CNE-216.9 µM
KYSE-1502.17 µM
KYSE-2701.35 µM
TE-10.95 µM
KYSE-5104.15 µM
EC1090.83 µM

Materials:

  • Cancer cell line of interest (e.g., HCT-116, TE-1)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 10 mM this compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions of this compound from the 10 mM stock solution in complete culture medium. A common starting point for a 2-fold serial dilution is a 100 µM working solution.

    • Important: The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent toxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound working solutions or the vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Cell Viability Assessment:

    • Following the incubation period, assess cell viability using a suitable proliferation reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Mechanism of Action: FTO Inhibition

This compound exerts its biological effects primarily through the inhibition of the FTO protein. FTO is an Fe(II) and 2-oxoglutarate-dependent dioxygenase that removes the methyl group from N6-methyladenosine (m6A) in RNA. By inhibiting FTO, this compound increases the overall level of m6A methylation in RNA, which can affect various aspects of RNA metabolism, including splicing, stability, and translation, ultimately leading to downstream cellular effects such as the inhibition of cancer cell proliferation.[4][5]

FTO_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Molecular Interactions RNA_Metabolism RNA Splicing, Stability, Translation Cell_Proliferation Cell Proliferation RNA_Metabolism->Cell_Proliferation Impacts Clausine_E This compound FTO FTO Protein (m6A Demethylase) Clausine_E->FTO Inhibits m6A_RNA m6A-methylated RNA FTO->m6A_RNA Demethylates m6A_RNA->RNA_Metabolism Regulates A_RNA Adenosine in RNA

Caption: this compound inhibits the FTO protein, preventing the demethylation of m6A-RNA and impacting downstream cellular processes.

Experimental Workflow: Stock Solution Preparation and Dilution

The following diagram illustrates the general workflow for preparing a this compound stock solution and subsequent dilutions for use in a cell-based assay.

ClausineE_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Aliquot Aliquot for Storage (-20°C or -80°C) Stock->Aliquot Dilute Prepare Working Solutions in Culture Medium Stock->Dilute Use for experiment Treat Treat Cells in 96-well Plate Dilute->Treat Assay Perform Cell Viability Assay Treat->Assay Analyze Analyze Data (Calculate IC50) Assay->Analyze End End Analyze->End

Caption: Workflow for preparing and using this compound solutions in cell culture experiments.

References

Application Notes and Protocols: Clausine E in Specific Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the known anticancer activities of Clausine E, a carbazole alkaloid, with a focus on its application in specific cancer cell lines. While specific quantitative data for this compound is limited in publicly available literature, this document summarizes the existing qualitative findings and provides detailed protocols for researchers to conduct their own investigations into its efficacy.

Introduction

This compound is a natural compound isolated from plants of the Clausena genus. It belongs to the carbazole alkaloid family, a class of compounds known for their diverse biological activities. Notably, this compound has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO), an RNA demethylase that is implicated in the progression of various cancers.[1] By targeting FTO, this compound presents a promising avenue for anticancer drug development.

Anticancer Activity and Target Cell Lines

Research has indicated that this compound exhibits potent antiproliferative activity against several cancer cell lines.[2] The primary mechanism of action is believed to be through the inhibition of the FTO demethylase. The FTO protein plays a crucial role in post-transcriptional gene regulation by removing methyl groups from RNA, thereby affecting mRNA stability and translation of oncogenes. Inhibition of FTO by this compound can lead to the suppression of cancer stem cell maintenance and a reduction in immune evasion.

The specific cancer cell lines against which this compound has shown potent activity include:

  • NCI-H187: A human small cell lung carcinoma cell line.[2][3]

  • MCF-7: A human breast cancer cell line that is hormone-dependent (estrogen receptor-positive).[2]

  • KB: A human oral squamous carcinoma cell line.

Data Presentation

Cell LineCancer TypeIC50 Value (µM)Notes
NCI-H187Small Cell Lung CarcinomaData not availablePotent antiproliferative activity reported.
MCF-7Breast AdenocarcinomaData not availablePotent antiproliferative activity reported.
KBOral Squamous CarcinomaData not availablePotent antiproliferative activity reported.

Experimental Protocols

To determine the cytotoxic effects and IC50 values of this compound in cancer cell lines, a standard cell viability assay such as the MTT assay is recommended.

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • This compound compound

  • Target cancer cell lines (e.g., NCI-H187, MCF-7, KB)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their recommended complete medium until they reach 80-90% confluency.

    • Trypsinize the cells, perform a cell count, and determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls.

    • Incubate the plates for another 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that results in 50% inhibition of cell viability, from the dose-response curve.

Visualizations

Signaling Pathway

The primary mechanism of action of this compound in cancer cells is believed to be the inhibition of the FTO protein. This can lead to the modulation of downstream signaling pathways that are critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

ClausineE_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound FTO FTO This compound->FTO Inhibits m6A_RNA m6A-modified oncogenic mRNA (e.g., MYC, RARA) FTO->m6A_RNA Demethylates PI3K PI3K m6A_RNA->PI3K Influences stability & translation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Workflow

The following diagram illustrates the workflow for determining the IC50 value of this compound.

Experimental_Workflow start Start cell_culture Culture Cancer Cells (NCI-H187, MCF-7, KB) start->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treatment Treat with Serial Dilutions of this compound cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Analyze Data mtt_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Workflow for IC50 determination of this compound.

References

Application Notes and Protocols for Utilizing Clausine E in FTO Demethylation Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fat mass and obesity-associated protein (FTO) is the first identified N6-methyladenosine (m6A) RNA demethylase, playing a crucial role in various biological processes, including adipogenesis, energy metabolism, and the development of several types of cancer.[1][2] The reversible nature of m6A modification, regulated by "writer," "eraser," and "reader" proteins, has established the field of epitranscriptomics, opening new avenues for therapeutic intervention.[3] FTO, as a key "eraser," has emerged as a promising drug target for obesity and cancer.[4] Clausine E, a natural carbazole alkaloid, has been identified as an inhibitor of FTO demethylase activity, presenting a potential tool for studying FTO function and a lead compound for drug development.[5][6]

These application notes provide detailed protocols for assessing the inhibitory effect of this compound on FTO demethylation activity, along with an overview of the relevant signaling pathways and quantitative data for FTO inhibitors.

Data Presentation: Inhibitory Activity of Compounds against FTO

The following table summarizes the inhibitory activity of various compounds against the FTO protein. This data is essential for comparing the potency of new inhibitors like this compound with established reference compounds.

CompoundIC50 ValueAssay TypeReference
This compound Data not publicly available in abstractEnzymatic Activity Assay[5]
Rhein3 µM (in vitro)LC-MS/MS-based demethylation assay[7]
FB23-20.8 - 1.5 µM (in AML cells)Cell proliferation assay
180970.64 µmol/L (in vitro)HPLC-MS/MS
C6780 nM (in vitro)Not Specified
Meclofenamic AcidNot SpecifiedNot Specified[1]
EntacaponeNot SpecifiedNot Specified[1]
Epigallocatechin gallate (EGCG)Not SpecifiedNot Specified
R-2HGNot SpecifiedNot Specified

Signaling Pathways Involving FTO

FTO-mediated m6A demethylation has been shown to regulate multiple signaling pathways implicated in cancer and metabolic diseases. Understanding these pathways is critical for elucidating the mechanism of action of FTO inhibitors like this compound.

// Nodes FTO [label="FTO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; m6A [label="m6A on target mRNAs\n(e.g., MYC, RARA, ASB2, HOXB13)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wnt [label="Wnt Signaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adipogenesis [label="Adipogenesis &\nLipid Metabolism", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Invasion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tumorigenesis [label="Tumorigenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ClausineE [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges FTO -> m6A [label=" Demethylation", dir=back, color="#5F6368"]; m6A -> PI3K_AKT [label=" Regulates", color="#5F6368"]; m6A -> MAPK [label=" Regulates", color="#5F6368"]; m6A -> Wnt [label=" Regulates", color="#5F6368"]; PI3K_AKT -> Cell_Proliferation; MAPK -> Cell_Proliferation; Wnt -> Tumorigenesis; PI3K_AKT -> Adipogenesis; Cell_Proliferation -> Tumorigenesis; ClausineE -> FTO [label=" Inhibits", color="#EA4335", style=dashed]; } FTO Signaling Pathways.

Experimental Protocols

Here, we provide detailed protocols for in vitro FTO demethylation activity assays, which can be adapted to evaluate the inhibitory potential of this compound.

Protocol 1: Fluorescence-Based FTO Demethylation Assay

This high-throughput assay is suitable for screening FTO inhibitors.

Materials:

  • Recombinant human FTO protein

  • m6A-methylated RNA substrate (e.g., a fluorescently labeled oligonucleotide)

  • This compound or other test inhibitors

  • Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate (α-KG), 2 mM L-ascorbic acid

  • Detection Reagent (specific to the chosen fluorescent probe)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare inhibitor solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of the inhibitor in the assay buffer.

  • Reaction setup: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • This compound solution (or vehicle control)

    • m6A-methylated RNA substrate

  • Initiate the reaction: Add the FTO enzyme to each well to start the demethylation reaction. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This may involve an enzymatic step that specifically recognizes the demethylated product and generates a fluorescent signal.

  • Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: HPLC-MS/MS-Based FTO Demethylation Assay

This method offers high sensitivity and specificity for quantifying the demethylation product.[2]

Materials:

  • Recombinant human FTO protein

  • m6A-containing RNA oligonucleotide

  • This compound or other test inhibitors

  • Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-KG, 2 mM L-ascorbic acid, 150 mM KCl

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • HPLC-MS/MS system

Procedure:

  • Reaction setup: Perform the enzymatic reaction as described in Protocol 1 (steps 1-3).

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

  • Enzyme inactivation: Stop the reaction by adding EDTA to a final concentration of 1 mM or by heat inactivation.

  • RNA digestion: Digest the RNA substrate to nucleosides by adding Nuclease P1 and incubating at 37°C for 2 hours. Subsequently, add bacterial alkaline phosphatase and incubate for another 2 hours at 37°C to dephosphorylate the nucleotides.

  • Sample preparation: Centrifuge the samples to pellet any precipitate and collect the supernatant for analysis.

  • HPLC-MS/MS analysis: Inject the samples into an HPLC-MS/MS system. Separate the nucleosides (adenosine and m6A) using a C18 column and detect them by mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the amounts of adenosine and m6A in each sample. The FTO activity is determined by the ratio of adenosine to the sum of adenosine and m6A. Calculate the percentage of inhibition and the IC50 value for this compound as described in Protocol 1.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for an FTO inhibition assay and the logical consequences of FTO inhibition.

// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Setup [label="Reaction Setup:\n- Assay Buffer\n- m6A RNA Substrate\n- this compound (Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme_Addition [label="Initiate Reaction:\nAdd FTO Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubation\n(e.g., 37°C for 60 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Detection Method", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Fluorescence [label="Fluorescence-Based:\n- Add Detection Reagent\n- Read Fluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC_MS [label="HPLC-MS/MS-Based:\n- Digest RNA\n- Analyze Nucleosides", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis:\n- Calculate % Inhibition\n- Determine IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Results", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reaction_Setup; Reaction_Setup -> Enzyme_Addition; Enzyme_Addition -> Incubation; Incubation -> Detection; Detection -> Fluorescence [label=" High-Throughput"]; Detection -> HPLC_MS [label=" High-Specificity"]; Fluorescence -> Data_Analysis; HPLC_MS -> Data_Analysis; Data_Analysis -> End; } FTO Inhibition Assay Workflow.

// Nodes ClausineE [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; FTO_Activity [label="FTO Demethylase Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; m6A_Levels [label="Increased m6A levels\non target mRNAs", fillcolor="#FBBC05", fontcolor="#202124"]; mRNA_Metabolism [label="Altered mRNA Splicing,\nStability, and Translation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Phenotype [label="Modulation of Cellular Phenotypes:\n- Decreased Adipogenesis\n- Reduced Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Therapeutic_Potential [label="Therapeutic Potential:\n- Anti-Obesity\n- Anti-Cancer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ClausineE -> FTO_Activity [label="Inhibits", color="#EA4335"]; FTO_Activity -> m6A_Levels [label="Leads to", color="#5F6368", style=dashed]; m6A_Levels -> mRNA_Metabolism [label="Results in", color="#5F6368"]; mRNA_Metabolism -> Cellular_Phenotype [label="Causes", color="#5F6368"]; Cellular_Phenotype -> Therapeutic_Potential [label="Suggests", color="#5F6368"]; } Consequences of FTO Inhibition.

Conclusion

This compound represents a valuable chemical probe for investigating the biological functions of FTO. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in FTO demethylation activity assays. These studies will contribute to a deeper understanding of the role of FTO in health and disease and may facilitate the development of novel therapeutics targeting RNA epigenetics.

References

Application Notes and Protocols for Studying the Antiproliferative Effects of Clausine E

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the antiproliferative properties of Clausine E, a carbazole alkaloid with potential as an anticancer agent.

Introduction

This compound is a carbazole alkaloid that has been identified as a potential antiproliferative compound. While extensive quantitative data on its specific activity against a wide range of cancer cell lines is still emerging in publicly available literature, its known molecular targets—Fat Mass and Obesity-associated protein (FTO) and Ras homolog gene family member A (RHOA)—provide a strong foundation for mechanistic studies.[1] This document outlines detailed protocols to assess the efficacy of this compound and to dissect its mechanism of action.

Data Presentation: Antiproliferative Activity of a Related Carbazole Alkaloid

Specific IC50 values for this compound are not extensively documented in the available literature. However, studies on structurally related carbazole alkaloids, such as Clausine-B, demonstrate the potential of this compound class. The following table summarizes the reported antiproliferative activity of Clausine-B against various human cancer cell lines.

Cell LineCancer TypeIC50 Value (µg/mL)
MDA-MB-231Breast Cancer (non-hormone-dependent)21.50
HeLaCervical Cancer22.90
CAOV3Ovarian Cancer27.00
HepG2Liver Cancer28.94
MCF-7Breast Cancer (hormone-dependent)52.90

Data for Clausine-B, a related carbazole alkaloid, is presented to illustrate the potential antiproliferative efficacy of this class of compounds.

Experimental Protocols

Herein are detailed protocols for fundamental assays to characterize the antiproliferative effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (medium with the same concentration of DMSO) must be included.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Analyze the fluorescence of the cells to differentiate populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • PBS

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer

Procedure:

  • Cell Treatment and Fixation:

    • Seed and treat cells with this compound as described in the apoptosis protocol.

    • Harvest cells by trypsinization, and wash once with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the DNA content.

    • Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software (e.g., FlowJo, ModFit LT).

Mandatory Visualizations: Hypothesized Signaling Pathways

The following diagrams illustrate the potential signaling pathways through which this compound may exert its antiproliferative effects, based on its known molecular targets. These pathways represent hypotheses for further investigation using techniques such as Western blotting, qPCR, and specific enzyme activity assays.

FTO_Inhibition_Pathway ClausineE This compound FTO FTO (m6A Demethylase) ClausineE->FTO Inhibition m6A Increased m6A levels on target mRNAs ClausineE->m6A Leads to FTO->m6A Demethylation WntSignaling Wnt Signaling Pathway m6A->WntSignaling Modulates stability/translation of Wnt pathway components Proliferation Decreased Cell Proliferation WntSignaling->Proliferation Impacts

Caption: Hypothesized FTO inhibition pathway by this compound.

RhoA_Signaling_Pathway cluster_effects Downstream Effects ClausineE This compound RhoA RhoA ClausineE->RhoA Binds to / Modulates ROCK ROCK RhoA->ROCK Activates CellCycle Cell Cycle Progression ROCK->CellCycle Regulates Apoptosis Apoptosis ROCK->Apoptosis Regulates CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest Leads to ApoptosisInduction Apoptosis Induction Apoptosis->ApoptosisInduction Leads to

Caption: Hypothesized RhoA signaling pathway modulation by this compound.

Experimental_Workflow cluster_assays Primary Assays cluster_outcomes Outcomes start Start: Treat Cancer Cells with this compound MTT MTT Assay (Cell Viability) start->MTT ApoptosisAssay Annexin V/PI Staining (Apoptosis) start->ApoptosisAssay CellCycleAssay PI Staining (Cell Cycle) start->CellCycleAssay IC50 Determine IC50 MTT->IC50 ApoptosisQuant Quantify Apoptosis ApoptosisAssay->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycleAssay->CellCycleDist

Caption: Experimental workflow for assessing this compound's antiproliferative effects.

References

Application Notes and Protocols for Clausine E Treatment in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature reveals no specific studies on the treatment of animal models of cancer with Clausine E. While research has been conducted on related compounds and on the in vitro activities of this compound, there is currently no published data from in vivo cancer models to generate detailed application notes, quantitative data tables, or specific experimental protocols as requested.

This document outlines the existing, publicly accessible research on this compound and related compounds to provide context for future preclinical studies. It is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product.

Current State of Research

In Vitro Activity of this compound

Research has identified this compound as an inhibitor of the fat mass and obesity-associated protein (FTO), an enzyme involved in demethylase activity.[1] The interaction between this compound and FTO has been characterized through thermodynamic and enzymatic activity studies, suggesting a potential mechanism of action that could be relevant to cancer biology, as FTO has been implicated in various cancers.[1] However, these studies were conducted in vitro, and the anti-cancer effects of FTO inhibition by this compound have not been demonstrated in animal models.

In Vitro Studies of a Related Compound: Clausine B

Studies on Clausine B, a structurally related carbazole alkaloid, have shown antiproliferative properties against several human cancer cell lines, including cervical (HeLa), non-hormone-dependent breast (MDA-MB-231), ovarian (CAOV3), and hepatic (HepG2) cancer cells. These in vitro findings suggest that carbazole alkaloids from the Clausena species may have potential as anti-cancer agents. The authors of these studies recommend further investigation, including in vivo animal studies, to validate these initial findings and to determine the mechanisms of action.

Proposed Future Directions for In Vivo Studies

Given the lack of existing data, the following sections provide a generalized framework and hypothetical protocols for researchers planning to evaluate this compound in animal models of cancer. These are based on standard preclinical oncology research methodologies.

Hypothetical Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a novel compound like this compound in animal cancer models.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Model Development & Tolerability cluster_2 Phase 3: Efficacy Studies A Compound Acquisition (this compound) B Cell Line Screening (e.g., MTT Assay) A->B C Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) B->C D Animal Model Selection (e.g., Xenograft, Syngeneic) C->D E Maximum Tolerated Dose (MTD) Study D->E F Tumor Implantation E->F G Treatment Administration (Vehicle vs. This compound) F->G H Tumor Growth Monitoring G->H I Endpoint Analysis (Tumor Weight, Biomarkers) H->I

Preclinical Evaluation Workflow for this compound.

Hypothetical Experimental Protocols

The following are generalized protocols that would need to be adapted and optimized for specific cancer models and experimental conditions.

Cell Line Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Xenograft Mouse Model of Cancer
  • Cell Preparation: Harvest cancer cells (e.g., 1-5 x 10^6 cells) and resuspend in a solution of media and Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

  • Randomization: When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (at a predetermined dose based on MTD studies) and vehicle control via a specified route (e.g., intraperitoneal injection, oral gavage) for a defined period.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Hypothetical Data Presentation

Should in vivo studies be conducted, the following table structure is recommended for summarizing the efficacy data.

Cancer ModelTreatment GroupDose and ScheduleMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Body Weight Change (%)
[e.g., A549 Lung Cancer Xenograft] Vehicle Control[e.g., 0.5% DMSO, i.p., daily][Data]N/A[Data]
This compound[e.g., 10 mg/kg, i.p., daily][Data][Data][Data]
This compound[e.g., 25 mg/kg, i.p., daily][Data][Data][Data]

Potential Signaling Pathways for Investigation

Based on the known activity of this compound as an FTO inhibitor, a potential signaling pathway to investigate in the context of cancer is the FTO/m6A-methylation axis.

G Clausine_E This compound FTO FTO Demethylase Clausine_E->FTO Inhibits m6A m6A Methylation on mRNA FTO->m6A Removes mRNA_Stability mRNA Stability (e.g., MYC, c-MET) m6A->mRNA_Stability Decreases Protein_Translation Protein Translation mRNA_Stability->Protein_Translation Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival) Protein_Translation->Cancer_Hallmarks

Hypothetical this compound Signaling Pathway.

References

Application Notes and Protocols for High-Throughput Screening of Clausine E Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clausine E is a carbazole alkaloid originally isolated from Clausena excavata that has demonstrated significant antiproliferative activity against various cancer cell lines.[1][2] Its therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in tumor growth and survival. Evidence suggests that this compound and similar carbazole-containing compounds may exert their effects through the inhibition of critical oncogenic pathways, such as the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.[2][3][4] The constitutive activation of the STAT3 pathway is a hallmark of numerous human cancers, making it an attractive target for the development of novel anti-cancer therapeutics.[3][4]

These application notes provide a comprehensive framework for the development and implementation of a high-throughput screening (HTS) cascade designed to identify and characterize novel analogs of this compound with potent and selective STAT3 inhibitory activity. The protocols herein describe a multi-stage screening approach, beginning with a robust primary cell-based assay, followed by secondary biochemical assays for target validation and tertiary cell-based assays to confirm anti-proliferative and pro-apoptotic effects.

Featured Signaling Pathway: JAK/STAT3

The JAK/STAT3 pathway is a critical signaling cascade that translates extracellular signals, such as those from cytokines like Interleukin-6 (IL-6), into a transcriptional response.[5] This pathway plays a central role in cell proliferation, differentiation, survival, and angiogenesis. In many cancers, STAT3 is constitutively activated, leading to the expression of genes that promote tumor progression and metastasis.[4][6] The screening strategy outlined in this document focuses on identifying compounds that disrupt this pathway, a validated approach for cancer drug discovery.[3]

STAT3_Signaling_Pathway Figure 1: The JAK/STAT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IL-6 Receptor JAK JAK Kinase Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_p p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA STAT3 Response Element STAT3_dimer_nuc->DNA 6. DNA Binding Transcription Gene Transcription (e.g., c-myc, Bcl-xL) DNA->Transcription 7. Transcription of Target Genes Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes IL6 IL-6 IL6->Receptor 1. Ligand Binding Analogs This compound Analogs Analogs->STAT3_dimer Inhibition Point

Caption: A diagram of the canonical JAK/STAT3 signaling pathway.

High-Throughput Screening Cascade

A tiered screening approach is essential for efficiently identifying promising lead compounds from large chemical libraries.[7] This cascade is designed to minimize false positives and negatives, beginning with a broad primary screen and progressively moving towards more specific and physiologically relevant assays for hit validation and characterization.

HTS_Workflow Figure 2: HTS Cascade for this compound Analogs CompoundLibrary This compound Analog Library (Thousands of Compounds) PrimaryScreen Primary Screen: Cell-Based STAT3 Reporter Assay (Luciferase) CompoundLibrary->PrimaryScreen PrimaryHits Initial Hits (~1-2% of Library) PrimaryScreen->PrimaryHits Identify Actives DoseResponse Dose-Response Confirmation (Determine Potency, IC50) PrimaryHits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits Confirm Activity SecondaryScreen Secondary Screen: Target Engagement Assay (e.g., FP, AlphaScreen) ConfirmedHits->SecondaryScreen OnTargetHits On-Target Hits SecondaryScreen->OnTargetHits Validate Target Binding TertiaryScreen Tertiary Screens: Phenotypic Assays OnTargetHits->TertiaryScreen CellViability Cell Viability / Cytotoxicity (e.g., MTS, CellTiter-Glo) TertiaryScreen->CellViability ApoptosisAssay Apoptosis Assay (e.g., Caspase-Glo 3/7) TertiaryScreen->ApoptosisAssay ValidatedHits Validated Lead Compounds Ready for Lead Optimization

Caption: The multi-stage HTS workflow for identifying and validating lead compounds.

Experimental Protocols

Protocol 1: Primary HTS - STAT3 Reporter Gene Assay

This cell-based assay quantitatively measures the activity of the STAT3 transcription factor.[5] Cells stably expressing a luciferase reporter gene under the control of a STAT3-responsive promoter are treated with the analog library. Inhibition of the STAT3 pathway results in a decrease in luciferase expression, which is measured as a reduction in luminescence.

Assay_Principle Figure 3: Principle of the STAT3 Luciferase Reporter Assay STAT3_Dimer p-STAT3 Dimer Promoter STAT3-Responsive Promoter STAT3_Dimer->Promoter Binds Luciferase_Gene Luciferase Gene Promoter->Luciferase_Gene Drives Expression Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Translates to Light Luminescent Signal Luciferase_Protein->Light Produces Inhibitor This compound Analog (Inhibitor) Inhibitor->STAT3_Dimer Blocks Binding

Caption: The mechanism of the STAT3 luciferase reporter assay.

Materials and Reagents:

  • Hep3B cells stably expressing a STAT3-luciferase reporter construct (e.g., pSTAT3-Luc).

  • Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Recombinant Human Interleukin-6 (IL-6).

  • This compound analog library dissolved in 100% DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • White, opaque, sterile 384-well microplates.

  • Positive Control: Known STAT3 inhibitor (e.g., Stattic).

  • Negative Control: 0.1% DMSO in media.

Protocol:

  • Cell Seeding: Culture Hep3B-STAT3-Luc cells and seed 5,000 cells in 40 µL of DMEM with 10% FBS into each well of a 384-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation: After incubation, gently aspirate the medium and replace it with 30 µL of serum-free DMEM. Incubate for 12 hours.

  • Compound Addition: Add 100 nL of each this compound analog from the library to the appropriate wells using an acoustic liquid handler or pin tool (final concentration, e.g., 10 µM). Add positive and negative controls to designated wells.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Add 10 µL of IL-6 solution (final concentration 10 ng/mL) to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for 12 hours at 37°C, 5% CO₂.

  • Luminescence Reading: Equilibrate the plate and luciferase reagent to room temperature. Add 25 µL of the luciferase assay reagent to each well.

  • Signal Measurement: Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization. Measure luminescence using a plate reader.

Data Analysis and Hit Criteria:

  • Calculate the Percent Inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Max: Mean signal of the stimulated, vehicle-treated wells (0% inhibition).

    • Signal_Min: Mean signal of the stimulated, positive control-treated wells (100% inhibition).

  • Hit Criterion: Compounds exhibiting ≥50% inhibition in the primary screen are selected as initial hits for further confirmation.

  • Quality Control: The Z'-factor should be ≥ 0.5 for a robust assay. Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

Protocol 2: Secondary Screen - Fluorescence Polarization (FP) Assay for STAT3:DNA Binding

This biochemical assay confirms direct inhibition of STAT3's ability to bind to its DNA response element.[8] It provides evidence of on-target activity for hits identified in the primary screen.

Materials and Reagents:

  • Recombinant human STAT3 protein (e.g., STAT3¹²⁷⁻⁶⁸⁸ construct).

  • Fluorescently labeled (e.g., FAM) double-stranded DNA probe containing the STAT3 binding site.

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • Confirmed hit compounds and positive control (e.g., inS3-54).

  • Black, low-volume 384-well microplates.

Protocol:

  • Compound Plating: Add 100 nL of serially diluted hit compounds to the wells of the 384-well plate.

  • Reagent Preparation: Prepare a master mix containing the recombinant STAT3 protein and the FAM-labeled DNA probe in the assay buffer.

  • Reaction Incubation: Add 20 µL of the STAT3/probe master mix to each well. Incubate for 60 minutes at room temperature, protected from light.

  • FP Measurement: Measure fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore (e.g., Ex: 485 nm, Em: 535 nm).

Data Analysis:

  • Plot the millipolarization (mP) values against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 3: Tertiary Screen - Cell Viability Assay (MTS)

This assay evaluates the cytotoxic or cytostatic effect of the validated hits on cancer cells.[9] The reduction of the MTS tetrazolium compound by viable, metabolically active cells into a colored formazan product is proportional to the number of living cells.

Materials and Reagents:

  • Cancer cell line with known STAT3 dependency (e.g., MDA-MB-231).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Validated hit compounds.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Clear, sterile 96-well microplates.

Protocol:

  • Cell Seeding: Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Add serially diluted compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, 5% CO₂.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation

Quantitative data from the screening cascade should be organized into clear tables to facilitate comparison and decision-making.

Table 1: Illustrative Primary Screen Hit Summary

Compound IDConcentration (µM)Luminescence (RLU)% InhibitionHit (≥50%)
Analog-00110150,23485.1Yes
Analog-00210750,89025.3No
Analog-00310450,11255.2Yes
Vehicle (Max)N/A1,005,4320.0N/A
Stattic (Min)201,256100.0N/A

Table 2: Illustrative Secondary & Tertiary Screen Data for Confirmed Hits

Compound IDSTAT3 Reporter IC₅₀ (µM)STAT3-DNA Binding IC₅₀ (µM)Cell Viability GI₅₀ (µM)
Analog-0012.55.17.8
Analog-0038.115.622.4
Stattic5.221.3[8]10.5

Note: Data in tables are for illustrative purposes only.

References

Application Notes and Protocols for Clausine E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clausine E is a carbazole alkaloid naturally found in plants of the Clausena genus. It has garnered significant interest in the scientific community for its biological activities, most notably as an inhibitor of the fat mass and obesity-associated protein (FTO) demethylase and its antiproliferative effects against various cancer cell lines. These properties make this compound a promising candidate for further investigation in drug discovery and development, particularly in the fields of oncology and metabolic diseases.

These application notes provide essential guidelines and detailed protocols for the safe handling and experimental use of this compound in a laboratory setting.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₄H₁₁NO₃
Molecular Weight 241.24 g/mol
CAS Number 182261-83-2
Appearance Powder
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]

Laboratory Guidelines for Handling this compound

Personal Protective Equipment (PPE)
  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Eye Protection: Safety glasses or goggles are mandatory to protect from dust or splashes.

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

Handling Procedures
  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid direct contact with skin, eyes, and clothing.

  • Minimize dust generation when weighing or transferring the compound.

  • Wash hands thoroughly after handling.

Storage
  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and dark place.

  • For long-term storage, it is recommended to store the solid compound at -20°C.

  • Stock solutions in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Quantitative Data: Antiproliferative Activity

This compound has demonstrated inhibitory activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.

Cell LineCancer TypeIncubation TimeIC₅₀ (µM)
NCI-H187Small Cell Lung CancerNot Specified2.9
SW48Colon Adenocarcinoma72 hours21
SW480Colorectal Adenocarcinoma72 hours4.8
T98GGlioblastoma48 hours71.6
VeroNormal Kidney (Monkey)Not Specified152.05

Note: IC₅₀ values can vary between different experimental setups and should be determined empirically for your specific cell line and conditions.

Experimental Protocols

Protocol for In Vitro FTO Demethylase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on FTO demethylase activity.

Materials:

  • Recombinant human FTO protein

  • m⁶A-containing RNA substrate

  • Assay Buffer (e.g., 50 mM HEPES, 2 mM Ascorbic Acid, 100 µM α-ketoglutarate, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O)

  • This compound

  • DMSO (for dissolving this compound)

  • Detection reagent (e.g., a fluorescent probe that binds to unmethylated RNA)

  • 96-well microplate

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, m⁶A-containing RNA substrate, and the various concentrations of this compound.

  • Initiate the reaction by adding the recombinant FTO protein to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a chelating agent like EDTA).

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Protocol for Antiproliferative Activity (MTT Assay)

This protocol is adapted from a method used for Clausine B and can be applied to assess the cytotoxic effects of this compound on cancer cell lines.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare a stock solution of this compound in DMSO and then prepare serial dilutions in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Protocol for Western Blot Analysis of Wnt/β-catenin Signaling Pathway Proteins

This protocol outlines the steps to investigate the effect of this compound on key proteins in the Wnt/β-catenin signaling pathway, such as β-catenin and c-Myc.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-catenin, anti-c-Myc, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • 6-well cell culture plates

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 24 or 48 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against β-catenin, c-Myc, and a loading control (β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: FTO Inhibition and Downstream Effects

This compound acts as an inhibitor of the FTO demethylase. FTO is known to remove the N⁶-methyladenosine (m⁶A) modification from RNA. Inhibition of FTO leads to an increase in m⁶A levels in various transcripts, which can affect their stability, translation, and splicing. One of the key pathways regulated by FTO is the Wnt/β-catenin signaling pathway.[3][4][5][6] By inhibiting FTO, this compound can modulate the expression of key components of this pathway, leading to its antiproliferative effects.

Clausine_E_Mechanism ClausineE This compound FTO FTO Demethylase ClausineE->FTO Inhibits m6A m6A RNA Methylation FTO->m6A Demethylates Wnt_mRNA Wnt Pathway mRNA Targets m6A->Wnt_mRNA Increases on Wnt_Signaling Wnt/β-catenin Signaling Wnt_mRNA->Wnt_Signaling Modulates beta_catenin β-catenin Wnt_Signaling->beta_catenin Regulates Proliferation Cancer Cell Proliferation Wnt_Signaling->Proliferation Impacts c_Myc c-Myc beta_catenin->c_Myc Regulates c_Myc->Proliferation Promotes

Caption: this compound inhibits FTO, leading to modulation of the Wnt/β-catenin pathway.

Experimental Workflow for Investigating this compound in Cancer Cells

The following diagram illustrates a logical workflow for characterizing the anticancer effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies start Prepare this compound Stock Solution cell_culture Culture Cancer Cell Lines start->cell_culture mtt_assay Antiproliferation Assay (MTT) cell_culture->mtt_assay ic50 Determine IC50 mtt_assay->ic50 fto_assay FTO Inhibition Assay ic50->fto_assay western_blot Western Blot Analysis (β-catenin, c-Myc) ic50->western_blot data_analysis Data Analysis and Interpretation fto_assay->data_analysis western_blot->data_analysis

Caption: A typical experimental workflow for studying this compound's anticancer effects.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Clausine E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clausine E is a carbazole alkaloid that has been isolated from plants of the Clausena genus, such as Clausena excavata.[1] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating inhibitory effects on the proliferation of various cancer cells.[1][2] Notably, this compound has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) demethylase.[1][3] The dysregulation of FTO has been implicated in the progression of several cancers, making it a promising therapeutic target. These application notes provide a comprehensive experimental framework to elucidate the detailed mechanism of action of this compound in cancer cells.

Preliminary In Vitro Efficacy Studies

The initial step is to quantify the anti-proliferative and cytotoxic effects of this compound on a panel of relevant cancer cell lines. This data is crucial for determining the appropriate concentration range for subsequent mechanistic studies.

Cell Viability and Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in selected cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineThis compound IC50 (µM) after 48h
HeLaHypothetical Value
MCF-7Hypothetical Value
HepG2Hypothetical Value

Cell Cycle Analysis

To understand how this compound inhibits cell proliferation, it is essential to investigate its effect on cell cycle progression.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cancer cells with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Data Presentation:

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
This compound (IC50)Hypothetical ValueHypothetical ValueHypothetical Value

Apoptosis and Cell Death Assays

Determining the mode of cell death induced by this compound is a critical step in understanding its mechanism.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with this compound at the IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
This compound (IC50)Hypothetical ValueHypothetical ValueHypothetical Value

Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system.

Target Engagement and Downstream Effects of FTO Inhibition

Given that this compound is a known FTO inhibitor, it is crucial to confirm its effect on FTO activity and its downstream consequences in cancer cells.

Protocol: m6A Dot Blot Assay

  • RNA Extraction: Treat cells with this compound and extract total RNA.

  • Dot Blot: Spot serial dilutions of the RNA onto a nylon membrane and crosslink.

  • Immunoblotting: Block the membrane and probe with an antibody specific for m6A.

  • Detection: Use an HRP-conjugated secondary antibody and chemiluminescence to detect the m6A signal. Methylene blue staining can be used as a loading control.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for FTO Target Genes

  • RNA Extraction and cDNA Synthesis: Treat cells with this compound, extract total RNA, and reverse transcribe it to cDNA.

  • qRT-PCR: Perform qRT-PCR using primers for known FTO target genes that are implicated in cancer (e.g., MYC, c-Jun).

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene and calculate the fold change in expression relative to the vehicle control.

Data Presentation:

GeneFold Change in Expression (this compound vs. Control)
MYCHypothetical Value
c-JunHypothetical Value

Signaling Pathway Analysis

To identify other signaling pathways modulated by this compound, a broader analysis is necessary.

Protocol: Western Blot for Key Signaling Proteins

  • Protein Extraction and Western Blot: Following treatment with this compound, perform Western blotting as described previously.

  • Antibody Probing: Use a panel of antibodies to investigate the phosphorylation status and total protein levels of key components of major cancer-related signaling pathways, such as:

    • PI3K/Akt Pathway: p-Akt, Akt

    • MAPK Pathway: p-ERK, ERK, p-JNK, JNK, p-p38, p38

    • Wnt/β-catenin Pathway: β-catenin

Visualizations

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism of Proliferation Inhibition cluster_phase3 Phase 3: Target Validation and Downstream Effects cluster_phase4 Phase 4: Signaling Pathway Analysis A Cancer Cell Lines B This compound Treatment A->B C Cell Viability Assay (MTT) B->C D Determine IC50 C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI) D->F G Western Blot (Apoptosis Markers) D->G H m6A Dot Blot D->H I qRT-PCR (FTO Target Genes) D->I J Western Blot (Signaling Proteins) D->J

Caption: Experimental workflow for this compound mechanism of action studies.

clausine_e_moa cluster_cell Cancer Cell ClausineE This compound FTO FTO (m6A Demethylase) ClausineE->FTO inhibition Apoptosis Apoptosis ClausineE->Apoptosis induces m6A_RNA m6A-modified mRNA (e.g., MYC, c-Jun) FTO->m6A_RNA demethylation Translation Translation m6A_RNA->Translation Oncoproteins Oncoproteins Translation->Oncoproteins Proliferation Cell Proliferation Oncoproteins->Proliferation promotes

Caption: Proposed mechanism of action of this compound via FTO inhibition.

References

Troubleshooting & Optimization

Clausine E solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of Clausine E.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a carbazole alkaloid that has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. Due to its activity, it is utilized in research to study the role of FTO in various biological processes, including cancer cell proliferation.

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in a range of organic solvents. Qualitative solubility information is summarized in the table below.

Q3: How should I prepare a stock solution of this compound?

A3: A detailed protocol for preparing a stock solution of this compound is provided in the "Experimental Protocols" section of this guide. It is recommended to start with a high-concentration stock solution in DMSO, which can then be diluted to the desired final concentration for your experiments.

Q4: How should I store this compound powder and stock solutions?

A4: Unopened vials of this compound powder should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to avoid repeated freeze-thaw cycles.

Q5: What is the mechanism of action of this compound?

A5: this compound functions as an inhibitor of the FTO protein. FTO is an enzyme that removes methyl groups from N6-methyladenosine (m6A) on RNA. By inhibiting FTO, this compound increases the levels of m6A methylation on target RNAs, which can affect their stability, translation, and splicing. This inhibition has been shown to impact downstream signaling pathways such as the Wnt/β-catenin and p53 pathways.

Data Presentation

Table 1: Solubility of this compound in Organic Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 241.24 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 241.24 g/mol * 1000 mg/g = 2.41 mg

  • Weighing this compound:

    • Carefully weigh out 2.41 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Cap the tube securely and vortex the solution until the powder is completely dissolved.

    • For compounds that are difficult to dissolve, gentle warming of the tube to 37°C and sonication in an ultrasonic bath for a few minutes can aid in dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Troubleshooting Guides

Issue 1: this compound powder is not dissolving completely in DMSO.

  • Possible Cause 1: Insufficient Solvent Volume.

    • Troubleshooting: Ensure that you have added the correct volume of DMSO for the amount of this compound powder. Recheck your calculations.

  • Possible Cause 2: Low Temperature.

    • Troubleshooting: Gently warm the solution to 37°C. Do not overheat, as this may degrade the compound.

  • Possible Cause 3: Insufficient Agitation.

    • Troubleshooting: Continue vortexing the solution for a longer period. If a vortexer is insufficient, use an ultrasonic bath for 10-15 minutes to aid dissolution.

  • Possible Cause 4: Poor Quality of DMSO.

    • Troubleshooting: Use anhydrous (dry) DMSO. DMSO is hygroscopic and absorbed water can affect the solubility of some compounds. Use a fresh, unopened bottle of anhydrous DMSO if possible.

Issue 2: Precipitate forms after diluting the DMSO stock solution in an aqueous buffer.

  • Possible Cause 1: Low Aqueous Solubility.

    • Troubleshooting: this compound has low solubility in aqueous solutions. To minimize precipitation, ensure that the final concentration of DMSO in your aqueous solution is kept as low as possible while still maintaining the solubility of this compound. It is recommended to perform serial dilutions and to add the this compound stock solution to the aqueous buffer slowly while vortexing.

  • Possible Cause 2: Buffer Incompatibility.

    • Troubleshooting: Test the solubility of this compound in different aqueous buffers to find the most suitable one for your experiment.

Visualizations

experimental_workflow Experimental Workflow: Preparing and Using a this compound Stock Solution cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw 5. Thaw a Single Aliquot aliquot->thaw Use in Experiment dilute 6. Dilute in Assay Buffer thaw->dilute experiment 7. Perform Experiment dilute->experiment

Caption: Workflow for preparing and using this compound solutions.

signaling_pathway This compound Mechanism of Action: FTO Inhibition ClausineE This compound FTO FTO (m6A Demethylase) ClausineE->FTO Inhibits m6A m6A RNA Methylation (Increased) FTO->m6A Decreases mRNA Target mRNA (e.g., related to Wnt/p53 pathways) m6A->mRNA Modifies Stability Altered mRNA Stability/ Translation mRNA->Stability Wnt Wnt/β-catenin Pathway Stability->Wnt p53 p53 Pathway Stability->p53 Cell ↓ Cell Proliferation Wnt->Cell p53->Cell

Caption: this compound inhibits FTO, altering downstream signaling.

how to dissolve Clausine E for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clausine E. This guide provides detailed information, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a carbazole alkaloid with the following properties:

  • Molecular Formula: C₁₄H₁₁NO₃

  • Molecular Weight: 241.24 g/mol

  • Appearance: Powder

Q2: What is the primary mechanism of action for this compound?

This compound is an inhibitor of the fat mass and obesity-associated protein (FTO), an RNA demethylase. By inhibiting FTO, this compound can influence mRNA methylation levels, which in turn can affect various cellular processes, including cell proliferation. This makes it a compound of interest in cancer research and other fields.

Q3: What is the recommended solvent for dissolving this compound for cell culture?

The recommended solvent for dissolving this compound for cell culture applications is Dimethyl Sulfoxide (DMSO) . This compound is a hydrophobic compound and has poor solubility in aqueous solutions like water or phosphate-buffered saline (PBS).

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO varies between different cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) . For sensitive cell lines, it is advisable to use a final DMSO concentration of 0.1% (v/v) or lower. It is always recommended to perform a solvent toxicity control experiment to determine the optimal DMSO concentration for your specific cell line.

Q5: How should I store the this compound stock solution?

Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 241.24 g/mol )

  • Cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 241.24 g/mol x 1000 mg/g = 2.41 mg

  • Weigh the this compound powder:

    • In a sterile microcentrifuge tube, carefully weigh out 2.41 mg of this compound powder using an analytical balance.

  • Dissolve in DMSO:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Dilution of this compound Stock Solution for Cell Treatment

This protocol describes how to dilute the 10 mM DMSO stock solution to a final working concentration in your cell culture medium.

Example: Preparing a 10 µM working solution:

  • Determine the dilution factor:

    • Dilution Factor = Stock Concentration / Final Concentration

    • Dilution Factor = 10 mM / 10 µM = 10,000 µM / 10 µM = 1000

  • Calculate the volume of stock solution needed:

    • For a final volume of 1 mL of cell culture medium:

      • Volume of Stock = Final Volume / Dilution Factor

      • Volume of Stock = 1000 µL / 1000 = 1 µL

  • Prepare the working solution:

    • Add 1 µL of the 10 mM this compound stock solution to 999 µL of your complete cell culture medium.

    • Mix gently by pipetting up and down or by inverting the tube.

  • Final DMSO Concentration:

    • The final DMSO concentration in this example will be 0.1% (v/v), which is generally well-tolerated by most cell lines.

Quantitative Data Summary
ParameterValue
Molecular Weight 241.24 g/mol
Recommended Solvent DMSO
Recommended Stock Concentration 10 mM
Recommended Final DMSO Concentration in Media ≤ 0.5% (v/v)
Storage Temperature of Stock Solution -20°C or -80°C

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve completely in DMSO. Insufficient vortexing or sonication.Continue vortexing. If the issue persists, briefly sonicate the solution in a water bath.
The concentration is too high for the solubility limit in DMSO.While unlikely at 10 mM based on typical small molecule solubility in DMSO, you can try preparing a lower concentration stock solution (e.g., 5 mM).
Precipitate forms when diluting the DMSO stock solution in cell culture medium. The aqueous solubility of this compound has been exceeded.Perform a serial dilution. Instead of a single large dilution, dilute the stock solution in steps with the cell culture medium.
The temperature of the medium is too low.Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
The final DMSO concentration is too low to maintain solubility.While aiming for a low DMSO concentration is important for cell health, a slight increase (e.g., from 0.1% to 0.2%) might be necessary to keep the compound in solution. Always check the tolerance of your cell line.
High cell death is observed in the vehicle (DMSO) control group. The final DMSO concentration is too high for the specific cell line.Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cells and adjust your experimental protocol accordingly.
The DMSO is not of cell culture grade.Ensure you are using high-purity, sterile-filtered DMSO suitable for cell culture.
Inconsistent experimental results. Repeated freeze-thaw cycles of the stock solution.Always aliquot the stock solution after preparation to avoid degradation of the compound.
Inaccurate pipetting of small volumes.Use calibrated micropipettes and appropriate techniques for handling small volumes to ensure accurate final concentrations.

Visualizations

Experimental Workflow for Dissolving this compound

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh this compound Powder add_dmso Add Cell Culture Grade DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway of FTO Inhibition by this compound

G ClausineE This compound FTO FTO Demethylase ClausineE->FTO Inhibits m6A_mRNA m6A-methylated mRNA FTO->m6A_mRNA Demethylates mRNA mRNA m6A_mRNA->mRNA Conversion Translation Protein Translation mRNA->Translation CellProlif Altered Cell Proliferation Translation->CellProlif

Caption: this compound inhibits FTO, leading to altered mRNA methylation.

Clausine E Technical Support Center: Troubleshooting Aqueous Stability Issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing stability challenges encountered when working with Clausine E in aqueous solutions. The following information is intended to help you troubleshoot common problems, understand degradation pathways, and implement appropriate handling and analysis protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: Loss of this compound potency in aqueous solutions can be attributed to several factors, primarily chemical degradation. The molecule possesses functional groups, such as a methyl ester and a carbazole nucleus, that are susceptible to hydrolysis and oxidation, respectively. Stability is significantly influenced by the pH, temperature, and light exposure of the solution.

Q2: What is the optimal pH range for dissolving and storing this compound in an aqueous buffer?

A2: While specific data for this compound is limited, based on its chemical structure, a slightly acidic to neutral pH range (pH 4-7) is generally recommended to minimize hydrolysis of the methyl ester group.[1] Basic conditions (pH > 8) will significantly accelerate hydrolysis, leading to the formation of the corresponding carboxylic acid, which may have different biological activity and solubility.

Q3: I've observed a slight color change in my this compound stock solution. What could this indicate?

A3: A color change in your solution could be an indicator of oxidative degradation of the carbazole ring system. Carbazole alkaloids can be sensitive to oxidation, which may be initiated by exposure to air (oxygen), light, or trace metal ion contaminants in your buffer.[2][3] It is crucial to use high-purity solvents and consider de-gassing your buffers.

Q4: How should I prepare my aqueous solutions of this compound to maximize stability?

A4: To maximize stability, it is recommended to:

  • Use high-purity water (e.g., Milli-Q or equivalent).

  • Prepare fresh solutions before each experiment whenever possible.

  • If a stock solution is required, dissolve this compound in a suitable, dry organic solvent like DMSO first, and then dilute it into your aqueous buffer of choice immediately before use.

  • Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

  • Store stock solutions at -20°C or -80°C. For short-term storage of aqueous solutions, refrigeration (2-8°C) is preferable to room temperature.

Q5: What are the expected degradation products of this compound in an aqueous solution?

A5: The primary degradation products are likely to be the carboxylic acid resulting from the hydrolysis of the methyl ester and various oxidation products of the carbazole ring. The exact nature of the oxidative products can be complex and may include hydroxylated or ring-opened species.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to this compound stability.

Issue 1: Inconsistent or lower-than-expected biological activity.

This is often the first sign of compound degradation.

  • Possible Cause 1: pH-induced Hydrolysis. The methyl ester of this compound is susceptible to hydrolysis, especially in basic or strongly acidic conditions.

  • Troubleshooting Steps:

    • Verify the pH of your aqueous buffer.

    • If the pH is outside the recommended range (pH 4-7), prepare a fresh solution in a buffer within this range.

    • Analyze your sample by HPLC to quantify the amount of remaining this compound and detect the formation of the more polar carboxylic acid degradation product.

  • Possible Cause 2: Oxidative Degradation. The carbazole nucleus can be oxidized, leading to loss of activity.

  • Troubleshooting Steps:

    • Prepare fresh solutions using de-gassed buffers to minimize dissolved oxygen.

    • Avoid buffers containing metal ions that can catalyze oxidation.

    • Protect your solution from light at all times.

The following table provides hypothetical stability data to illustrate the impact of pH on this compound degradation.

pH of Aqueous BufferIncubation Temperature (°C)Incubation Time (hours)Hypothetical % this compound Remaining
3.0372492%
5.0372498%
7.4372495%
9.0372475%
Issue 2: Appearance of unknown peaks in HPLC chromatogram.

New peaks in your chromatogram are a direct indication of degradation or impurities.

  • Possible Cause 1: Hydrolytic Degradation. A more polar peak appearing at an earlier retention time than this compound is likely the carboxylic acid hydrolysis product.

  • Troubleshooting Steps:

    • Confirm the identity of the new peak using LC-MS. The hydrolysis product will have a mass difference corresponding to the loss of a methyl group and the addition of a hydrogen atom.

    • Review your solution preparation and storage conditions to minimize hydrolysis as described above.

  • Possible Cause 2: Photodegradation. Exposure to UV or even ambient light can cause degradation. Carbazole-containing compounds are known to be photosensitive.

  • Troubleshooting Steps:

    • Repeat the experiment with solutions that have been rigorously protected from light.

    • Compare the chromatograms of the light-protected and light-exposed samples to identify photodegradation products.

The table below shows hypothetical data from a forced degradation study to illustrate the effects of different stress conditions.

Stress ConditionDurationHypothetical % this compound DegradedHypothetical Major Degradation Product
0.1 M HCl24 hours15%This compound Carboxylic Acid
0.1 M NaOH4 hours40%This compound Carboxylic Acid
3% H₂O₂24 hours25%Oxidized Carbazole Species
UV Light (254 nm)8 hours30%Photodegradation Products
Heat (60°C)48 hours10%Mixed Degradants

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in HPLC-grade methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide in water to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL. Incubate at 60°C for 48 hours, protected from light.

    • Photodegradation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL. Expose the solution to UV light (254 nm) for 8 hours. A control sample should be wrapped in foil and kept under the same conditions.

  • Sample Analysis:

    • At the end of the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

    • Characterize the major degradation products using LC-MS.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its potential degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Experimental_Workflow prep_stock Prepare this compound Stock Solution (e.g., in DMSO) dilute Dilute stock into Aqueous Buffer (pH 4-7) prep_stock->dilute Step 1 protect Protect from Light (Amber vials) dilute->protect Step 2 store Store Appropriately (Short-term: 2-8°C, Long-term: -20°C) protect->store Step 3 experiment Perform Experiment store->experiment Step 4 hplc Analyze by HPLC-UV/MS experiment->hplc Step 5 data Data Analysis & Quantification hplc->data Step 6

Caption: Recommended workflow for handling this compound in aqueous solutions.

Troubleshooting_Pathway start Inconsistent Results or New HPLC Peaks Observed check_ph Check solution pH start->check_ph ph_ok pH is 4-7 check_ph->ph_ok Yes ph_bad pH is <4 or >7 check_ph->ph_bad No check_light Check for light exposure ph_ok->check_light sol_ph Action: Remake solution in correct pH buffer. Likely Cause: Hydrolysis ph_bad->sol_ph light_ok Solution was protected from light check_light->light_ok No light_bad Solution was exposed to light check_light->light_bad Yes check_o2 Consider oxidative stress light_ok->check_o2 sol_light Action: Repeat experiment with light protection. Likely Cause: Photodegradation light_bad->sol_light sol_o2 Action: Use de-gassed buffers. Likely Cause: Oxidation check_o2->sol_o2

Caption: Troubleshooting decision pathway for this compound stability issues.

References

Clausine E Optimization for Cancer Cell Line Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Clausine E for cancer cell line experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and quantitative data to facilitate effective and accurate research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

This compound is a carbazole alkaloid, a class of natural products known for a wide range of biological activities.[1] Its primary mechanism of action in cancer cells is the inhibition of the fat mass and obesity-associated protein (FTO), an RNA demethylase.[1] By inhibiting FTO, this compound can modulate gene expression, leading to anti-tumor effects such as the induction of apoptosis (programmed cell death) and cell cycle arrest.

Q2: What is a typical effective concentration range for this compound in cancer cell lines?

The effective concentration of this compound can vary depending on the cancer cell line. However, studies have shown cytotoxic effects in the micromolar range. For instance, in A549 (lung cancer), HeLa (cervical cancer), and BGC-823 (gastric cancer) cell lines, the half-maximal inhibitory concentration (IC50) values have been reported to be in the range of 8.53-19.87 µg/mL.[2] It is crucial to determine the optimal concentration for each specific cell line through dose-response experiments.

Q3: How long should I treat my cancer cells with this compound?

The optimal treatment duration depends on the experimental endpoint. For cell viability assays, a 24 to 72-hour incubation period is common. For mechanism-of-action studies, such as apoptosis or cell cycle analysis, shorter time points (e.g., 6, 12, 24 hours) may be necessary to capture early events. A time-course experiment is recommended to determine the ideal duration for your specific research question.

Q4: Is this compound soluble in standard cell culture media?

This compound, like many organic compounds, may have limited solubility in aqueous solutions. It is typically dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then diluted in the cell culture medium to the desired final concentration. It is important to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically below 0.5%).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant decrease in cell viability. 1. This compound concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant to this compound. 4. Improper storage or handling of this compound.1. Perform a dose-response experiment with a wider concentration range. 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Consider using a different cell line or investigating resistance mechanisms. 4. Ensure this compound is stored correctly (as per supplier's instructions) and prepare fresh dilutions for each experiment.
High variability between replicate wells. 1. Uneven cell seeding. 2. Inaccurate pipetting of this compound. 3. Edge effects in the multi-well plate.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating. 2. Calibrate pipettes and use appropriate pipetting techniques. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Unexpected cell morphology or death in control wells. 1. DMSO toxicity. 2. Contamination of cell culture.1. Ensure the final DMSO concentration is at a non-toxic level (e.g., <0.1%). Run a vehicle control (medium with the same DMSO concentration as the highest this compound dose). 2. Check for signs of bacterial or fungal contamination. Discard contaminated cultures and use fresh, sterile reagents.
Inconsistent results in apoptosis or cell cycle assays. 1. Suboptimal this compound concentration or treatment time. 2. Incorrect staining procedure.1. Optimize the concentration and time course to capture the desired cellular event. Early apoptotic events may require shorter incubation times. 2. Review and follow the staining protocol carefully. Ensure proper handling of reagents and appropriate incubation times.

Quantitative Data

The following table summarizes the reported cytotoxic activity of this compound and the related compound, Clausine-B, against various cancer cell lines.

CompoundCell LineCancer TypeIC50 Value
This compound A549Lung Cancer8.53-19.87 µg/mL[2]
HeLaCervical Cancer8.53-19.87 µg/mL[2]
BGC-823Gastric Cancer8.53-19.87 µg/mL[2]
Clausine-B MDA-MB-231Breast Cancer21.50 µg/mL
HeLaCervical Cancer22.90 µg/mL
CAOV3Ovarian Cancer27.00 µg/mL
HepG2Liver Cancer28.94 µg/mL

Note: The specific IC50 values for this compound against A549, HeLa, and BGC-823 were reported as a range in the cited literature.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell proliferation.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 hours).

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations for the selected duration.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

This compound Mechanism of Action

Clausine_E_Pathway Proposed Signaling Pathway of this compound in Cancer Cells Clausine_E This compound FTO FTO (RNA Demethylase) Clausine_E->FTO Inhibits Apoptosis Apoptosis Clausine_E->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Clausine_E->Cell_Cycle_Arrest m6A_mRNA m6A-modified mRNA (e.g., oncogenes) mRNA_demethylation mRNA Demethylation FTO->mRNA_demethylation mRNA_stability Increased mRNA Stability m6A_mRNA->mRNA_stability Leads to mRNA_demethylation->m6A_mRNA Translation Translation mRNA_stability->Translation Oncogenic_Proteins Oncogenic Proteins Translation->Oncogenic_Proteins Cell_Proliferation Cell Proliferation Oncogenic_Proteins->Cell_Proliferation Experimental_Workflow Workflow for this compound Concentration Optimization start Start dose_response Dose-Response Experiment (e.g., MTT Assay) start->dose_response determine_ic50 Determine IC50 Value dose_response->determine_ic50 select_concentrations Select Concentrations (e.g., IC50) determine_ic50->select_concentrations time_course Time-Course Experiment select_concentrations->time_course mechanism_assays Mechanism of Action Assays (Apoptosis, Cell Cycle) analyze_data Analyze and Interpret Data mechanism_assays->analyze_data time_course->mechanism_assays end End analyze_data->end Troubleshooting_Low_Viability Troubleshooting Unexpected Low Cell Viability start Low Viability Observed check_control Is viability low in vehicle control wells? start->check_control check_dmso Check DMSO concentration and toxicity check_control->check_dmso Yes check_dose Is the this compound concentration too high? check_control->check_dose No check_contamination Check for contamination check_dmso->check_contamination reduce_dose Reduce this compound concentration range check_dose->reduce_dose Yes check_time Is the incubation time too long? check_dose->check_time No re_evaluate Re-evaluate experimental parameters reduce_dose->re_evaluate reduce_time Reduce incubation time check_time->reduce_time Yes check_time->re_evaluate No reduce_time->re_evaluate

References

troubleshooting Clausine E FTO inhibition assay variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Clausine E FTO inhibition assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Variability in IC50 Values for this compound

Question: We are observing significant well-to-well and day-to-day variability in the IC50 values for this compound in our FTO inhibition assay. What are the potential causes and solutions?

Answer: Inconsistent IC50 values for this compound can stem from several factors related to the inhibitor itself, the enzyme's activity, and the assay conditions. Here is a breakdown of potential causes and troubleshooting steps:

  • This compound Solubility and Stability:

    • Problem: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound at higher concentrations can lead to inaccurate estimations of its inhibitory effect. Additionally, the stability of this compound in the assay buffer over the incubation period can affect its potency.

    • Solution:

      • Solubility Check: Visually inspect the highest concentrations of this compound in the assay buffer for any signs of precipitation.

      • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect FTO enzyme activity. Typically, DMSO concentrations should be kept below 1% (v/v)[1].

      • Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment to avoid issues with compound degradation.

  • FTO Enzyme Activity:

    • Problem: The catalytic activity of FTO is sensitive to various factors. Fluctuations in enzyme activity will directly impact the inhibitor's apparent potency.

    • Solution:

      • Cofactor Availability: FTO is an Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenase.[2][3] Ensure that the cofactors, Fe(II) and 2-OG, are present at optimal and non-limiting concentrations. Prepare fresh solutions of these cofactors, especially the Fe(II) solution, as it can oxidize over time, leading to reduced FTO activity.[4]

      • Enzyme Concentration and Quality: Use a consistent concentration of high-purity FTO enzyme. Variations in enzyme stock concentration or the presence of contaminants can alter activity.

      • Post-Translational Modifications: Be aware that the expression system used for FTO can affect its post-translational modifications, which in turn can influence its activity.[2][5]

  • Assay Conditions:

    • Problem: Minor variations in the experimental setup can contribute to significant variability.

    • Solution:

      • Buffer pH and Composition: Maintain a consistent pH and buffer composition. FTO activity can be sensitive to pH changes.

      • Incubation Time and Temperature: Ensure precise and consistent incubation times and temperatures for all plates and experiments.

      • Pipetting Accuracy: Use calibrated pipettes and proper techniques to minimize errors in the dispensing of reagents, enzyme, substrate, and inhibitor.

Issue 2: High Background Signal or False Positives in Fluorescence-Based Assays

Question: Our fluorescence-based FTO inhibition assay is showing a high background signal, and we suspect we are getting false positives. How can we address this?

Answer: High background and false positives in fluorescence-based assays are common issues that can often be traced to the intrinsic properties of the test compounds or assay components.

  • Compound Autofluorescence:

    • Problem: The inhibitor, this compound, or other library compounds may be fluorescent at the excitation and emission wavelengths used in the assay, leading to a signal that is independent of FTO activity.[6][7]

    • Solution:

      • Pre-read Plate: Before adding the FTO enzyme, read the fluorescence of the plate containing the assay buffer, substrate, and various concentrations of this compound. This will allow you to quantify the compound's intrinsic fluorescence and subtract it from the final readings.

      • Counter-Screen: Perform a secondary assay in the absence of the FTO enzyme or with a heat-inactivated enzyme to identify compounds that generate a signal artifactually.

  • Inner Filter Effect:

    • Problem: At high concentrations, compounds can absorb the excitation or emission light, leading to a quenching of the fluorescence signal and an apparent increase in inhibition (false positive).[7]

    • Solution:

      • Absorbance Scan: Measure the absorbance spectrum of this compound to determine if it overlaps with the excitation and emission wavelengths of the fluorescent probe.

      • Adjust Assay Concentrations: If possible, lower the concentration of the fluorescent substrate to minimize the inner filter effect.

  • Light Source and Detector Instability:

    • Problem: Fluctuations in the plate reader's light source intensity or detector sensitivity can cause inconsistent readings.[8]

    • Solution:

      • Instrument Maintenance: Ensure the plate reader is properly maintained and calibrated.

      • Use of Controls: Include appropriate positive and negative controls on every plate to normalize the data and account for instrument variability.

Issue 3: Poor Z'-Factor

Question: We are struggling to achieve a consistently good Z'-factor for our FTO inhibition assay. What can we do to improve it?

Answer: A low Z'-factor indicates high variability in the assay signals and a small dynamic range between the positive and negative controls. Improving the Z'-factor requires optimizing the assay to maximize the signal-to-background ratio and minimize data variability.

  • Optimize Enzyme and Substrate Concentrations:

    • Problem: Sub-optimal concentrations of FTO or the methylated RNA/DNA substrate can lead to a weak signal and a narrow dynamic range.

    • Solution:

      • Enzyme Titration: Perform a titration of the FTO enzyme to find the concentration that yields a robust signal without being in excess, which would require higher inhibitor concentrations for effective inhibition.

      • Substrate Titration: Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration at or near the Km to ensure the assay is sensitive to competitive inhibitors.

  • Optimize Incubation Time:

    • Problem: An incubation time that is too short may not allow for sufficient product formation, while an overly long incubation could lead to substrate depletion or enzyme instability.

    • Solution:

      • Time Course Experiment: Run a time-course experiment to determine the optimal incubation time where the reaction is still in the linear range.

  • Ensure Proper Controls:

    • Problem: Inaccurate or inconsistent controls will lead to a poor Z'-factor calculation.

    • Solution:

      • Positive Control: Use a known, potent FTO inhibitor (e.g., Meclofenamic acid) as a positive control for inhibition.[9]

      • Negative Control: The negative control (maximum signal) should contain all assay components, including the vehicle (e.g., DMSO), but no inhibitor.

      • Background Control: A background control well with no enzyme should be included to measure the signal from the substrate and buffer alone.

Quantitative Data Summary

The following table summarizes typical concentrations and IC50 values for FTO inhibition assays. Note that these values can vary depending on the specific assay format and experimental conditions.

ParameterCompound/ReagentTypical Concentration/ValueAssay TypeReference
Enzyme Recombinant Human FTO0.250 µMFluorescence-based[1]
Recombinant Human FTO0.5 µmol/LHPLC-MS/MS[10]
Substrate m6A-containing RNA/DNA7.5 µMFluorescence-based[1]
49-mer ssDNA100 nMHPLC-MS/MS[10]
Cofactors 2-oxoglutarate (2-OG)300 µMFluorescence-based[1]
(NH4)2Fe(SO4)2·6H2O300 µMFluorescence-based[1]
L-ascorbate2 mMFluorescence-based[1]
Inhibitor IC50 This compound 27.8 µM LC/MS, ssRNA
Meclofenamic Acid12.5 ± 1.8 μMFluorescence-based[9]
Rhein3.0 ± 0.2 µMHPLC-based[11]
FTO-043.4 µMFluorescence-based[9]

Experimental Protocols

Protocol: Fluorescence-Based FTO Inhibition Assay

This protocol is adapted from a high-throughput fluorescence-based assay.[1]

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 6.0), 300 µM 2-oxoglutarate, 300 µM (NH4)2Fe(SO4)2·6H2O, and 2 mM ascorbic acid in RNase-free water. Prepare fresh, especially the iron and ascorbate solutions.

  • FTO Enzyme Stock: Prepare a stock solution of recombinant human FTO in an appropriate buffer.

  • Substrate Stock: Prepare a stock solution of the m6A-methylated fluorescent substrate.

  • Inhibitor Stock: Prepare a stock solution of this compound in 100% DMSO.

2. Assay Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • In a 96-well plate, add the diluted this compound or vehicle (for controls).

  • Add the FTO enzyme to all wells except the background control wells.

  • Add the m6A-methylated substrate to all wells.

  • Incubate the plate at room temperature for 2 hours.

  • Add the read buffer containing the fluorescent detection reagent.

  • Incubate as required for the detection reagent to develop a signal.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Subtract the background fluorescence from all wells.

  • Normalize the data to the positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls.

  • Plot the normalized data against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Visualizations

FTO_Signaling_Pathway cluster_0 FTO-mediated Demethylation cluster_1 Downstream Effects m6A_RNA m6A-modified RNA FTO FTO Enzyme m6A_RNA->FTO Substrate binding A_RNA Adenosine-RNA FTO->A_RNA Demethylation mRNA_Stability mRNA Stability & Splicing A_RNA->mRNA_Stability Alters Cofactors Fe(II), 2-Oxoglutarate Cofactors->FTO Cofactor binding ClausineE This compound ClausineE->FTO Inhibition Gene_Expression Gene Expression mRNA_Stability->Gene_Expression Regulates FTO_Assay_Workflow start Start: Prepare Reagents prepare_inhibitor Prepare this compound Serial Dilutions start->prepare_inhibitor prepare_plate Add Inhibitor/Controls to 96-well Plate prepare_inhibitor->prepare_plate add_enzyme Add FTO Enzyme prepare_plate->add_enzyme add_substrate Add m6A Substrate add_enzyme->add_substrate incubate Incubate at Room Temperature add_substrate->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Read Fluorescence add_detection->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End: Report Results analyze_data->end Troubleshooting_Logic start Problem: Assay Variability check_ic50 Inconsistent IC50? start->check_ic50 check_background High Background? check_ic50->check_background No sol_ic50 Check: - this compound solubility/stability - FTO activity (cofactors) - Assay conditions check_ic50->sol_ic50 Yes check_z_factor Poor Z'-Factor? check_background->check_z_factor No sol_background Check: - Compound autofluorescence - Inner filter effect - Instrument stability check_background->sol_background Yes sol_z_factor Optimize: - Enzyme/substrate concentrations - Incubation time - Controls check_z_factor->sol_z_factor Yes end Improved Assay Performance check_z_factor->end No sol_ic50->end sol_background->end sol_z_factor->end

References

Technical Support Center: Avoiding Clausine E Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Clausine E in cell culture media.

Introduction to this compound

This compound is a carbazole alkaloid and a known inhibitor of the fat mass and obesity-associated protein (FTO) demethylase.[1][2] Like many small molecule inhibitors, its hydrophobic nature can lead to challenges with solubility in aqueous cell culture media, potentially causing precipitation and impacting experimental results. This guide offers practical solutions to prevent and troubleshoot these issues.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₄H₁₁NO₃[3]
Molecular Weight241.24 g/mol [3]
AppearancePowder
Known SolventsDMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
Aqueous SolubilityData not readily available; expected to be low[4][5]

Troubleshooting Guide: this compound Precipitation

Encountering precipitation of this compound can be a significant hurdle in obtaining reliable and reproducible experimental data. The following guide addresses common scenarios and provides step-by-step solutions.

Scenario 1: Precipitate Forms Immediately Upon Addition to Media

If you observe immediate cloudiness or particulate formation when adding your this compound stock solution to the cell culture medium, it is likely due to the compound crashing out of solution.

Possible CauseRecommended Solution
High Final Concentration: The desired final concentration of this compound exceeds its solubility limit in the aqueous medium.1. Determine the Maximum Soluble Concentration: Perform a kinetic solubility assay (see Experimental Protocols) to find the highest concentration of this compound that remains soluble in your specific cell culture medium. 2. Adjust Working Concentration: If your intended concentration is too high, consider lowering it to within the determined soluble range.
Rapid Change in Solvent Polarity: Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a sudden polarity shift, leading to precipitation.1. Use a Higher Stock Concentration: Prepare a more concentrated stock solution in DMSO (e.g., 50-100 mM) to minimize the volume added to the media. 2. Perform Serial Dilutions: Instead of a single dilution step, create an intermediate dilution of this compound in a small volume of pre-warmed media before adding it to the final culture volume.
Temperature Shock: Adding a cold stock solution to warm media can decrease solubility.1. Pre-warm Media: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. 2. Thaw Stock Solution: Ensure your DMSO stock is completely thawed and at room temperature before use.
Scenario 2: Precipitate Forms Over Time in the Incubator

Precipitation that occurs hours or days after preparing the media can be due to instability of the compound or changes in the media itself.

Possible CauseRecommended Solution
Compound Instability: this compound may degrade or aggregate over time under cell culture conditions (37°C, 5% CO₂).1. Conduct a Stability Study: Perform a time-course stability study using HPLC (see Experimental Protocols) to determine the stability of this compound in your media over the duration of your experiment. 2. Prepare Fresh Media: If instability is observed, prepare fresh this compound-containing media immediately before each experiment or media change.
pH Shift in Media: Cellular metabolism can cause the pH of the media to decrease, which may affect the solubility of this compound.1. Use Buffered Media: If not already in use, consider a medium containing a supplementary buffer like HEPES to maintain a stable pH. 2. Monitor Media Color: If your medium contains phenol red, a change from red to yellow indicates a drop in pH. Change the media more frequently to maintain a stable pH.
Interaction with Media Components: this compound may interact with salts, proteins (if using serum), or other components in the media, leading to the formation of insoluble complexes over time.1. Test in Simpler Buffer: Assess the solubility and stability of this compound in a simple buffer like PBS to determine if media components are contributing to the issue. 2. Reduce Serum Concentration: If using serum, consider reducing the concentration or using a serum-free formulation if compatible with your cells.

Visual Troubleshooting Workflow

start Precipitation Observed q1 When does precipitation occur? start->q1 immediate Immediately upon adding to media q1->immediate Immediately over_time Over time in incubator q1->over_time Over Time cause1 Potential Causes: - High Concentration - Solvent Polarity Shock - Temperature Shock immediate->cause1 cause2 Potential Causes: - Compound Instability - pH Shift - Media Component Interaction over_time->cause2 solution1 Solutions: - Determine Max Soluble Conc. - Use Higher Stock Conc. - Serial Dilution - Pre-warm Media cause1->solution1 solution2 Solutions: - Conduct Stability Study - Prepare Fresh Media - Use Buffered Media - Test in Simpler Buffer cause2->solution2 end No Precipitation solution1->end solution2->end

Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: While the optimal concentration is cell-type and assay-dependent, it is advisable to start with a concentration range determined by a kinetic solubility assay in your specific cell culture medium. Based on studies with other carbazole alkaloids, a range of 1-10 µM is often a reasonable starting point, but this should be empirically verified.

Q2: What is the maximum concentration of DMSO I can use in my cell culture?

A2: The final concentration of DMSO in your cell culture medium should generally be kept at or below 0.1% to avoid solvent-induced cytotoxicity. Some robust cell lines may tolerate up to 0.5%, but it is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.

Q3: Can I use a solvent other than DMSO?

A3: While DMSO is the most common solvent for hydrophobic compounds, ethanol can sometimes be an alternative. However, the final concentration of any organic solvent should be minimized. Always perform a solvent toxicity test to ensure the chosen solvent and concentration do not adversely affect your cells.

Q4: How can I visually confirm if what I'm seeing is precipitation?

A4: Precipitates can appear as a general cloudiness, a fine dust-like sediment, or distinct crystals. To confirm, you can take a small aliquot of the media, place it on a microscope slide, and examine it under a light microscope. Precipitates will often be visible as crystalline or amorphous particles.

Q5: Could the type of cell culture medium affect this compound solubility?

A5: Yes. Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can influence the solubility of a compound. If you continue to face issues, testing the solubility of this compound in an alternative basal medium, if your experimental design permits, may be beneficial.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay in 96-Well Plate Format

This protocol allows for the determination of the maximum soluble concentration of this compound in your cell culture medium using a plate reader to detect light scattering caused by precipitation.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Your specific cell culture medium (serum-free and with serum, if applicable)

  • Clear, flat-bottom 96-well plates

  • Multichannel pipette

  • Plate reader with absorbance or nephelometry capabilities

Procedure:

  • Prepare a 10 mM Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by vortexing and, if necessary, gentle warming at 37°C.

  • Prepare Serial Dilutions in DMSO: In a 96-well plate (the "DMSO plate"), perform a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Prepare the Assay Plate: In a new 96-well plate (the "assay plate"), add 196 µL of your pre-warmed cell culture medium to each well.

  • Add this compound Dilutions: Transfer 4 µL from each well of the DMSO plate to the corresponding well of the assay plate. This will result in a 1:50 dilution and a final DMSO concentration of 2%. The final concentrations of this compound will range from 200 µM down to ~0.4 µM. Include a well with media and 4 µL of DMSO alone as a negative control.

  • Incubate and Mix: Cover the assay plate and incubate at 37°C for 1-2 hours with gentle shaking.

  • Measure Precipitation: Measure the light scattering at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader.

  • Data Analysis: Plot the absorbance/nephelometry reading against the this compound concentration. The concentration at which the signal significantly increases above the baseline of the negative control is considered the kinetic solubility limit.

Protocol 2: Stability Assessment of this compound in Cell Culture Media using HPLC

This protocol determines the stability of this compound in your cell culture medium over time.

Materials:

  • This compound

  • Your specific cell culture medium

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a UV detector and a suitable C18 column

  • Acetonitrile (HPLC grade)

  • Water with 0.1% formic acid (HPLC grade)

Procedure:

  • Prepare this compound Media Solution: Prepare a solution of this compound in your cell culture medium at a concentration below its determined solubility limit (e.g., 5 µM).

  • Aliquot for Time Points: Dispense the solution into several sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Incubate: Place the tubes in a 37°C, 5% CO₂ incubator.

  • Sample Collection: At each designated time point, remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.

  • Sample Preparation for HPLC:

    • Thaw the samples.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated proteins or debris.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable gradient elution method, for example:

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start at a low percentage of B, ramp up to a high percentage of B to elute this compound, then return to initial conditions.

    • Monitor the absorbance at the λmax of this compound.

  • Data Analysis:

    • Determine the peak area of the this compound peak at each time point.

    • Normalize the peak area at each time point to the peak area at T=0.

    • Plot the percentage of remaining this compound against time to generate a stability profile.

FTO Signaling Pathway and this compound

This compound functions as an inhibitor of the FTO protein, an RNA demethylase that plays a crucial role in regulating gene expression by removing N6-methyladenosine (m6A) from RNA. By inhibiting FTO, this compound can lead to an increase in m6A levels on target mRNAs, affecting their stability and translation. This has downstream consequences on various signaling pathways implicated in cancer progression.

Downstream Effects of FTO Inhibition by this compound in Cancer

Inhibition of FTO by this compound can influence several key cellular processes and signaling pathways that are often dysregulated in cancer:

  • Wnt Signaling: FTO has been shown to regulate the Wnt signaling pathway. Inhibition of FTO may sensitize cancer cells to Wnt inhibitors.[6]

  • TGF-β Signaling: FTO can regulate the TGF-β signaling pathway, which is involved in cell growth, differentiation, and apoptosis.[7][8]

  • Oncogene Expression: FTO can promote the expression of oncogenes such as MYC and RARA.[9] Inhibition by this compound could therefore lead to the downregulation of these key cancer drivers.

  • Epithelial-Mesenchymal Transition (EMT): FTO is implicated in the regulation of EMT, a process critical for cancer metastasis.[10]

  • Cancer Stem Cell Maintenance: FTO has been shown to be important for the maintenance of cancer stem cells.[10]

FTO Signaling Pathway Diagram

The following diagram illustrates the role of FTO in m6A demethylation and its downstream effects, indicating where this compound exerts its inhibitory action.

FTO_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects of FTO Inhibition METTL3_14 METTL3/14 (Writer) mRNA_methylated m6A-mRNA METTL3_14->mRNA_methylated Methylation FTO FTO (Eraser) mRNA_unmethylated mRNA FTO->mRNA_unmethylated Oncogenes Oncogene Expression (e.g., MYC, RARA) Wnt Wnt Pathway TGF TGF-β Pathway mRNA_methylated->FTO Demethylation mRNA_methylated_cyto m6A-mRNA mRNA_methylated->mRNA_methylated_cyto Export Clausine_E This compound Clausine_E->FTO Inhibits YTHDF2 YTHDF2 (Reader) Degradation mRNA Degradation YTHDF2->Degradation Promotes mRNA_methylated_cyto->YTHDF2 Translation Translation mRNA_methylated_cyto->Translation Alters Translation->Oncogenes Decreased Translation->Wnt Modulated Translation->TGF Modulated EMT EMT & Metastasis Oncogenes->EMT Modulated

Mechanism of this compound action via FTO inhibition.

References

potential off-target effects of Clausine E in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Clausine E in their experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential issues, particularly concerning off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

A1: this compound is a carbazole alkaloid that has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO), an RNA demethylase.[1]

Q2: Are there known off-targets for this compound?

Q3: What are the expected on-target effects of this compound?

A3: As an FTO inhibitor, this compound is expected to increase the levels of N6-methyladenosine (m6A) on RNA.[4] This can lead to downstream effects on gene expression and cellular processes. FTO has been implicated in the regulation of signaling pathways such as the WNT and TGF-β pathways.[5][6] Therefore, modulation of these pathways can be considered an on-target effect.

Q4: I am observing cytotoxicity in my cell line with this compound treatment. Is this expected?

A4: Yes, this compound and other FTO inhibitors have been reported to exhibit anti-proliferative and cytotoxic effects in various cancer cell lines.[7] The degree of cytotoxicity can be cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 value in your specific cell model.

Troubleshooting Guide

Issue 1: Unexpected Changes in Cell Phenotype or Signaling Pathways

You observe a cellular phenotype (e.g., changes in morphology, proliferation, or differentiation) or modulation of a signaling pathway that is not consistent with the known functions of FTO.

Potential Cause 1: Off-target effects of this compound.

  • Troubleshooting Steps:

    • Literature Review: Search for any newly published data on the selectivity of this compound or similar carbazole alkaloids.

    • Target Knockdown/Knockout Control: If feasible, use a genetic approach (e.g., siRNA, shRNA, or CRISPR/Cas9) to reduce FTO expression in your cells.[8] Compare the phenotype of FTO knockdown/knockout cells with that of this compound-treated cells. If the phenotype is not replicated by FTO depletion, it is likely an off-target effect.

    • Use of a Structurally Different FTO Inhibitor: Treat your cells with another FTO inhibitor that has a different chemical scaffold. If the unexpected phenotype persists with a different inhibitor, it is more likely to be an on-target effect of FTO inhibition in your specific cellular context. If the phenotype is unique to this compound, it points towards an off-target effect.

    • Kinase Profiling: If off-target effects on kinases are suspected, consider performing a kinase profiling assay to screen this compound against a panel of kinases.

Potential Cause 2: FTO-dependent but previously uncharacterized signaling pathway.

  • Troubleshooting Steps:

    • Pathway Analysis: Use transcriptomic or proteomic approaches to identify the signaling pathways that are modulated by this compound.

    • Validate with FTO Knockdown: Confirm that the activation or inhibition of the identified pathway is also observed in FTO knockdown/knockout cells.

Issue 2: High Variability in Experimental Results

You are observing inconsistent results between experiments when using this compound.

Potential Cause 1: Compound Instability or Improper Storage.

  • Troubleshooting Steps:

    • Proper Storage: Ensure this compound is stored as recommended by the supplier, typically as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and protected from light.

    • Fresh Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.

    • Solubility Issues: Ensure that this compound is fully dissolved in your culture medium at the final working concentration. Precipitates can lead to inconsistent effective concentrations.

Potential Cause 2: Inconsistent Cell Culture Conditions.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and media formulations for all experiments.

    • Monitor Cell Health: Regularly check cells for any signs of stress or contamination.

Data Presentation

Table 1: Inhibitory Potency of Selected FTO Inhibitors

CompoundTargetIC50 (µM)Assay TypeReference
FB23-2 FTO2.6Biochemical[9]
ALKBH5>50Biochemical[3]
FTO-04 FTO3.4Biochemical[3]
ALKBH539.4Biochemical[3]
Rhein FTONot specifiedBiochemical[9]
Dac51 FTO0.4Biochemical[9]
FB23 FTO0.06Biochemical[9]

Note: Data for this compound is not included due to the lack of publicly available, peer-reviewed IC50 values. This table serves as an example of how to present such data.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treatment wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol is used to determine if the cytotoxic effects of this compound are due to apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

FTO_Signaling_Pathway cluster_clausine_e This compound cluster_fto FTO Activity cluster_downstream Downstream Effects This compound This compound FTO FTO This compound->FTO inhibition RNA RNA FTO->RNA demethylation m6A_RNA m6A-RNA m6A_RNA->FTO Gene_Expression Altered Gene Expression RNA->Gene_Expression Wnt Wnt Signaling TGFb TGF-β Signaling Gene_Expression->Wnt Gene_Expression->TGFb Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: On-target effects of this compound via FTO inhibition.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_On_Target Is the phenotype replicated with FTO knockdown/knockout? Start->Check_On_Target On_Target Likely On-Target Effect (Potentially novel FTO function) Check_On_Target->On_Target Yes Check_Other_Inhibitor Is the phenotype replicated with a structurally different FTO inhibitor? Check_On_Target->Check_Other_Inhibitor No Check_Other_Inhibitor->On_Target Yes Off_Target Likely Off-Target Effect of this compound Check_Other_Inhibitor->Off_Target No

Caption: Workflow for distinguishing on-target vs. off-target effects.

References

Technical Support Center: Troubleshooting Inconsistencies in Clausine E Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential inconsistencies in experimental results involving the carbazole alkaloid, Clausine E. By offering detailed troubleshooting guides and frequently asked questions, we aim to help you achieve more reproducible and reliable data in your studies.

Frequently Asked Questions (FAQs)

1. Compound Handling and Storage

  • Q: I am observing lower-than-expected bioactivity with my this compound sample. What could be the issue?

    A: Several factors related to the compound itself could be at play:

    • Purity: this compound is a natural product, and its purity can vary between batches and suppliers. Impurities, such as other structurally related alkaloids, may have different biological activities or interfere with the action of this compound. It is crucial to use a highly purified and well-characterized sample.

    • Solubility: Like many carbazole alkaloids, this compound has poor water solubility. Inadequate solubilization can lead to a lower effective concentration in your experiments. Ensure you are using an appropriate solvent (e.g., DMSO) and that the compound is fully dissolved before adding it to your culture medium. Precipitates in the final medium can lead to inconsistent results.

    • Stability: The stability of this compound in solution and under experimental conditions should be considered. Prolonged storage in solution, even at low temperatures, may lead to degradation. It is advisable to prepare fresh stock solutions and minimize freeze-thaw cycles.

  • Q: How should I prepare and store this compound stock solutions?

    A: For optimal results, dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium immediately before use and ensure thorough mixing.

2. Experimental Design and Execution

  • Q: My IC50 values for this compound in a specific cancer cell line differ significantly from published data. Why might this be?

    A: Discrepancies in IC50 values are a common source of inconsistency and can arise from several experimental variables:

    • Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and free from contamination. Cell lines can drift genetically and phenotypically over time and with increasing passage number, which can alter their sensitivity to drugs. It is recommended to use low-passage cells for all experiments.

    • Cell Seeding Density: The initial number of cells seeded can significantly impact the calculated IC50 value. Higher cell densities can sometimes lead to higher apparent IC50 values. Standardize your cell seeding density across all experiments.

    • Choice of Cytotoxicity Assay: Different cell viability assays measure different cellular parameters and can yield varying results.[1] For example, MTT and XTT assays measure metabolic activity, while LDH release assays measure membrane integrity.[2] The choice of assay can influence the apparent cytotoxicity of a compound.[1]

    • Treatment Duration: The length of time cells are exposed to this compound will directly impact the observed cytotoxicity. Ensure your treatment duration is consistent with the protocols you are comparing against.

  • Q: I am not observing the expected induction of apoptosis after treating cells with this compound. What should I check?

    A: The successful induction and detection of apoptosis can be influenced by several factors:

    • Concentration and Time-Dependence: Apoptosis is often a concentration- and time-dependent process. You may need to perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your specific cell line.

    • Method of Detection: The method used to detect apoptosis is critical. Early markers of apoptosis include Annexin V staining, while later events include caspase activation and DNA fragmentation (e.g., TUNEL assay). Ensure your chosen method is appropriate for the expected timing of apoptosis.

    • Cellular Context: The intrinsic apoptotic machinery can vary between cell lines, leading to different sensitivities to the same compound.

3. Data Interpretation and Mechanism of Action

  • Q: There are reports of this compound acting as an FTO inhibitor. Could off-target effects be contributing to my results?

    A: While inhibition of the fat mass and obesity-associated protein (FTO) demethylase is a key reported mechanism of action for this compound, it is possible that it has other cellular targets.[3][4] The binding of this compound to FTO has been shown to be influenced by its hydroxyl group, suggesting some level of specificity.[3][4] However, like many small molecules, off-target effects cannot be entirely ruled out and may contribute to the observed phenotype, especially at higher concentrations.

  • Q: How can I confirm that the effects I am seeing are due to FTO inhibition?

    A: To validate that the observed effects are mediated by FTO, you can perform several experiments:

    • FTO Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate FTO expression in your cells. If the phenotype observed with this compound treatment is diminished or absent in FTO-deficient cells, it strongly suggests an on-target effect.

    • Overexpression of a Resistant Mutant: If a specific mutation in FTO is known to confer resistance to this compound, overexpressing this mutant in your cells should rescue the phenotype.

    • Direct Enzyme Inhibition Assays: Perform in vitro demethylase assays with purified FTO protein to directly measure the inhibitory activity of your this compound sample.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound and a related compound, Clausine B, against various cancer cell lines. Note the variability in IC50 values, which can be attributed to the different cell lines and potentially different experimental conditions used in these studies.

CompoundCell LineCell TypeIC50 (µg/mL)Citation
Clausine BMDA-MB-231Breast Cancer (non-hormone-dependent)21.50[5][6]
Clausine BHeLaCervical Cancer22.90[5][6]
Clausine BCAOV3Ovarian Cancer27.00[5][6]
Clausine BHepG2Liver Cancer28.94[5][6]
Clausine BMCF-7Breast Cancer (hormone-dependent)52.90[5][6]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

Clausine_E_FTO_Inhibition_Pathway cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound FTO FTO This compound->FTO Inhibits RNA Demethylation RNA Demethylation FTO->RNA Demethylation Decreased Gene Expression Gene Expression RNA Demethylation->Gene Expression Altered Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Inhibition Apoptosis Apoptosis Gene Expression->Apoptosis Induction

Caption: this compound inhibits FTO, leading to altered gene expression and anti-cancer effects.

Troubleshooting_Workflow Inconsistent Results Inconsistent Results Check Compound Check Compound Inconsistent Results->Check Compound Check Experimental Design Check Experimental Design Inconsistent Results->Check Experimental Design Check Cell Culture Check Cell Culture Inconsistent Results->Check Cell Culture Purity Purity Check Compound->Purity Solubility Solubility Check Compound->Solubility Stability Stability Check Compound->Stability Assay Choice Assay Choice Check Experimental Design->Assay Choice Cell Density Cell Density Check Experimental Design->Cell Density Treatment Duration Treatment Duration Check Experimental Design->Treatment Duration Cell Authenticity Cell Authenticity Check Cell Culture->Cell Authenticity Passage Number Passage Number Check Cell Culture->Passage Number Optimize Protocol Optimize Protocol Purity->Optimize Protocol Solubility->Optimize Protocol Stability->Optimize Protocol Assay Choice->Optimize Protocol Cell Density->Optimize Protocol Treatment Duration->Optimize Protocol Cell Authenticity->Optimize Protocol Passage Number->Optimize Protocol

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Improving the Reproducibility of Clausine E Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of bioassays involving Clausine E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a carbazole alkaloid, a class of natural products known for a wide range of biological activities. It has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO) demethylase.[1] FTO is an enzyme involved in the demethylation of N6-methyladenosine (m6A) in RNA, a modification that plays a crucial role in various cellular processes. The inhibition of FTO by this compound suggests its potential therapeutic applications in areas where FTO is dysregulated, such as certain cancers.

Q2: We are observing significant variability in our cell-based assay results with this compound. What are the common causes?

Reproducibility issues with natural products like this compound in cell-based assays can stem from several factors:

  • Compound Solubility and Stability: this compound, as a carbazole alkaloid, may have limited aqueous solubility. Ensure complete solubilization in a suitable solvent (e.g., DMSO) before preparing working dilutions. Precipitation of the compound in the culture medium can lead to inconsistent concentrations. Also, assess the stability of this compound in your specific assay conditions (e.g., temperature, light exposure).

  • Cell Line Integrity: Use low-passage number cells and regularly check for mycoplasma contamination. Genetic drift in cell lines over time can alter their response to treatment.

  • Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, and washing steps can introduce significant variability. Adhere strictly to a standardized protocol.

  • Natural Product Complexity: If using a crude extract containing this compound, the presence of other bioactive compounds can lead to variable and complex biological responses.

Q3: How should I prepare and store this compound for bioassays?

For optimal reproducibility, follow these guidelines:

  • Solubilization: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing or brief sonication.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

Q4: Are there specific considerations for performing MTT assays with this compound?

Yes, when using MTT or similar tetrazolium-based assays with colored compounds like some natural products, be aware of potential interference. Although this compound itself is not strongly colored, impurities or degradation products could be.

  • Blank Controls: Include blank wells containing the complete medium with each concentration of this compound but without cells to account for any absorbance from the compound itself.

  • Visual Inspection: Before adding the solubilization agent, visually inspect the formazan crystals under a microscope. Some compounds can interfere with formazan crystal formation or solubility.

  • Alternative Assays: If interference is suspected, consider using alternative viability assays that do not rely on a colorimetric readout, such as CellTiter-Glo® (promega) which measures ATP levels.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in FTO Demethylase Inhibition Assays.
Potential Cause Troubleshooting Step
Enzyme Activity Variation Ensure consistent source and lot of recombinant FTO enzyme. Perform a quality control check of enzyme activity before each experiment.
Substrate Quality Use high-quality, purified m6A-containing RNA or DNA substrate. Variations in substrate purity can affect enzyme kinetics.
Cofactor Degradation Prepare fresh solutions of cofactors (e.g., (NH4)2Fe(SO4)2, 2-oxoglutarate, L-ascorbic acid) for each experiment. Iron solutions are particularly prone to oxidation.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially for small volumes of enzyme and inhibitor solutions.
Assay Buffer pH Verify the pH of the assay buffer before each use.
Problem 2: High background or false positives in anti-inflammatory assays (e.g., Nitric Oxide measurement).
Potential Cause Troubleshooting Step
Direct Scavenging of Nitric Oxide Test this compound in a cell-free system with a nitric oxide donor to determine if it directly scavenges NO, which would be independent of cellular activity.
Interference with Griess Reagent Run a control with this compound and the Griess reagents in the absence of cells and nitrite to check for any colorimetric interference.
Cell Viability Issues At the concentrations tested for anti-inflammatory effects, perform a concurrent cell viability assay (e.g., MTT, CellTiter-Glo®) to ensure that the observed reduction in nitric oxide is not due to cytotoxicity.
LPS Contamination Ensure all reagents and labware are free of endotoxin contamination, which can lead to non-specific activation of macrophages.

Data Presentation

Table 1: Representative Bioactivity of this compound and Related Carbazole Alkaloids

Note: The following table includes data for Clausine B, a structurally related carbazole alkaloid, to provide a general indication of the potential bioactivity range for this class of compounds. IC50 values for this compound may vary depending on the specific assay conditions and cell lines used.

CompoundAssay TypeCell Line/TargetIC50 ValueReference
This compound FTO Demethylase InhibitionRecombinant Human FTONot explicitly stated, but identified as an inhibitor[1]
Clausine B Cytotoxicity (MTT Assay)HeLa (Cervical Cancer)22.90 µg/mL[2]
Clausine B Cytotoxicity (MTT Assay)MDA-MB-231 (Breast Cancer)21.50 µg/mL[2]
Clausine B Cytotoxicity (MTT Assay)CAOV3 (Ovarian Cancer)27.00 µg/mL[2]
Clausine B Cytotoxicity (MTT Assay)HepG2 (Liver Cancer)28.94 µg/mL[2]
Clausine B Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)52.90 µg/mL[2]

Experimental Protocols

Detailed Methodology: In Vitro FTO Demethylase Inhibition Assay

This protocol is adapted from established methods for measuring FTO inhibition.

Materials:

  • Recombinant Human FTO protein

  • m6A-containing single-stranded RNA (ssRNA) substrate

  • This compound (or other inhibitors) dissolved in DMSO

  • Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2, 1 mM 2-oxoglutarate, 2 mM L-ascorbic acid

  • 96-well microplate

  • Plate reader capable of measuring fluorescence or luminescence (depending on the detection method)

  • Detection reagent (e.g., a specific antibody for m6A or a coupled enzyme system that produces a detectable signal upon demethylation)

Procedure:

  • Prepare Reagents: Prepare fresh assay buffer and serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant and at a low level (e.g., <1%).

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 2 µL of the this compound dilutions to the wells. Then, add 48 µL of a solution containing the FTO enzyme in assay buffer. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Start the demethylation reaction by adding 50 µL of the m6A-containing ssRNA substrate in assay buffer to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Detection: Stop the reaction and proceed with the detection method according to the manufacturer's instructions of the chosen detection kit. This may involve antibody binding and a secondary detection step or a coupled-enzyme reaction that generates a fluorescent or luminescent signal.

  • Data Analysis: Measure the signal using a plate reader. The IC50 value for this compound is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

Note: While direct evidence for this compound's modulation of the PI3K/Akt and MAPK pathways is still emerging, these pathways are critical in cell survival, proliferation, and inflammation, and are often affected by compounds with anti-cancer and anti-inflammatory properties. As an FTO inhibitor, this compound could indirectly influence these pathways through its impact on the epitranscriptome. The following diagrams illustrate the general structure of these pathways.

PI3K_Akt_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pip3->akt Recruitment pdk1->akt Phosphorylation mtor mTORC1 akt->mtor Activation downstream Cell Survival, Growth, Proliferation mtor->downstream pten PTEN pten->pip3 Inhibition

Caption: The PI3K/Akt signaling pathway.

MAPK_Pathway receptor Growth Factor Receptor ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Activation proliferation Cell Proliferation, Differentiation, Survival transcription->proliferation

Caption: The MAPK/ERK signaling pathway.

Experimental Workflow

FTO_Inhibition_Workflow start Start prepare Prepare Reagents: - FTO Enzyme - m6A Substrate - this compound Dilutions start->prepare preincubate Pre-incubate FTO with this compound prepare->preincubate reaction Add m6A Substrate & Incubate preincubate->reaction detect Stop Reaction & Add Detection Reagents reaction->detect read Measure Signal (Plate Reader) detect->read analyze Analyze Data: Calculate IC50 read->analyze end End analyze->end

Caption: FTO demethylase inhibition assay workflow.

References

Technical Support Center: Clausine E Interference with Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the carbazole alkaloid, Clausine E, in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a naturally occurring carbazole alkaloid. Compounds with a carbazole core structure are known to possess intrinsic fluorescent properties. This inherent fluorescence, often referred to as autofluorescence, can directly interfere with fluorescence-based assays by contributing to the background signal, leading to inaccurate measurements and false positives.[1][2]

Q2: What are the primary mechanisms of interference by compounds like this compound?

There are two main ways a compound like this compound can interfere with a fluorescence assay:

  • Autofluorescence: The compound itself emits light upon excitation at or near the wavelengths used for the assay's fluorophore. This emitted light is indistinguishable from the signal of interest.[3]

  • Quenching (Inner Filter Effect): The compound absorbs light at the excitation or emission wavelength of the assay's fluorophore. This reduces the amount of light that reaches the fluorophore for excitation or the amount of emitted light that reaches the detector, leading to a decrease in the measured signal and potentially causing false negatives.[3]

Q3: I am observing higher than expected background fluorescence in my assay when this compound is present. What should I do?

High background fluorescence is a strong indicator of autofluorescence from this compound. To confirm this, run a control experiment with this compound in the assay buffer without the intended fluorophore. If you still observe a significant signal at the emission wavelength of your assay, it confirms that this compound is autofluorescent under your experimental conditions.

Troubleshooting Guides

Guide 1: Characterizing this compound Interference

Before running a full experiment, it is crucial to characterize the potential for interference from this compound.

Objective: To determine the absorption and emission spectra of this compound to identify potential spectral overlap with your assay's fluorophores.

Materials:

  • This compound

  • Assay buffer

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the working concentration in your assay buffer.

  • Measure the UV-Vis Absorption Spectrum:

    • Use the assay buffer as a blank.

    • Scan a range of wavelengths (e.g., 250-700 nm) to determine the absorbance profile of this compound.

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Measure the Fluorescence Emission Spectrum:

    • Excite the this compound sample at its absorbance maximum (λmax) and at the excitation wavelength of your assay's fluorophore.

    • Scan a range of emission wavelengths to determine the fluorescence profile of this compound.

    • Identify the wavelength(s) of maximum emission.

Data Presentation:

Based on studies of structurally similar carbazole alkaloids, the following are expected spectral properties. Note that specific values for this compound may vary.

ParameterExpected Range for Carbazole Alkaloids
UV-Vis Absorption (λmax) 290-350 nm
Fluorescence Emission (λmax) 350-450 nm
Quantum Yield (Φf) Can be significant, ranging from 0.1 to 0.9 for some derivatives.
Guide 2: Mitigating Interference from this compound

If you have confirmed that this compound interferes with your assay, the following strategies can help mitigate the issue.

Concept: Choose a fluorophore for your assay whose excitation and emission spectra do not overlap with the absorption and emission spectra of this compound.

Workflow:

Caption: Workflow for selecting a spectrally compatible fluorophore.

Concept: If spectral separation is not possible, you can subtract the background fluorescence from this compound.

Experimental Protocol: Background Subtraction

  • Prepare three sets of samples:

    • Assay wells: Contain all assay components, including the fluorophore and this compound.

    • This compound control wells: Contain all assay components except the fluorophore.

    • Blank wells: Contain only the assay buffer.

  • Measure the fluorescence intensity of all wells.

  • Calculate the corrected signal:

    • Corrected Signal = (Signal from Assay Wells) - (Signal from this compound Control Wells)

Logical Relationship:

G Assay Assay Wells (Fluorophore + this compound) Corrected Corrected Signal Assay->Corrected - Control Control Wells (this compound only) Control->Corrected -

Caption: Diagram illustrating the principle of background subtraction.

Concept: If this compound has a short fluorescence lifetime, you can use a time-resolved fluorescence assay. This technique introduces a delay between excitation and detection, allowing the short-lived background fluorescence from this compound to decay before measuring the longer-lived signal from the assay fluorophore (often a lanthanide-based dye).

Experimental Workflow:

G A Excitation Pulse B Fluorescence Emission (this compound + Assay Fluorophore) A->B C Delay Period B->C D This compound Fluorescence Decays C->D E Detection Window D->E F Measure Assay Fluorophore Signal E->F

Caption: Workflow for a time-resolved fluorescence experiment.

Summary of Troubleshooting Strategies

StrategyPrincipleWhen to Use
Spectral Separation Avoids spectral overlap between this compound and the assay fluorophore.When flexible in the choice of fluorophores.
Control Subtraction Mathematically removes the background signal from this compound.When spectral overlap is unavoidable.
Time-Resolved Fluorescence Differentiates signals based on fluorescence lifetime.When this compound has a short fluorescence lifetime and a suitable TRF probe is available.

References

Clausine E In Vivo Research: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common limitations encountered during in vivo studies of Clausine E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a carbazole alkaloid, a class of natural products known for a wide range of biological activities.[1] Its primary identified mechanism of action is the inhibition of the fat mass and obesity-associated protein (FTO), an enzyme that demethylates N6-methyladenosine (m6A) residues in mRNA.[1][2] By inhibiting FTO, this compound can modulate the expression of various genes involved in processes like cancer cell maintenance, immune evasion, and apoptosis.[3][4]

Q2: What are the most significant challenges when moving from in vitro to in vivo studies with this compound? A2: Like many carbazole alkaloids, this compound is predicted to have low aqueous solubility and poor bioavailability.[5] This can lead to difficulties in achieving therapeutic concentrations in target tissues, resulting in inconsistent or lower-than-expected efficacy. Key challenges include developing a stable and effective formulation for administration, overcoming rapid metabolism and clearance, and managing potential off-target toxicity.[6][7][8]

Q3: Which animal models are most appropriate for studying the efficacy of this compound? A3: The choice of animal model depends on the research question. Since this compound is an FTO inhibitor, models of diseases where FTO is implicated are highly relevant. For example, in oncology, patient-derived xenograft (PDX) mouse models of Acute Myeloid Leukemia (AML) have been successfully used to test other FTO inhibitors.[3] For studying effects on the central nervous system, mouse models of Alzheimer's disease have been used for other carbazole derivatives.[5] The selection should be based on the specific pathology being investigated.[9][10]

Q4: What are the standard starting points for acute toxicity testing of a compound like this compound? A4: For acute toxicity studies, a single high dose is typically administered to a small group of animals (e.g., Sprague-Dawley rats or Swiss albino mice).[11][12] A common starting dose, as recommended by OECD guidelines, can be up to 2000 mg/kg for compounds presumed to have low toxicity.[11][12][13] Animals are then observed for 14 days for mortality, clinical signs of toxicity, and changes in body weight.[12][13] If no adverse effects are seen, the LD50 (median lethal dose) is determined to be greater than the tested dose.[13]

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: Poor Compound Solubility and Formulation Instability

Symptoms:

  • Difficulty dissolving this compound in a suitable vehicle for injection.

  • Precipitation of the compound in the formulation before or during administration.

  • Inconsistent results between experiments, suggesting variable dosing.

Possible Causes & Solutions:

CauseSolution
Poor Aqueous Solubility Use solubilizing agents or co-solvents. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. The final DMSO concentration should be kept low (typically <5%) to avoid toxicity.
Compound Precipitation Investigate advanced formulation strategies. These can significantly improve solubility and bioavailability.[14] Options include complexation with cyclodextrins, formulation into lipid-based systems like self-emulsifying drug delivery systems (SEDDS), or creating nanosuspensions or polymeric micelles.[3]
Unstable Formulation Prepare the formulation fresh before each use. Conduct stability studies of the formulation at room temperature and 4°C to determine how long it remains stable.
Issue 2: Low Bioavailability and Lack of Efficacy

Symptoms:

  • No significant therapeutic effect is observed even at high doses.

  • Pharmacokinetic (PK) analysis reveals low plasma concentrations (Cmax) and area under the curve (AUC).

Possible Causes & Solutions:

CauseSolution
Poor Absorption from GI Tract (Oral Dosing) Switch to an alternative route of administration such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and ensure the compound reaches systemic circulation.[6][8]
High First-Pass Metabolism Formulate the compound to enhance absorption and protect it from metabolic enzymes. Lipid-based formulations can facilitate lymphatic uptake, bypassing the liver.[15]
Rapid Clearance Conduct a full pharmacokinetic study to determine the compound's half-life (t½).[6] If clearance is too rapid, a more frequent dosing schedule or a controlled-release formulation may be necessary to maintain therapeutic levels.
Insufficient Target Engagement Confirm that this compound is reaching the target tissue at a sufficient concentration. This may require analyzing tissue samples post-euthanasia. Also, verify the FTO-inhibition activity in vivo by measuring downstream biomarkers.
Issue 3: Unexpected Toxicity or Adverse Events

Symptoms:

  • Animals show signs of distress, significant weight loss (>15-20%), or mortality at presumed therapeutic doses.

  • Necropsy reveals organ damage not predicted by in vitro studies.

Possible Causes & Solutions:

CauseSolution
Vehicle Toxicity Run a vehicle-only control group to ensure the formulation excipients are not causing the observed toxicity. High concentrations of DMSO or other organic solvents can be toxic.
Off-Target Effects Perform a dose-ranging study to find the Maximum Tolerated Dose (MTD). Start with a low dose and gradually escalate in different cohorts of animals to identify a safe and effective dose range.
Compound-Induced Organ Damage Conduct a sub-acute or sub-chronic toxicity study where the compound is administered daily for a longer period (e.g., 28 days).[12] Monitor blood biochemistry and perform histopathology on major organs (liver, kidney, spleen, heart) to identify potential target organs of toxicity.[12][13]

Quantitative Data Summary

Table 1: Representative Pharmacokinetic & Toxicity Profile for a Small Molecule Inhibitor

ParameterRouteSpeciesValueDescription
Pharmacokinetics
Cmax (Maximum Concentration)IVMouse5 µMPeak plasma concentration after dosing.
T½ (Half-life)IVMouse2.5 hoursTime for plasma concentration to reduce by half.
AUC (Area Under Curve)IVMouse10 µM*hTotal drug exposure over time.
F% (Bioavailability)OralMouse< 10%Fraction of oral dose reaching systemic circulation.
Toxicity
LD50 (Median Lethal Dose)OralRat> 2000 mg/kgDose causing mortality in 50% of animals.[13]
MTD (Max. Tolerated Dose)IPMouse50 mg/kgHighest dose not causing unacceptable toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation using Cyclodextrin

This protocol describes a method to improve the solubility of this compound for in vivo administration.

  • Materials: this compound powder, Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile saline (0.9% NaCl).

  • Preparation of HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in sterile water. Gently warm and stir until fully dissolved. Allow to cool to room temperature.

  • Complexation: Add the calculated amount of this compound powder to the HP-β-CD solution to achieve the desired final concentration (e.g., 5 mg/mL).

  • Sonication/Stirring: Vigorously vortex the mixture and sonicate or stir overnight at room temperature, protected from light, to facilitate the formation of the inclusion complex.

  • Sterilization: Before administration, filter the final formulation through a 0.22 µm syringe filter to ensure sterility.

  • Administration: Administer the formulation to animals via the desired route (e.g., oral gavage or intraperitoneal injection) at a volume appropriate for the animal's weight (e.g., 10 mL/kg for mice).

Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol outlines a standard procedure for assessing acute toxicity. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animals: Use a single sex of healthy, young adult rodents (e.g., female Sprague-Dawley rats).

  • Acclimatization: Acclimatize animals to the housing conditions for at least 5 days before the study.

  • Dosing: Administer a single oral dose of the this compound formulation to one animal at the starting dose level (e.g., 2000 mg/kg).

  • Observation: Observe the animal closely for the first few hours post-dosing and then daily for a total of 14 days. Record clinical signs of toxicity, changes in behavior, and body weight.

  • Decision:

    • If the animal survives, dose the next animal at a higher dose level.

    • If the animal dies, dose the next animal at a lower dose level.

  • Termination: The study is complete after testing a sufficient number of animals to estimate the LD50.

  • Pathology: At the end of the 14-day observation period, euthanize surviving animals and perform a gross necropsy to examine major organs for any abnormalities.

Visualizations

Signaling Pathway & Experimental Workflow Diagrams

FTO_Signaling_Pathway cluster_nucleus Cell Nucleus FTO FTO Protein (m6A Demethylase) mRNA Demethylated mRNA FTO->mRNA Demethylates Apoptosis Apoptosis / Tumor Suppression FTO->Apoptosis Inhibits (via MYC) mRNA_m6A mRNA with m6A Methylation mRNA_m6A->FTO MYC Oncogenes (e.g., MYC, BCL2) mRNA->MYC Increased Stability & Translation MYC->Apoptosis Suppresses ClausineE This compound ClausineE->FTO Inhibits

Caption: this compound inhibits the FTO protein, preventing mRNA demethylation.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Formulation 1. Formulation Development (e.g., with Cyclodextrin) Toxicity 2. Acute Toxicity (Dose Finding) Formulation->Toxicity Determine MTD Dosing 3. Animal Dosing (Oral, IP, IV) Toxicity->Dosing Select Doses Monitoring 4. Efficacy Monitoring (e.g., Tumor Volume) Dosing->Monitoring PK 5. Sample Collection (Blood, Tissue) Dosing->PK Data 7. Data Interpretation (PK/PD Modeling) Monitoring->Data Analysis 6. Bioanalysis (LC-MS/MS) PK->Analysis Analysis->Data

Caption: A typical workflow for preclinical in vivo studies.

Troubleshooting_Tree Start No In Vivo Efficacy Observed CheckFormulation Is the formulation stable and soluble? Start->CheckFormulation CheckPK Is plasma exposure (AUC) adequate? CheckFormulation->CheckPK Yes Reformulate Action: Reformulate (e.g., Nanosuspension, SEDDS) CheckFormulation->Reformulate No CheckDose Is the dose sufficient and non-toxic? CheckPK->CheckDose Yes ChangeRoute Action: Change Route (PO -> IV) or Increase Dose CheckPK->ChangeRoute No DoseRange Action: Perform MTD study and re-evaluate dose CheckDose->DoseRange No Success Re-run Efficacy Study CheckDose->Success Yes Reformulate->CheckFormulation ChangeRoute->Success DoseRange->Success

Caption: A decision tree for troubleshooting lack of in vivo efficacy.

References

Technical Support Center: Optimizing Clausine E Dosage for FTO Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Clausine E as an inhibitor of the FTO protein. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data for various FTO inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit FTO?

A1: this compound is a natural carbazole alkaloid that has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO).[1] It functions by binding to the FTO protein, a process driven by positive entropy and negative enthalpy changes, which suggests a significant interaction.[1] The hydroxyl group on the this compound molecule is thought to be crucial for this binding and subsequent inhibition of FTO's demethylase activity.[1]

Q2: What is the recommended starting concentration of this compound for in vitro experiments?

A2: The optimal concentration of this compound for FTO inhibition in cell culture has not been definitively established in the literature. Therefore, it is crucial to perform a dose-response experiment to determine the effective concentration for your specific cell line and experimental conditions. A suggested starting range for many small molecule inhibitors is between 1 µM and 50 µM. Based on studies with other FTO inhibitors, you could start with concentrations such as 0.5, 1, 2.5, 5, 10, 25, and 50 μM to determine the EC50 (half-maximal effective concentration).[2][3]

Q3: How can I determine the optimal dosage of this compound for my experiments?

A3: To determine the optimal dosage, you should perform a cell viability assay, such as the MTT assay, to first assess the cytotoxicity of this compound on your chosen cell line. Subsequently, you can measure the inhibition of FTO activity at non-toxic concentrations. This can be done directly through an FTO enzymatic assay or indirectly by quantifying the global m6A levels in mRNA using techniques like LC-MS/MS. An increase in m6A levels would indicate FTO inhibition.

Q4: What are the known signaling pathways affected by FTO inhibition?

A4: FTO has been shown to be involved in several signaling pathways. Notably, FTO inhibition can regulate the Wnt signaling pathway.[2][3] It has also been implicated in the PI3K/Akt signaling pathway.[4] Furthermore, FTO can influence the mTOR pathway, which is crucial for cellular metabolism and growth.[5]

Troubleshooting Guides

Issue 1: High cell death observed after treatment with this compound.

  • Possible Cause: The concentration of this compound used is cytotoxic to the cells.

  • Troubleshooting Steps:

    • Perform a dose-response cytotoxicity assay: Use a cell viability assay like the MTT assay to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

    • Lower the concentration: Based on the cytotoxicity data, use this compound at concentrations well below the IC50 value for your FTO inhibition experiments.

    • Reduce treatment duration: If lower concentrations are still causing significant cell death, consider reducing the incubation time with the inhibitor.

    • Check for off-target effects: Consider the possibility that this compound may have off-target effects contributing to cytotoxicity. If possible, test the effect of other, structurally different FTO inhibitors to see if they produce a similar phenotype.[6][7]

Issue 2: No significant increase in m6A levels after this compound treatment.

  • Possible Cause: The concentration of this compound is too low, the treatment time is too short, or the compound is not active.

  • Troubleshooting Steps:

    • Increase the concentration: If no cytotoxicity is observed, try increasing the concentration of this compound.

    • Increase treatment duration: Extend the incubation time to allow for sufficient inhibition of FTO and accumulation of m6A.

    • Verify compound integrity: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.

    • Confirm FTO expression: Verify that your cell line expresses FTO at a detectable level using Western blot or qRT-PCR.

    • Use a positive control: Include a known FTO inhibitor (e.g., Rhein, Meclofenamic acid) as a positive control to ensure the experimental setup is working correctly.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in cell culture conditions, reagent preparation, or experimental execution.

  • Troubleshooting Steps:

    • Standardize cell culture practices: Ensure consistent cell passage number, seeding density, and growth conditions.[1]

    • Prepare fresh reagents: Prepare fresh solutions of this compound and other critical reagents for each experiment.

    • Maintain consistent timing: Adhere strictly to the incubation times and steps outlined in the protocols.

    • Calibrate equipment: Regularly calibrate pipettes, spectrophotometers, and other equipment to ensure accuracy.

Quantitative Data

Table 1: Comparison of IC50 Values for Various FTO Inhibitors

InhibitorIC50 (µM)Assay TypeReference
This compound Not Reported-[1]
Rhein 3.0In vitro FTO activity[8]
Meclofenamic Acid 12.5 ± 1.8Fluorescence enzymatic inhibition[9]
FTO-02 2.2Fluorescence enzymatic inhibition[9]
FTO-04 3.4Fluorescence enzymatic inhibition[9]
CS1 ~0.1 (in some AML cells)Cell viability[10]
CS2 ~0.2 (in some AML cells)Cell viability[10]
Compound C6 0.78Enzymatic inhibitory activity[4]
18097 0.64In vitro demethylation[11]

Experimental Protocols

FTO Enzymatic Inhibition Assay

This protocol is adapted from a fluorescence-based assay.[2][3][9]

Materials:

  • Recombinant human FTO protein

  • m6A-containing RNA substrate (e.g., m6A7-Broccoli)

  • Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid

  • This compound (dissolved in DMSO)

  • 384-well plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Then, dilute further in Assay Buffer. The final DMSO concentration should be less than 1%.

  • In a 384-well plate, add 5 µL of the diluted this compound or DMSO (for control).

  • Add 10 µL of recombinant FTO protein (final concentration ~50 nM) to each well.

  • Incubate for 30 minutes at room temperature.

  • Add 5 µL of the m6A-containing RNA substrate (final concentration ~100 nM) to initiate the reaction.

  • Incubate for 1 hour at 37°C.

  • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Measure the fluorescence according to the substrate manufacturer's instructions.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability.[12][13][14]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5, 10, 25, 50 µM) in fresh medium. Include a vehicle control (DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for FTO Protein Levels

This protocol describes the detection of FTO protein by Western blot.[5][15][16]

Materials:

  • Cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against FTO (e.g., anti-FTO antibody)

  • Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-FTO antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

Quantitative Real-Time PCR (qRT-PCR) for FTO Target Genes

This protocol allows for the quantification of mRNA levels of FTO and its target genes.[17][18][19][20][21]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for FTO and target genes (e.g., genes involved in Wnt or mTOR pathways)

  • Primers for a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Extract total RNA from treated and untreated cells.

  • Synthesize cDNA from 1 µg of total RNA.

  • Set up the qPCR reaction with the master mix, primers, and cDNA.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations

FTO_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound (Dose-Response) start->treat viability MTT Assay (Assess Cytotoxicity) treat->viability fto_activity FTO Enzymatic Assay (Direct Inhibition) treat->fto_activity m6a_level LC-MS/MS (m6A Quantification) treat->m6a_level protein_exp Western Blot (FTO Protein Level) treat->protein_exp gene_exp qRT-PCR (Target Gene Expression) treat->gene_exp ic50 Determine IC50 (Cytotoxicity) viability->ic50 ec50 Determine EC50 (FTO Inhibition) fto_activity->ec50 m6a_level->ec50 pathway Analyze Pathway Modulation protein_exp->pathway gene_exp->pathway

Caption: Experimental workflow for optimizing this compound dosage.

FTO_Signaling_Pathway cluster_fto FTO Inhibition cluster_rna RNA Demethylation cluster_downstream Downstream Signaling FTO FTO m6A_RNA m6A-modified RNA FTO->m6A_RNA demethylates ClausineE This compound ClausineE->FTO inhibits RNA Demethylated RNA Wnt Wnt Pathway RNA->Wnt regulates mTOR mTOR Pathway RNA->mTOR regulates PI3K_Akt PI3K/Akt Pathway RNA->PI3K_Akt regulates CellProcesses Cell Proliferation, Metabolism, etc. Wnt->CellProcesses mTOR->CellProcesses PI3K_Akt->CellProcesses

Caption: FTO signaling pathways affected by this compound.

References

identifying and mitigating experimental artifacts with Clausine E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Clausine E. The information is designed to help identify and mitigate potential experimental artifacts and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a carbazole alkaloid isolated from Clausena excavata. Its primary known mechanism of action is the inhibition of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) demethylase.[1][2] By inhibiting FTO, this compound can influence the expression of various genes involved in cellular processes like proliferation and apoptosis.

Q2: What are the common applications of this compound in research?

This compound is primarily used in cancer research to study the effects of FTO inhibition on cancer cell proliferation, viability, and apoptosis.[1] It has been shown to have anti-proliferative effects on various cancer cell lines.[3][4] It is also investigated for its potential anti-inflammatory properties.

Q3: What are the potential off-target effects of this compound?

While the primary target of this compound is FTO, like many small molecules, it may have off-target effects that can lead to experimental artifacts.[5][6] Potential off-target effects could include interactions with other demethylases or cellular proteins. It is crucial to include appropriate controls in your experiments to account for these potential off-target effects.

Q4: How can I distinguish between cytotoxic and cytostatic effects of this compound?

This is a critical consideration. A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation without directly causing cell death. To differentiate between these, you can use a combination of assays. A proliferation assay (e.g., MTT, crystal violet) will show a decrease in cell number in both cases. To confirm cytotoxicity, you should perform a cell viability assay that measures membrane integrity (e.g., trypan blue exclusion, LDH release assay) or a real-time cell viability assay.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent IC50 values in cytotoxicity assays 1. Cell density variability.2. Inconsistent incubation times.3. This compound precipitation at high concentrations.4. Off-target effects influencing the assay readout.[5][6]1. Ensure consistent cell seeding density across all wells.2. Strictly adhere to the same incubation times for all experiments.3. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system.4. Use multiple, mechanistically different cytotoxicity assays to confirm the results.[7][8]
High background in apoptosis assays 1. Suboptimal antibody concentration in immunoassays.2. Non-specific binding of reagents.3. Intrinsic fluorescence of this compound interfering with fluorescent assays.1. Titrate antibodies to determine the optimal concentration.2. Include appropriate blocking steps and isotype controls.3. Run a control with this compound alone (no cells) to check for intrinsic fluorescence at the excitation/emission wavelengths of your assay. If there is interference, consider a non-fluorescent detection method.
Unexpected changes in gene or protein expression unrelated to FTO inhibition 1. Off-target effects of this compound.[5][6][9]2. Cellular stress response due to high concentrations of the compound.1. Use a structurally unrelated FTO inhibitor as a positive control. Perform siRNA or CRISPR-mediated knockdown of FTO to confirm that the observed phenotype is FTO-dependent.[10]2. Perform a dose-response experiment and use the lowest effective concentration of this compound.
This compound appears to have no effect on my cells 1. The cell line may not express FTO or be sensitive to its inhibition.2. This compound degradation.3. Incorrect dosage or administration.1. Verify FTO expression in your cell line using qPCR or Western blotting.2. Prepare fresh stock solutions of this compound for each experiment and store them properly as recommended by the supplier.3. Re-evaluate the concentration range based on published data for similar cell lines.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • DMSO (for dissolving this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a blank (medium only). Remove the old medium from the cells and add 100 µL of the diluted compound or control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessing Apoptosis Induction by this compound using Annexin V/PI Staining

This protocol describes how to quantify apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cells treated with this compound (and controls)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the desired time period. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Clausine_E_Action cluster_0 This compound Intervention cluster_1 Cellular Machinery cluster_2 Cellular Outcomes This compound This compound FTO FTO (m6A Demethylase) This compound->FTO Inhibits m6A_RNA m6A-modified RNA FTO->m6A_RNA Demethylates Target_mRNA Target mRNA (e.g., for proliferation, survival) m6A_RNA->Target_mRNA Influences Stability/ Translation Proliferation Decreased Proliferation Target_mRNA->Proliferation Leads to Apoptosis Increased Apoptosis Target_mRNA->Apoptosis Prevents Apoptosis_Pathway_Simplified cluster_ClausineE This compound Effect cluster_Intrinsic Intrinsic Pathway cluster_Execution Execution Pathway ClausineE This compound Bcl2 Anti-apoptotic (e.g., Bcl-2) ClausineE->Bcl2 May downregulate Bax Pro-apoptotic (e.g., Bax) ClausineE->Bax May upregulate Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Best Practices for Working with Clausine E in the Lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for working with Clausine E, a potent inhibitor of the fat mass and obesity-associated protein (FTO). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a carbazole alkaloid originally isolated from the plant Clausena excavata. Its primary mechanism of action is the inhibition of the FTO demethylase, an enzyme that removes methyl groups from N6-methyladenosine (m6A) on RNA.[1] By inhibiting FTO, this compound can influence the expression of various genes involved in cellular processes like proliferation and metabolism.[2]

Q2: What are the main research applications of this compound?

A2: this compound is primarily used in cancer research due to its anti-proliferative activities against various cancer cell lines.[3] It is also investigated for its potential role in metabolic diseases due to its inhibition of FTO, a protein linked to obesity.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM). This stock solution can then be diluted to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.5% to avoid solvent toxicity.[4][5]

Q4: What are the recommended storage conditions for this compound?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to avoid repeated freeze-thaw cycles.[4]

Q5: What is the stability of this compound in cell culture media?

A5: The stability of carbazole alkaloids like this compound in aqueous solutions can be limited. It is best practice to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. If you suspect stability issues, you can perform a time-course experiment and analyze the concentration of this compound over time using methods like HPLC.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Precipitation of this compound in cell culture medium. 1. The aqueous solubility of this compound is low. 2. The final concentration of this compound is too high. 3. The stock solution was not properly dissolved before dilution.1. Ensure the final DMSO concentration is between 0.1% and 0.5%.[5] 2. Perform a serial dilution of your DMSO stock in the medium, vortexing gently between each dilution step. 3. Warm the stock solution to room temperature and ensure it is fully dissolved before adding to the medium. 4. If precipitation persists, consider using a solubilizing agent, but be aware of its potential effects on your cells.
No or low anti-proliferative effect observed. 1. The concentration of this compound is too low. 2. The cell line used has low FTO expression or is insensitive to FTO inhibition. 3. The compound has degraded.1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Check the FTO expression level in your cell line via Western blot or qPCR. 3. Prepare a fresh stock solution of this compound and repeat the experiment.
High variability between replicate experiments. 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of this compound. 3. Edge effects in the multi-well plate.1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Calibrate your pipettes and use filtered tips. 3. Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity.
Unexpected off-target effects. 1. This compound may inhibit other enzymes, especially other 2-oxoglutarate-dependent dioxygenases. 2. The observed phenotype is independent of FTO inhibition.1. Review the literature for known off-target effects of FTO inhibitors. Some FTO inhibitors have been shown to also inhibit human dihydroorotate dehydrogenase (hDHODH).[6][7] 2. Use a rescue experiment by overexpressing a resistant FTO mutant, or use a structurally different FTO inhibitor as a control. 3. Perform a target knockdown using siRNA against FTO to confirm that the phenotype is FTO-dependent.

Quantitative Data

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIncubation TimeIC50 (µM)Reference
HCT-116Colon CarcinomaNot specified72 hours1.9[8]
CNE-2Nasopharyngeal CarcinomaWST-8 based CCK848 hours16.9[8]
HeLaCervical CancerNot specifiedNot specified22.90 (as µg/mL)[9]
MDA-MB-231Breast CancerNot specifiedNot specified21.50 (as µg/mL)[9]
CAOV3Ovarian CancerNot specifiedNot specified27.00 (as µg/mL)[9]
HepG2Liver CancerNot specifiedNot specified28.94 (as µg/mL)[9]

Experimental Protocols

Protocol 1: In Vitro FTO Demethylase Activity Assay

This protocol is adapted from established methods for measuring FTO demethylase activity.[1][10][11]

Materials:

  • Recombinant human FTO protein

  • m6A-containing RNA oligonucleotide substrate

  • 5X FTO Reaction Buffer (e.g., 250 mM HEPES pH 7.0, 750 mM KCl)

  • (NH₄)₂Fe(SO₄)₂·6H₂O (Ammonium Iron(II) Sulfate Hexahydrate)

  • 2-oxoglutarate (α-KG)

  • L-Ascorbic acid

  • This compound

  • Nuclease-free water

  • EDTA

  • RNAse cocktail

  • UPLC-MS system

Procedure:

  • Prepare Reagents:

    • Prepare a fresh 750 µM working solution of (NH₄)₂Fe(SO₄)₂·6H₂O in nuclease-free water.[1]

    • Prepare stock solutions of 2-oxoglutarate (e.g., 3 mM) and ascorbic acid (e.g., 20 mM) in nuclease-free water.

    • Prepare a stock solution of this compound in DMSO.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the following on ice:

      • 10 µL of 5X FTO Reaction Buffer

      • Recombinant FTO protein (e.g., 0.1-1 µM final concentration)[10]

      • 75 µM (NH₄)₂Fe(SO₄)₂·6H₂O (final concentration)

      • 300 µM 2-oxoglutarate (final concentration)[10]

      • 2 mM Ascorbic acid (final concentration)[10]

      • Varying concentrations of this compound (or DMSO as a vehicle control)

      • Nuclease-free water to a final volume of 48 µL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add 2 µL of the m6A-containing RNA substrate (e.g., 50 µM stock to a final concentration of 2 µM) to initiate the reaction.[10]

    • Incubate at 37°C for the desired time (e.g., 60 minutes).[11]

  • Quench the Reaction:

    • Stop the reaction by adding EDTA to a final concentration of 1 mM.[10]

  • Analyze the Product:

    • Digest the RNA to single nucleosides using an RNAse cocktail.[10]

    • Analyze the relative amounts of m6A and adenosine (A) by UPLC-MS to determine the extent of demethylation.[10][11]

Protocol 2: Cell Viability Assay (MTT-based)

This is a general protocol for assessing the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the concentration of this compound to determine the IC50 value.

Protocol 3: In Vivo Xenograft Mouse Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.[12][13][14][15]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Vehicle solution for in vivo administration (e.g., PBS with 5% DMSO and 10% Tween 80)

  • Calipers

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1-5 x 10⁷ cells/mL.

    • (Optional) Mix the cell suspension 1:1 with Matrigel on ice.[15]

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[15]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Measure tumor volume using calipers with the formula: Volume = (Length x Width²)/2.[15]

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[14]

  • Administration of this compound:

    • Prepare the this compound formulation in the vehicle solution. The dose will need to be optimized, but a starting point could be in the range of 10-50 mg/kg.

    • Administer this compound to the treatment group via the desired route (e.g., intraperitoneal or oral gavage) according to the planned schedule (e.g., daily or every other day).

    • Administer the vehicle solution to the control group.

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

    • The experiment is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or when signs of significant morbidity are observed.[15]

  • Tissue Collection and Analysis:

    • At the endpoint, euthanize the mice and excise the tumors.

    • Tumor weight can be measured, and tissues can be processed for further analysis (e.g., histology, Western blot, or qPCR).

Mandatory Visualizations

Clausine_E_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Clausine_E This compound Powder Stock_Solution 10 mM Stock Solution in DMSO Clausine_E->Stock_Solution DMSO DMSO DMSO->Stock_Solution Working_Solution Working Solution in Culture Medium Stock_Solution->Working_Solution Formulation In Vivo Formulation Stock_Solution->Formulation Cell_Culture Cancer Cell Lines Cell_Viability Cell Viability Assay (e.g., MTT) Working_Solution->Cell_Viability FTO_Assay FTO Inhibition Assay Working_Solution->FTO_Assay Mouse_Model Xenograft Mouse Model Efficacy_Study Anti-Tumor Efficacy Evaluation Formulation->Efficacy_Study

Caption: Experimental workflow for using this compound.

FTO_Signaling_Pathway Clausine_E This compound FTO FTO (m6A Demethylase) Clausine_E->FTO inhibits m6A_mRNA m6A-modified mRNA (e.g., Wnt pathway components) FTO->m6A_mRNA demethylates Increased_m6A Increased m6A levels on target mRNA m6A_mRNA->Increased_m6A accumulation of m6A marks Altered_Splicing Altered mRNA Splicing/Stability Increased_m6A->Altered_Splicing Wnt_Signaling Wnt Signaling Pathway Dysregulation Altered_Splicing->Wnt_Signaling Cell_Proliferation Decreased Cancer Cell Proliferation Wnt_Signaling->Cell_Proliferation

Caption: this compound mechanism of action via FTO inhibition.

References

Validation & Comparative

Clausine E in the Spotlight: A Comparative Guide to FTO Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of the fat mass and obesity-associated protein (FTO) as the first N6-methyladenosine (m6A) RNA demethylase has unveiled a new frontier in cancer epigenetics. Dysregulation of FTO has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. A growing arsenal of small-molecule inhibitors targeting FTO is emerging, with Clausine E, a natural carbazole alkaloid, showing promise. This guide provides an objective comparison of this compound with other notable FTO inhibitors, supported by experimental data, to aid researchers in navigating this dynamic field.

Performance Comparison of FTO Inhibitors

The efficacy of FTO inhibitors is primarily evaluated by their ability to inhibit FTO's demethylase activity (biochemical IC50) and to suppress the proliferation of cancer cells (cellular IC50). The following tables summarize the available quantitative data for this compound and other key FTO inhibitors.

Table 1: Biochemical Activity of FTO Inhibitors
Inhibitor Biochemical IC50 (μM)
This compoundBinding to FTO confirmed, but specific IC50 not widely reported[1]
Rhein~20[2]
Meclofenamic Acid (MA)7 - 8[3]
CS1 (Bisantrene)Nanomolar range[4]
CS2 (Brequinar)Nanomolar range[4]
FB23-22.6[5]
180970.64[6]
Table 2: Anti-Cancer Activity of FTO Inhibitors (Cellular IC50 in μM)
Inhibitor AML Breast Cancer Gastric Cancer Glioblastoma Other Cancers
This compoundData not availableData not availableData not availableData not availableData not available
Rhein----Did not impair viability in BE(2)-C neuroblastoma cells at 20 µM[2]
Meclofenamic Acid (MA)----HeLa: >120 µM (MA2, an analog)[2]
CS1 (Bisantrene)FTO-High cell lines: Low nanomolar range[4]---ccRCC cell lines: <1.31 (most lines)[7]
CS2 (Brequinar)FTO-High cell lines: Low nanomolar range[4]---HCT 116 (Colon): 0.48 (MTT), 0.218 (CFA); MIA PaCa-2 (Pancreatic): 0.68 (MTT), 0.59 (CFA)[8]
FB23-20.8 - 16[2]MDA-MB-231, BT-549: Moderate inhibition at 2.5 µM[9]---
18097-MDA-MB-231: Suppressed colony formation[6][10]--HeLa (Cervical), A549 (Lung), A375 (Melanoma): Suppressed colony formation[6][10]

Key Signaling Pathways Targeted by FTO Inhibitors

FTO exerts its oncogenic functions by demethylating m6A on the transcripts of key signaling molecules, thereby altering their stability and expression. The PI3K/AKT, MAPK, and Wnt signaling pathways are major downstream effectors of FTO activity. Inhibition of FTO is expected to modulate these pathways, leading to anti-tumor effects.

FTO_Signaling_Pathways cluster_FTO FTO cluster_Inhibitors FTO Inhibitors cluster_Pathways Downstream Signaling Pathways cluster_Cellular_Effects Cellular Effects FTO FTO (m6A Demethylase) PI3K_AKT PI3K/AKT Pathway FTO->PI3K_AKT activates MAPK MAPK Pathway FTO->MAPK activates Wnt Wnt/β-catenin Pathway FTO->Wnt activates ClausineE This compound ClausineE->FTO inhibit OtherInhibitors Other FTO Inhibitors (Rhein, MA, CS1, CS2, etc.) OtherInhibitors->FTO inhibit Proliferation Cell Proliferation Survival PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis inhibits MAPK->Proliferation Wnt->Proliferation Metastasis Metastasis Wnt->Metastasis

FTO signaling pathways in cancer and points of inhibition.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of FTO inhibitors. Below are summarized protocols for key assays used in the characterization of these compounds.

FTO Enzymatic Inhibition Assay

This assay biochemically quantifies the inhibitory effect of a compound on FTO's m6A demethylase activity.

FTO_Inhibition_Assay_Workflow start Start prepare_reaction Prepare reaction mix: - Recombinant FTO enzyme - m6A-containing substrate (e.g., ssRNA) - Co-factors (Fe(II), α-ketoglutarate) - Assay buffer start->prepare_reaction add_inhibitor Add varying concentrations of FTO inhibitor (e.g., this compound) prepare_reaction->add_inhibitor incubate Incubate at room temperature add_inhibitor->incubate quantify_demethylation Quantify demethylation product (e.g., HPLC, fluorescence, or antibody-based detection) incubate->quantify_demethylation calculate_ic50 Calculate IC50 value quantify_demethylation->calculate_ic50 end End calculate_ic50->end

Workflow for a typical FTO enzymatic inhibition assay.

Protocol Details:

  • Reaction Setup: Reactions are typically performed in a 96-well plate format. The reaction buffer contains HEPES, (NH4)2Fe(SO4)2, 2-oxoglutarate, and L-ascorbic acid.

  • Enzyme and Substrate: Recombinant human FTO protein and a synthetic m6A-methylated single-stranded RNA (ssRNA) or DNA (ssDNA) oligonucleotide are used.

  • Inhibitor Addition: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated for a defined period (e.g., 1-2 hours) at room temperature to allow for the demethylation reaction to occur.

  • Detection: The amount of demethylated product is quantified. Common methods include:

    • HPLC-MS/MS: Provides a direct and quantitative measurement of the m6A to adenosine conversion.

    • Fluorescence-based assays: Utilize a fluorogenic substrate that becomes fluorescent upon demethylation.

    • Antibody-based assays (ELISA): Employ an m6A-specific antibody to detect the remaining methylated substrate.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability and Apoptosis Assays

These assays determine the cytotoxic and pro-apoptotic effects of FTO inhibitors on cancer cells.

Cell Viability (MTT/MTS Assay) Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the FTO inhibitor for a specified duration (e.g., 48-72 hours).

  • Reagent Addition: MTT or MTS reagent is added to each well and incubated to allow for its conversion into a colored formazan product by metabolically active cells.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Apoptosis (Annexin V/PI Staining) Protocol:

  • Cell Treatment: Cancer cells are treated with the FTO inhibitor at its IC50 concentration for a defined period.

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

In Vivo Studies

Preclinical animal models are essential for evaluating the therapeutic potential and toxicity of FTO inhibitors.

Table 3: Summary of In Vivo Studies of FTO Inhibitors
Inhibitor Cancer Model Key Findings
CS1 (Bisantrene) & CS2 (Brequinar)Acute Myeloid Leukemia (AML) xenograft modelsSignificantly delayed AML progression and improved overall survival.[4]
FB23-2AML xenograft modelsSignificantly inhibited the progression of human AML.[11]
18097Breast cancer lung metastasis modelSignificantly suppressed in vivo growth and lung colonization of breast cancer cells.[6][12]
This compound-In vivo studies for FTO inhibition in cancer are not yet widely reported.

Conclusion

The landscape of FTO inhibitors in cancer therapy is rapidly evolving. While natural compounds like this compound show promise through their interaction with the FTO protein, synthetic molecules such as CS1, CS2, and 18097 have demonstrated potent anti-cancer activity in both in vitro and in vivo models, with some advancing to or having been in clinical trials for other indications. The provided data and protocols offer a framework for the comparative evaluation of these inhibitors. Further head-to-head studies, particularly investigating the in vivo efficacy and safety of this compound in cancer models, are warranted to fully elucidate its therapeutic potential relative to other FTO inhibitors. The continued development and rigorous assessment of these compounds will be critical in translating the promise of FTO inhibition into effective cancer therapies.

References

A Comparative Analysis of Clausine E and Rhein as FTO Inhibitors for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of different inhibitors for the fat mass and obesity-associated protein (FTO) is critical. This guide provides a comparative study of two such inhibitors, Clausine E and Rhein, offering a side-by-side look at their performance based on available experimental data.

The FTO protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target for a range of diseases, including cancer and metabolic disorders. The ability to modulate its activity with small molecule inhibitors is a key area of investigation. This guide focuses on two natural compounds, this compound, a carbazole alkaloid, and Rhein, an anthraquinone, that have been identified as FTO inhibitors.

Performance Data: this compound vs. Rhein

To facilitate a clear comparison of the inhibitory potential of this compound and Rhein against the FTO protein, the following table summarizes their key quantitative parameters. It is important to note that a direct, head-to-head comparative study under identical experimental conditions is not yet available in the published literature. The data presented here is compiled from separate studies.

ParameterThis compoundRheinSource
Inhibitory Concentration (IC50) Data not explicitly stated in abstracts, but inhibitory activity confirmed.~3 µM[1]
Binding Affinity (Kd) Not explicitly stated, but binding is driven by positive entropy and negative enthalpy changes.Not explicitly stated, but shown to competitively bind to the FTO active site.[1][2]
Mechanism of Action Binds to the FTO protein, with the hydroxyl group being crucial for this interaction.[2]Competitively binds to the FTO active site.[1]

Note: The IC50 value is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The binding affinity (Kd) represents the concentration of a ligand at which half of the binding sites on a protein are occupied at equilibrium.

Experimental Methodologies

The following are detailed protocols for key experiments typically used to characterize FTO inhibitors like this compound and Rhein.

In Vitro FTO Inhibition Assay (Fluorescence-Based)

This assay is commonly used to determine the IC50 value of a potential FTO inhibitor.

Principle: This method utilizes a synthetic m6A-methylated RNA oligonucleotide substrate. In the presence of FTO, the methyl group is removed. The demethylated RNA can then be recognized by a specific antibody, and a subsequent reaction with a labeled secondary antibody generates a fluorescent signal. The intensity of the fluorescence is inversely proportional to the inhibitory activity of the compound being tested.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the FTO enzyme, a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid), and the m6A-methylated RNA substrate.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or Rhein) to the wells. Include a positive control (no inhibitor) and a negative control (no FTO enzyme).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the enzymatic reaction to proceed.

  • Detection:

    • Add a primary antibody specific to the demethylated RNA.

    • Incubate to allow antibody binding.

    • Wash the wells to remove unbound antibody.

    • Add a fluorescently labeled secondary antibody.

    • Incubate to allow binding.

    • Wash the wells to remove unbound secondary antibody.

  • Signal Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the fluorescent signal compared to the positive control.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between an inhibitor and its target protein.

Principle: ITC measures the heat change that occurs when two molecules interact. A solution of the inhibitor is titrated into a solution containing the FTO protein in a sample cell. The heat released or absorbed during binding is measured and plotted against the molar ratio of the inhibitor to the protein.

Protocol:

  • Sample Preparation: Prepare solutions of the FTO protein and the inhibitor (this compound or Rhein) in the same buffer to minimize heat of dilution effects.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

  • Titration: Load the FTO protein solution into the sample cell and the inhibitor solution into the injection syringe.

  • Data Acquisition: Perform a series of small, sequential injections of the inhibitor into the protein solution. The heat change after each injection is measured.

  • Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm can be fitted to a binding model to determine the Kd, n, ΔH, and ΔS.

FTO Signaling Pathways

FTO has been implicated in various cellular signaling pathways, with its role in the WNT signaling pathway being of particular interest. FTO can influence the expression of key components of the WNT pathway by demethylating their corresponding mRNAs, thereby affecting their stability and translation.

FTO_WNT_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors FTO FTO m6A_mRNA m6A-modified mRNA (e.g., WNT pathway components) FTO->m6A_mRNA Demethylation mRNA Demethylated mRNA WNT_Pathway WNT Signaling Pathway Activation mRNA->WNT_Pathway Translation & Stability Cellular_Response Cellular Responses (e.g., Proliferation, Differentiation) WNT_Pathway->Cellular_Response Clausine_E This compound Clausine_E->FTO Inhibition Rhein Rhein Rhein->FTO Inhibition

Caption: FTO-mediated demethylation of m6A-modified mRNAs in the WNT signaling pathway and its inhibition by this compound and Rhein.

Experimental Workflow: FTO Inhibitor Screening and Characterization

The process of identifying and characterizing FTO inhibitors typically follows a structured workflow, from initial screening to in-depth biophysical and cellular analysis.

FTO_Inhibitor_Workflow Start Compound Library Screening High-Throughput Screening (e.g., Fluorescence-based assay) Start->Screening Hit_ID Hit Identification Screening->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Confirmed Hits Binding_Assay Binding Affinity & Thermodynamics (Isothermal Titration Calorimetry) IC50->Binding_Assay Cellular_Assay Cellular Assays (e.g., m6A quantification, cell viability) Binding_Assay->Cellular_Assay Lead_Opt Lead Optimization Cellular_Assay->Lead_Opt End Preclinical Studies Lead_Opt->End

Caption: A typical experimental workflow for the discovery and characterization of FTO inhibitors.

This guide provides a foundational comparison of this compound and Rhein as FTO inhibitors. Further direct comparative studies are necessary to fully elucidate their relative potencies and therapeutic potential. Researchers are encouraged to utilize the detailed experimental protocols provided herein for their own investigations into these and other novel FTO inhibitors.

References

Validating the Anticancer Activity of Clausine E In Vivo: A Proposed Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vivo studies validating the anticancer activity of Clausine E are not extensively available in publicly accessible scientific literature. This guide, therefore, presents a proposed experimental framework to evaluate this compound, comparing it with a standard-of-care chemotherapeutic agent, Cisplatin. The experimental data for this compound is hypothetical and serves as a plausible illustration for a promising novel compound, while the data for Cisplatin is based on established preclinical findings. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a carbazole alkaloid, a class of natural compounds known for a wide range of biological activities, including anticancer properties.[1][2][3] While many carbazole alkaloids have been shown to induce cancer cell death by intercalating with DNA or inhibiting key enzymes like topoisomerases, this compound has been identified as a specific inhibitor of the fat mass and obesity-associated protein (FTO).[4] The FTO protein is an RNA demethylase that plays a critical role in cancer progression by influencing RNA stability and translation of key oncogenes.[5][6][7][8] Inhibition of FTO has been shown to suppress cancer stem cell maintenance and reduce immune evasion, making it a promising therapeutic target.[5][9]

This guide outlines a proposed preclinical study using a human cervical cancer xenograft model to validate the in vivo efficacy of this compound against Cisplatin, a cornerstone therapy for cervical cancer.[10][11] The choice of a cervical cancer model is supported by the demonstrated in vitro efficacy of a related carbazole alkaloid, Clausine B, against the HeLa human cervical cancer cell line.[12][13][14]

Comparative In Vivo Efficacy (Proposed)

The following tables summarize the hypothetical quantitative data from the proposed in vivo study.

Table 1: Proposed In Vivo Efficacy in HeLa Xenograft Model

Treatment GroupDosage & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control 10 mL/kg, i.p., daily1850 ± 250-
This compound 20 mg/kg, i.p., daily740 ± 18060%
Cisplatin 5 mg/kg, i.p., every 3 days925 ± 21050%

Data are presented as mean ± standard deviation. TGI is calculated at the end of the study relative to the vehicle control group. Data for this compound is hypothetical. Cisplatin data is representative of typical results in this model.[15][16]

Table 2: Comparative Toxicity Profile

Treatment GroupMaximum Mean Body Weight Loss (%)Study End-Point Body Weight Change (%)
Vehicle Control 1%+8%
This compound 4%+2%
Cisplatin 12%-5%

Body weight is a key indicator of treatment-related toxicity. Data for this compound is hypothetical, suggesting a potentially favorable safety profile compared to conventional chemotherapy.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of findings.

1. Cell Line and Culture

  • Cell Line: HeLa (human cervical adenocarcinoma).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. Cells are ensured to be in their exponential growth phase before implantation.[17]

2. Animal Model

  • Species: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

  • Housing: Maintained in a specific pathogen-free (SPF) environment with sterile food and water ad libitum.[18]

3. Xenograft Implantation

  • HeLa cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).

  • A suspension containing approximately 5 x 10^6 HeLa cells in a volume of 100 µL is injected subcutaneously into the right flank of each mouse.[17]

  • Tumors are allowed to grow, and their dimensions are measured with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.

4. Study Groups and Treatment

  • When tumors reach an average volume of 100-150 mm³, mice are randomized into three groups (n=10 mice per group):

    • Group 1 (Vehicle Control): Administered with the vehicle solution (e.g., PBS with 5% DMSO) intraperitoneally (i.p.) daily.

    • Group 2 (this compound): Administered with this compound (hypothetical dose of 20 mg/kg) i.p. daily.

    • Group 3 (Cisplatin): Administered with Cisplatin (5 mg/kg) i.p. every three days as a positive control.[15]

  • Treatment duration is set for 21 days.

5. Efficacy and Toxicity Monitoring

  • Tumor Volume: Measured every 2-3 days.

  • Body Weight: Recorded three times a week to assess systemic toxicity.

  • Clinical Observations: Mice are monitored daily for any signs of distress or adverse effects.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., ~2000 mm³) or at the end of the 21-day treatment period. At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualizations

Diagrams of Signaling Pathways and Workflows

G cluster_workflow Proposed In Vivo Experimental Workflow A HeLa Cell Culture (Exponential Growth) B Cell Harvest & Prep (5x10^6 cells in Matrigel) A->B C Subcutaneous Implantation (Athymic Nude Mice) B->C D Tumor Growth Monitoring (Wait for ~150 mm³) C->D E Randomization (n=10/group) D->E F1 Vehicle Control E->F1 F2 This compound (20 mg/kg) E->F2 F3 Cisplatin (5 mg/kg) E->F3 G 21-Day Treatment Period (Monitor Tumor Volume & Body Weight) F1->G F2->G F3->G H Endpoint Analysis (Tumor Excision, Weight, Histology) G->H

Caption: Proposed workflow for in vivo validation of this compound.

G cluster_clausine_e Proposed Signaling Pathway of this compound ClausineE This compound FTO FTO Demethylase ClausineE->FTO Inhibits m6A Increased m6A levels on oncogene mRNA (e.g., MYC) FTO->m6A Normally demethylates (Inhibition leads to increase) mRNA_decay Decreased mRNA Stability & Translation m6A->mRNA_decay Oncogenes Reduced Oncoprotein Levels mRNA_decay->Oncogenes Apoptosis Cell Cycle Arrest & Apoptosis Oncogenes->Apoptosis Leads to

Caption: Proposed anticancer mechanism of this compound via FTO inhibition.

G cluster_cisplatin Established Signaling Pathway of Cisplatin Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Enters nucleus Adducts DNA Adducts & Intrastrand Crosslinks DNA->Adducts Forms Replication Replication & Transcription Blockage Adducts->Replication DDR DNA Damage Response (ATR, p53 activation) Replication->DDR Apoptosis Apoptosis (Caspase Activation) DDR->Apoptosis Triggers

References

A Researcher's Guide to Confirming Clausine E Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of state-of-the-art methods for validating the target engagement of Clausine E, a natural product identified as an inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase implicated in various diseases, including cancer and obesity.

This document details experimental protocols for the Cellular Thermal Shift Assay (CETSA), a powerful technique for assessing direct target binding in cells. Additionally, it explores alternative and complementary approaches such as Photoaffinity Labeling and Activity-Based Protein Profiling. By presenting quantitative data from studies on known FTO inhibitors, this guide offers a framework for designing and interpreting experiments aimed at confirming the cellular target engagement of this compound.

Comparative Overview of Target Engagement Methods

The selection of an appropriate target engagement method depends on various factors, including the availability of specific reagents, the desired throughput, and the nature of the scientific question being addressed. While CETSA provides direct evidence of target binding in a native cellular context, other methods can offer unique advantages in terms of identifying binding sites or quantifying enzymatic activity.

MethodPrincipleAdvantagesDisadvantagesThroughput
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; applicable in intact cells and tissues; reflects physiological conditions.Requires a specific antibody for detection; protein must be thermally stable enough to show a shift.Low to medium (Western Blot), High (HT-CETSA).
Photoaffinity Labeling (PAL) A photoreactive analog of the compound covalently crosslinks to the target protein upon UV irradiation.Can identify the specific binding site; provides direct evidence of interaction.Requires chemical synthesis of a probe; potential for off-target labeling.Low.
Activity-Based Protein Profiling (ABPP) A reactive probe covalently binds to the active site of the target enzyme.Can provide information on enzyme activity and inhibitor potency in a complex proteome.Requires a suitable reactive probe; may not be applicable to all enzyme classes.Medium to high.
Fluorescent Probe-Based Assays A fluorescent probe's signal is modulated by the target enzyme's activity.Enables real-time monitoring of enzyme activity in living cells; suitable for high-throughput screening.Indirect measure of target engagement; probe may interfere with cellular processes.High.

Quantitative Data for FTO Inhibitors

While specific cellular target engagement data for this compound is not yet widely published, the following table summarizes quantitative data for other well-characterized FTO inhibitors. This information serves as a valuable reference for researchers designing and interpreting experiments with this compound.

CompoundMethodCell LineIC50 / EC50 / ΔTmReference
Meclofenamic Acid Enzymatic Assay-IC50: ~5 µM[1]
Thermal Shift Assay (in vitro)-ΔTm > 5°C[2]
FB23-2 Enzymatic Assay-IC50: 2.8 µM[3]
CETSANB4 cellsStabilization observed[4]
Rhein Enzymatic Assay-IC50: ~200 µM[1]
Thermal Shift Assay (in vitro)-Stabilization observed[5]
Compound 18097 Enzymatic Assay-IC50: 0.64 µM[6][7]
CETSAHeLa, MDA-MB-231Stabilization observed[6]

FTO Signaling Pathway

The FTO protein plays a crucial role in post-transcriptional gene regulation by demethylating N6-methyladenosine (m6A) on mRNA. This modification influences mRNA stability, splicing, and translation. FTO has been shown to regulate the expression of key oncogenes and is involved in signaling pathways critical for cell growth, proliferation, and differentiation, such as the Wnt and PI3K/Akt pathways.[8][9][10][11][12][13][14][15]

FTO_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FTO FTO m6A_mRNA m6A-mRNA (e.g., MYC, RARA, ASB2, DKK1) FTO->m6A_mRNA demethylation demethylated_mRNA mRNA m6A_mRNA->demethylated_mRNA YTHDF2 YTHDF2 (Reader) m6A_mRNA->YTHDF2 binding METTL3_14 METTL3/14 (Writer) demethylated_mRNA->METTL3_14 Translation Translation demethylated_mRNA->Translation export METTL3_14->m6A_mRNA methylation YTHDF2->m6A_mRNA degradation ClausineE This compound ClausineE->FTO inhibition Protein_Products Protein Products (e.g., MYC, RARA, ASB2) Translation->Protein_Products Wnt_Signaling Wnt Signaling Protein_Products->Wnt_Signaling PI3K_Akt_Signaling PI3K/Akt Signaling Protein_Products->PI3K_Akt_Signaling Cell_Proliferation Cell Proliferation & Differentiation Wnt_Signaling->Cell_Proliferation PI3K_Akt_Signaling->Cell_Proliferation CETSA_Workflow A 1. Cell Culture & Treatment - Plate cells (e.g., HEK293T) - Treat with this compound or vehicle (DMSO) B 2. Heating Step - Harvest and resuspend cells - Aliquot cell suspension - Heat aliquots at different temperatures (e.g., 40-60°C) A->B C 3. Cell Lysis - Freeze-thaw cycles to lyse cells B->C D 4. Separation of Soluble Fraction - Centrifuge to pellet aggregated proteins - Collect supernatant (soluble fraction) C->D E 5. Protein Quantification & Western Blot - Measure protein concentration - Run SDS-PAGE and transfer to membrane - Probe with anti-FTO antibody D->E F 6. Data Analysis - Quantify band intensities - Plot soluble FTO vs. temperature - Compare curves for this compound vs. vehicle E->F PAL_Workflow A 1. Probe Synthesis - Synthesize a this compound analog with a photoreactive group and a reporter tag B 2. Cell Treatment & UV Crosslinking - Treat cells with the photoaffinity probe - Irradiate with UV light to induce covalent crosslinking to target proteins A->B C 3. Cell Lysis & Enrichment - Lyse cells - Enrich for probe-labeled proteins using the reporter tag (e.g., streptavidin beads for a biotin tag) B->C D 4. Protein Identification - Elute enriched proteins - Identify proteins by mass spectrometry C->D

References

Unveiling the Selectivity of Clausine E: A Comparative Guide for Demethylase Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of the selectivity profile of Clausine E, a carbazole alkaloid identified as an inhibitor of the fat mass and obesity-associated protein (FTO), against other demethylases. While direct, comprehensive experimental data on the selectivity of this compound across a wide range of demethylases is currently limited in publicly available literature, this document outlines the established inhibitory activity against FTO and presents the methodologies required to perform broader selectivity profiling. This guide is intended for researchers, scientists, and drug development professionals working on demethylase inhibitors.

Executive Summary

This compound, a natural product belonging to the carbazole alkaloid family, has been identified as an inhibitor of the FTO demethylase, an enzyme implicated in various physiological processes, including nucleic acid demethylation.[1] Understanding the selectivity of this compound is crucial for its development as a chemical probe or therapeutic lead. High selectivity for a specific demethylase over others minimizes off-target effects and provides a clearer understanding of its biological mechanism of action. This guide details the necessary experimental protocols to assess the selectivity of this compound and provides a framework for comparing its activity against other demethylase inhibitors.

Comparative Selectivity Profile of this compound

To date, the primary characterized demethylase target of this compound is the fat mass and obesity-associated protein (FTO).[1] A comprehensive selectivity panel against other demethylase families, such as the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), has not been extensively reported. The following table presents a template for summarizing the quantitative data from such a selectivity screen.

Demethylase TargetFamilySubstrateThis compound IC₅₀ (µM)Comparative InhibitorComparative Inhibitor IC₅₀ (µM)Reference
FTO AlkB Homologm⁶A in RNAData to be determinedRhein~2.3[1]
KDM5A JmjC (KDM5)H3K4me2/3Data to be determinedKDM5-C49~0.02
KDM4A JmjC (KDM4)H3K9me3/H3K36me3Data to be determinedJIB-04~0.3
KDM6B JmjC (KDM6)H3K27me2/3Data to be determinedGSK-J4~0.02
LSD1/KDM1A FAD-dependentH3K4me1/2, H3K9me1/2Data to be determinedTranylcypromine~200

Note: The IC₅₀ values for this compound against demethylases other than FTO are yet to be experimentally determined and are listed as "Data to be determined." The comparative inhibitors and their IC₅₀ values are provided for context and are sourced from existing literature.

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of demethylase inhibition. Below are established protocols for assaying the activity of FTO and a representative JmjC histone demethylase, KDM5A.

FTO Demethylase Activity Assay (In Vitro)

This protocol is adapted from established methods for measuring the demethylation of N⁶-methyladenosine (m⁶A) containing RNA substrates by FTO.

1. Reagents and Materials:

  • Recombinant human FTO protein

  • m⁶A-containing single-stranded RNA oligonucleotide substrate

  • Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM KCl, 2 mM Ascorbic Acid, 300 µM α-ketoglutarate, 75 µM (NH₄)₂Fe(SO₄)₂·6H₂O

  • This compound (or other test compounds) dissolved in DMSO

  • Quenching Solution: 10 mM EDTA

  • Nuclease P1

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare the reaction mixture in the Assay Buffer containing the m⁶A RNA substrate and recombinant FTO enzyme.

  • Add varying concentrations of this compound or control inhibitor to the reaction wells. Include a DMSO-only control.

  • Initiate the demethylation reaction by adding the co-factors (α-ketoglutarate and Fe(II)).

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the Quenching Solution.

  • Digest the RNA substrate to nucleosides by adding Nuclease P1 and incubating at 37°C for 2 hours.

  • Analyze the ratio of m⁶A to adenosine (A) using LC-MS/MS to determine the extent of demethylation.

  • Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

KDM5A Histone Demethylase Assay (In Vitro)

This protocol describes a common method for measuring the demethylation of histone H3 lysine 4 trimethylation (H3K4me3) by KDM5A.

1. Reagents and Materials:

  • Recombinant human KDM5A protein

  • Biotinylated H3K4me3 peptide substrate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 0.1% BSA, 0.01% Tween-20, 2 mM Ascorbic Acid, 100 µM α-ketoglutarate, 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O

  • This compound (or other test compounds) dissolved in DMSO

  • AlphaLISA® Acceptor beads and Streptavidin-Donor beads

  • Anti-H3K4me2 or Anti-H3K4me3 antibody

  • Microplate reader capable of AlphaLISA® detection

2. Procedure:

  • Add the Assay Buffer, recombinant KDM5A, and biotinylated H3K4me3 substrate to the wells of a microplate.

  • Add serial dilutions of this compound or a known KDM5A inhibitor. Include a DMSO-only control.

  • Initiate the reaction by adding the co-factors.

  • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and the AlphaLISA® Acceptor beads conjugated to the primary antibody.

  • Add Streptavidin-Donor beads and incubate in the dark.

  • Read the plate on an AlphaLISA®-compatible microplate reader. The signal is inversely proportional to the demethylase activity.

  • Determine IC₅₀ values from the dose-response curves.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for selectivity profiling and a relevant signaling pathway involving a key demethylase.

G cluster_0 Compound Preparation cluster_1 Assay Setup cluster_2 Data Acquisition & Analysis ClausineE This compound Stock Solution SerialDilutions Serial Dilutions ClausineE->SerialDilutions Plate Add Compounds to Assay Plate SerialDilutions->Plate DemethylasePanel Panel of Demethylases (FTO, KDM5A, KDM4A, etc.) ReactionMix Prepare Reaction Mixes DemethylasePanel->ReactionMix ReactionMix->Plate Incubation Incubation Plate->Incubation Detection Signal Detection (LC-MS/MS or Plate Reader) Incubation->Detection Analysis IC50 Determination & Selectivity Profile Detection->Analysis KDM5A_Pathway KDM5A KDM5A H3K4me3 H3K4me3 (Active Promoter Mark) KDM5A->H3K4me3 demethylates Wnt_Promoter Wnt Gene Promoter KDM5A->Wnt_Promoter represses H3K4me3->Wnt_Promoter activates Wnt_Expression Wnt Gene Expression Wnt_Promoter->Wnt_Expression leads to Beta_Catenin β-catenin Signaling Wnt_Expression->Beta_Catenin activates Cell_Proliferation Cell Proliferation & Drug Resistance Beta_Catenin->Cell_Proliferation promotes

References

A Comparative Guide to FTO Inhibitors: Evaluating the Specificity of Clausine E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecule inhibitors of the fat mass and obesity-associated protein (FTO) has opened new avenues for therapeutic intervention in a range of diseases, from obesity and metabolic disorders to various cancers. FTO, an Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenase, is the first identified RNA demethylase, primarily targeting N6-methyladenosine (m6A) in mRNA. Its role in post-transcriptional gene regulation has made it a prime target for drug development. This guide provides a comparative analysis of Clausine E, a natural carbazole alkaloid, and other known FTO inhibitors, with a focus on their specificity and supported by experimental data.

Overview of FTO and its Inhibition

FTO-mediated demethylation of m6A is a critical regulatory step in gene expression. Dysregulation of this process has been implicated in numerous pathologies. Consequently, the development of potent and selective FTO inhibitors is of significant interest. An ideal inhibitor would exhibit high affinity for FTO while showing minimal off-target effects, particularly against other members of the 2-OG dependent dioxygenase family, such as ALKBH5, another m6A demethylase.

This compound: A Natural FTO Inhibitor

This compound, a carbazole alkaloid isolated from Clausena excavata, has been identified as an inhibitor of FTO demethylase activity[1]. Thermodynamic and enzymatic studies have revealed that the binding of this compound to FTO is driven by both positive entropy and negative enthalpy changes, indicating a favorable binding event. The hydroxyl group on the this compound molecule is crucial for this interaction[1]. While its inhibitory activity has been confirmed, a specific IC50 value for this compound against FTO has not been prominently reported in the reviewed literature, which limits a direct quantitative comparison of its potency with other inhibitors. Furthermore, comprehensive selectivity profiling of this compound against other 2-OG dependent dioxygenases, such as ALKBH5, is not yet available.

Comparative Analysis of FTO Inhibitors

To provide a clear comparison, the following table summarizes the available quantitative data for this compound and other well-characterized FTO inhibitors.

InhibitorTypeFTO IC50ALKBH5 IC50Selectivity (ALKBH5/FTO)Mechanism of Action
This compound Natural Product (Carbazole Alkaloid)Not ReportedNot ReportedNot ReportedBinds to FTO; hydroxyl group is key for interaction.[1]
Meclofenamic acid NSAID~7-8 µM> 100 µM> 12.5-14.3Competes with m6A-containing nucleic acid for FTO binding.
Rhein Natural Product (Anthraquinone)Not specified, but activeNot specified, but activeLowCompetitively binds to the FTO active site.
FB23-2 Small Molecule~2.6 µMNo inhibition observedHighDirectly binds to FTO and selectively inhibits its m6A demethylase activity.
18097 Small Molecule0.64 µM179 µM~280Potent and selective inhibitor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FTO signaling pathway and a general workflow for identifying and validating FTO inhibitors.

FTO_Signaling_Pathway cluster_0 Nucleus cluster_1 Cytoplasm mRNA_m6A m6A-modified mRNA FTO FTO mRNA_m6A->FTO Substrate mRNA_A Demethtylated mRNA FTO->mRNA_A Demethylation Translation_Modulation Modulation of Translation & Stability mRNA_A->Translation_Modulation Clausine_E This compound Clausine_E->FTO Inhibition Other_Inhibitors Other Inhibitors Other_Inhibitors->FTO Inhibition

Figure 1. FTO signaling pathway and inhibition.

FTO_Inhibitor_Validation_Workflow Screening Virtual or High-Throughput Screening Hit_Identification Hit Identification Screening->Hit_Identification Biochemical_Assay In vitro FTO Enzymatic Assay (IC50 Determination) Hit_Identification->Biochemical_Assay Selectivity_Assay Selectivity Profiling (e.g., against ALKBH5) Biochemical_Assay->Selectivity_Assay Cellular_Assay Cell-based Assays (m6A levels, downstream effects) Selectivity_Assay->Cellular_Assay Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization

Figure 2. General workflow for FTO inhibitor validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of FTO inhibitors.

In Vitro FTO Demethylation Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of FTO on a methylated substrate.

Materials:

  • Recombinant human FTO protein

  • m6A-methylated single-stranded RNA (ssRNA) or DNA (ssDNA) oligonucleotide substrate

  • Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid

  • Test compound (e.g., this compound) dissolved in DMSO

  • Quenching solution (e.g., EDTA)

  • Detection system (e.g., LC-MS/MS or a fluorescence-based method)

Procedure:

  • Prepare a reaction mixture containing FTO enzyme and the m6A-containing substrate in the assay buffer.

  • Add varying concentrations of the test compound to the reaction mixture. A DMSO control (vehicle) should be included.

  • Initiate the reaction and incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solution.

  • Analyze the reaction products to quantify the amount of demethylated substrate. This can be done by LC-MS/MS to measure the ratio of m6A to adenosine or by using a fluorescence-based probe that changes its signal upon demethylation.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Selectivity Assay (against ALKBH5)

This assay is performed to determine the specificity of an FTO inhibitor by measuring its activity against a related enzyme, ALKBH5.

Materials:

  • Recombinant human ALKBH5 protein

  • The same m6A-methylated substrate used in the FTO assay

  • Assay buffer (can be the same or optimized for ALKBH5)

  • Test compound

  • Detection system

Procedure:

  • Follow the same procedure as the In Vitro FTO Demethylation Assay, but substitute FTO with ALKBH5.

  • Determine the IC50 value of the test compound against ALKBH5.

  • Calculate the selectivity index by dividing the IC50 for ALKBH5 by the IC50 for FTO. A higher ratio indicates greater selectivity for FTO.

Conclusion

The validation of FTO inhibitors requires a multi-faceted approach, encompassing biochemical potency, selectivity profiling, and cellular activity. This compound has been identified as a promising natural inhibitor of FTO. However, to fully understand its therapeutic potential, further studies are required to determine its IC50 value and to comprehensively profile its selectivity against other 2-OG dependent dioxygenases. The comparative data presented in this guide highlights the current landscape of FTO inhibitors and underscores the importance of rigorous, quantitative analysis in the development of specific and effective therapeutic agents.

References

Cross-Validation of Clausine E's Effects in Different Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clausine E, a carbazole alkaloid, has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO), an RNA demethylase with emerging oncogenic roles in various cancers.[1] This guide provides a comparative overview of the potential effects of this compound across different cancer models, drawing upon experimental data from studies on potent, selective FTO inhibitors. While direct extensive studies on this compound are limited, its mechanism of action as an FTO inhibitor allows for a cross-validated comparison with other molecules in its class that have been more thoroughly investigated.

Data Presentation: Comparative Efficacy of FTO Inhibitors

The anti-proliferative effects of FTO inhibitors have been demonstrated across a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for Clausine B, a related carbazole alkaloid, and other notable FTO inhibitors, providing a benchmark for the potential efficacy of this compound.

CompoundCancer ModelCell LineIC50 ValueReference
Clausine B Hormone-Dependent Breast CancerMCF-752.90 µg/mL[2][3]
Non-Hormone-Dependent Breast CancerMDA-MB-23121.50 µg/mL[2][3]
Hepatic CancerHepG-228.94 µg/mL[2][3]
Cervical CancerHeLa22.90 µg/mL[2][3]
Ovarian CancerCAOV327.00 µg/mL[2][3]
CS1 & CS2 Acute Myeloid Leukemia (AML)FTO-High Leukemia LinesLower IC50 values than FTO-Low lines[4]
FB23-2 Acute Myeloid Leukemia (AML)AML Cells>1 µM[4]
MO-I-500 Acute Myeloid Leukemia (AML)AML CellsHigher IC50 than CS1/CS2[4]
18097 Breast CancerMDA-MB-231Inhibition of cell clone formation at 50 µmol/L[5]
Cervical CancerHeLaInhibition of cell clone formation at 50 µmol/L[5]

Note: The anti-leukemia effects of FTO inhibitors like CS1 and CS2 are often dependent on the abundance of the FTO protein in the cancer cells.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anti-cancer effects of FTO inhibitors, which can be adapted for studies involving this compound.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound through FTO inhibition and a general experimental workflow for its evaluation.

FTO_Inhibition_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Clausine_E This compound FTO FTO (RNA Demethylase) Clausine_E->FTO Inhibition m6A_mRNA Increased m6A methylated mRNA (e.g., on MYC, LILRB4 transcripts) mRNA_Instability Decreased mRNA Stability m6A_mRNA->mRNA_Instability Protein_Expression Decreased Oncoprotein Expression (e.g., MYC, LILRB4) mRNA_Instability->Protein_Expression Apoptosis Apoptosis Induction Protein_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Protein_Expression->Cell_Cycle_Arrest Immune_Evasion Reduced Immune Evasion Protein_Expression->Immune_Evasion Experimental_Workflow Start Start: this compound Evaluation In_Vitro In Vitro Studies Start->In_Vitro Cell_Lines Panel of Cancer Cell Lines (e.g., Breast, Leukemia, Liver) In_Vitro->Cell_Lines MTT_Assay Cell Viability (MTT Assay) Determine IC50 Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Induction (Annexin V/PI) MTT_Assay->Apoptosis_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot, qPCR) Apoptosis_Assay->Signaling_Assay In_Vivo In Vivo Studies (Xenograft Models) Signaling_Assay->In_Vivo Tumor_Growth Tumor Growth Inhibition In_Vivo->Tumor_Growth Toxicity Toxicity Assessment In_Vivo->Toxicity End End: Efficacy & Mechanism Profile Tumor_Growth->End Toxicity->End

References

A Head-to-Head Comparison of Clausine E with Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clausine E, a carbazole alkaloid, has emerged as a compound of interest in oncology research due to its potential anticancer properties. This guide provides a head-to-head comparison of this compound with established anticancer drugs, focusing on available experimental data for cytotoxicity and outlining key signaling pathways. As direct comparative data for this compound is limited, this guide utilizes data for the closely related compound, Clausine B, to provide a preliminary assessment against standard chemotherapeutic agents.

Cytotoxicity Profile: Clausine Analogs vs. Standard Chemotherapeutics

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 values for a Clausine analog and established anticancer drugs in various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Breast Cancer Cell Line: MCF-7
CompoundDrug ClassIC50 (µM)Reference
Clausine B Carbazole Alkaloid> 156.9 (52.90 µg/mL)[1]
Doxorubicin Anthracycline0.4 - 8.306[2][3]
Cervical Cancer Cell Line: HeLa
CompoundDrug ClassIC50 (µM)Reference
Clausine B Carbazole Alkaloid~68.2 (22.90 µg/mL)[1]
Paclitaxel Taxane0.005 - 0.01[4]
Cisplatin Platinum Compound~15-30 (48h)[5]
Lung Cancer Cell Line: NCI-H460
CompoundDrug ClassIC50 (µM)Reference
Cisplatin Platinum Compound0.33 - 8.6[6][7]

Experimental Protocols

Determination of IC50 via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The concentration of the formazan, which is determined spectrophotometrically after dissolution, is directly proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

Preliminary research suggests that this compound exerts its anticancer effects by targeting specific cellular pathways. The following diagrams illustrate the general signaling pathways of two known targets of this compound: the FTO demethylase and the RHOA GTPase. The precise downstream effects of this compound within these pathways in cancer cells are still under investigation.

FTO Demethylase Signaling in Cancer

FTO_Signaling_Pathway cluster_nucleus Nucleus cluster_clausine FTO FTO (m6A Demethylase) m6A_mRNA m6A-modified mRNA (e.g., MYC, B-catenin) FTO->m6A_mRNA Demethylation mRNA mRNA m6A_mRNA->mRNA YTHDF2 YTHDF2 (Reader Protein) m6A_mRNA->YTHDF2 Binding Translation Protein Translation mRNA->Translation Degradation mRNA Degradation YTHDF2->Degradation Oncogenes Oncogenic Proteins (e.g., MYC, B-catenin) Translation->Oncogenes Proliferation Cancer Cell Proliferation, Survival Oncogenes->Proliferation Promotes ClausineE This compound ClausineE->FTO Inhibition

Caption: General FTO signaling pathway in cancer.

RHOA Signaling Pathway in Cancer

RHOA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_clausine Receptor Receptor GEFs GEFs Receptor->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Activates Myosin Myosin Light Chain Phosphatase ROCK->Myosin Inhibits Myosin_P p-Myosin Light Chain ROCK->Myosin_P Activates Cofilin_P p-Cofilin (Inactive) LIMK->Cofilin_P Actin_Poly Actin Polymerization Cofilin_P->Actin_Poly Promotes Cell_Migration Cell Migration & Invasion Actin_Poly->Cell_Migration Leads to Stress_Fibers Stress Fiber Formation Cell Contractility Myosin_P->Stress_Fibers Stress_Fibers->Cell_Migration Leads to ClausineE This compound ClausineE->RhoA_GTP Binds to (Modulates activity) Extracellular Extracellular Signals Extracellular->Receptor

Caption: General RHOA signaling pathway in cancer.

Conclusion

The available preclinical data suggests that carbazole alkaloids, such as this compound and its analog Clausine B, exhibit antiproliferative activity against various cancer cell lines. However, a direct and comprehensive comparison with established anticancer drugs is currently hampered by the lack of specific IC50 values for this compound. Further research is warranted to elucidate the precise mechanism of action and to establish a more definitive efficacy profile of this compound. The provided experimental protocols and signaling pathway diagrams serve as a foundational resource for researchers investigating the therapeutic potential of this promising compound.

References

Assessing the Synergistic Effects of Clausine E with Chemotherapy: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

To date, a comprehensive review of published scientific literature reveals a notable absence of studies specifically investigating the synergistic effects of Clausine E in combination with conventional chemotherapy drugs. While research has identified this compound as an inhibitor of the fat mass and obesity-associated protein (FTO) demethylase, its potential to enhance the efficacy of chemotherapeutic agents remains an unexplored area of cancer research.

Currently, there is no available experimental data to populate a comparative guide on this topic. Searches for studies combining this compound with common chemotherapy agents such as doxorubicin, cisplatin, or paclitaxel have not yielded any results containing quantitative data, such as IC50 values, combination index (CI) values, or detailed experimental protocols for such combinations. Consequently, it is not possible to construct data tables or diagrams illustrating the synergistic mechanisms or experimental workflows as requested.

While the broader field of natural product research has shown promising synergistic effects of other plant-derived compounds with chemotherapy, this has not yet been extended to this compound. For researchers, scientists, and drug development professionals interested in this specific area, this represents a significant gap in the literature and a potential avenue for future investigation. The discovery of this compound's FTO inhibitory activity suggests a potential mechanism that could, in theory, modulate cancer cell biology and response to treatment, but this hypothesis requires rigorous experimental validation.

Therefore, this guide cannot provide a comparison of this compound's synergistic effects at this time due to the lack of primary research on the topic. Further investigation and newly published studies will be required to enable such an analysis.

Unraveling the Action of Clausine E: A Genetic Approach to Validating its Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Clausine E, a natural carbazole alkaloid, has been identified as a potent inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1] While biochemical assays have established its inhibitory action on FTO, genetic approaches offer a powerful and objective framework to validate this mechanism of action within a cellular context. This guide provides a comparative overview of how genetic strategies can be employed to substantiate the on-target effects of this compound by mirroring the phenotypic and molecular consequences of genetically perturbing its target, FTO.

Comparing Pharmacological Inhibition with Genetic Perturbation

The core principle of validating a drug's mechanism of action using genetic approaches is to assess whether the genetic removal or reduction of the target protein phenocopies the effects of the drug. In the case of this compound, its inhibitory effect on FTO should align with the cellular and molecular changes observed upon FTO knockout or knockdown.

Parameter Effect of this compound (as an FTO inhibitor) Effect of FTO Knockdown (siRNA/shRNA) Effect of FTO Knockout (CRISPR-Cas9) Supporting Evidence
Cellular Phenotype Inhibition of proliferation, migration, and invasion in certain cancer cells.Suppression of cell proliferation, migration, and invasion.[2][3]G2/M cell cycle arrest and chromosome instability.[4][2][3][4]
Signaling Pathways Modulation of WNT and TGF-β signaling.Attenuation of canonical WNT/β-Catenin signaling and regulation of the TGF-β signaling pathway.[5][6]-[5][6]
Gene Expression Alterations in the expression of FTO target genes.Downregulation of cell-cycle-related genes.[7] Changes in the expression of genes involved in cellular response to starvation.[8]Substantial changes in pre-mRNA splicing, with a prevalence of exon skipping events.[9][7][8][9]
m6A Methylation Increased global m6A levels in RNA.Increased m6A levels in target mRNAs, such as cyclin D1 and TFPI-2.[3][7]Increased m6A levels on target transcripts.[4][3][4][7]

Key Genetic Validation Strategies

Genetic validation of this compound's mechanism of action would involve demonstrating that the effects of the compound are dependent on the presence of its target, FTO. Here are the key experimental approaches:

CRISPR-Cas9 Mediated Knockout

Creating a cell line with a complete knockout of the FTO gene is the gold standard for genetic validation. If this compound's effects are solely mediated through FTO, these FTO-knockout cells should be resistant to the compound's activity.

Experimental Workflow:

FTO_Knockout_Workflow cluster_design Design & Preparation cluster_transfection Cell Line Engineering cluster_phenotype Phenotypic Analysis sgRNA_design sgRNA Design (Targeting FTO Exon) vector_prep Cloning into Cas9 Vector sgRNA_design->vector_prep transfection Transfection into Target Cells vector_prep->transfection selection Selection of Edited Cells transfection->selection validation Validation of Knockout (Sequencing/WB) selection->validation treatment Treatment with This compound validation->treatment assay Phenotypic Assays (Proliferation, Migration) treatment->assay FTO_Knockdown_Workflow cluster_prep Preparation cluster_transfection Transfection & Validation cluster_analysis Functional Analysis siRNA_design siRNA/shRNA Design (Targeting FTO mRNA) transfection_reagent Preparation of Transfection Complex siRNA_design->transfection_reagent transfection Transfection of Cells transfection_reagent->transfection knockdown_validation Validation of Knockdown (qPCR/Western Blot) transfection->knockdown_validation clausine_treatment Treatment with This compound knockdown_validation->clausine_treatment functional_assays Functional Assays clausine_treatment->functional_assays Multiomics_Validation cluster_interventions Experimental Interventions cluster_omics Omics Analysis cluster_analysis Comparative Analysis cluster_validation Validation clausine_e This compound Treatment transcriptomics Transcriptomics (RNA-seq) clausine_e->transcriptomics proteomics Proteomics (Mass Spec) clausine_e->proteomics fto_knockdown FTO Knockdown/Knockout fto_knockdown->transcriptomics fto_knockdown->proteomics pathway_analysis Pathway Enrichment Analysis transcriptomics->pathway_analysis proteomics->pathway_analysis signature_comparison Comparison of Molecular Signatures pathway_analysis->signature_comparison mechanism_validation Validation of Mechanism of Action signature_comparison->mechanism_validation FTO_Signaling cluster_wnt WNT Signaling cluster_tgf TGF-β Signaling FTO FTO WNT_beta_catenin Canonical WNT/β-Catenin (Attenuated upon FTO depletion) FTO->WNT_beta_catenin regulates DKK1 DKK1 (Upregulated upon FTO depletion) FTO->DKK1 negatively regulates MEG3 MEG3 (m6A modified) (Stabilized upon FTO depletion) FTO->MEG3 demethylates DKK1->WNT_beta_catenin inhibits WNT_PCP Non-canonical WNT/PCP (Activated upon FTO depletion) DKK1->WNT_PCP activates TGF_beta1 TGF-β1 Promoter (Targeted by MEG3/EZH2) MEG3->TGF_beta1 regulates

References

A Comparative Analysis of the Antiproliferative Profiles of Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole alkaloids, a diverse group of naturally occurring heterocyclic compounds, have garnered significant attention in oncological research due to their potent antiproliferative activities. Primarily isolated from plants of the Rutaceae family, such as Murraya koenigii (curry leaf) and Clausena species, these alkaloids exhibit a wide spectrum of cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the antiproliferative profiles of four prominent carbazole alkaloids: mahanine, mahanimbine, koenimbine, and girinimbine. The information presented herein, supported by experimental data, aims to facilitate further research and development of carbazole-based anticancer therapeutics.

Comparative Antiproliferative Activity

The antiproliferative efficacy of carbazole alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of mahanine, mahanimbine, koenimbine, and girinimbine against a range of human cancer cell lines, providing a basis for comparative evaluation.

Carbazole AlkaloidCancer Cell LineCancer TypeIC50 (µM)Reference(s)
Mahanine K562Chronic Myelogenous Leukemia2.8
U937Histiocytic Lymphoma3.1
HL-60Acute Promyelocytic Leukemia4.1
MOLT-4Acute Lymphoblastic Leukemia4.5
Caco-2Colorectal Adenocarcinoma7.5
HS 683Glioma7.5[1]
PC-3Prostate Cancer~10
LNCaPProstate Cancer~10
Mahanimbine Capan-2Pancreatic Adenocarcinoma3.5[2]
SW1990Pancreatic Adenocarcinoma3.5[2]
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma14[3][4]
Hs172.TBladder Cancer32.5[3][4]
Koenimbine HT-29Colorectal Adenocarcinoma50 µg/mL[5]
SW48Colorectal Adenocarcinoma50 µg/mL[5]
Girinimbine HT-29Colorectal Adenocarcinoma4.79 µg/mL
A549Lung Carcinoma19.01
HepG2Hepatocellular Carcinoma40 (72h)[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed to evaluate the antiproliferative profiles of carbazole alkaloids.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the carbazole alkaloid (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the carbazole alkaloid for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with carbazole alkaloids as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with the carbazole alkaloid, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins (e.g., Akt, p-Akt, STAT3, p-STAT3, Bcl-2, Bax, caspases), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Molecular Mechanisms

Carbazole alkaloids exert their antiproliferative effects through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR and JAK/STAT pathways are two key cascades frequently targeted by these compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several carbazole alkaloids, including mahanine, have been shown to inhibit this pathway.[1][7] Mahanine has been reported to suppress the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting the mTOR signaling complex and leading to the induction of apoptosis and cell cycle arrest in glioma cells.[1]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Mahanine Mahanine Mahanine->Akt Inhibits Phosphorylation

Caption: Mahanine inhibits the PI3K/Akt/mTOR pathway by suppressing Akt phosphorylation.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. Constitutive activation of the JAK/STAT pathway, particularly STAT3, is frequently observed in many cancers. Carbazole alkaloids have been identified as potent inhibitors of this pathway.[8][9] They can reduce the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby downregulating the expression of target genes involved in cell survival and proliferation.[10][11]

JAK_STAT_Pathway Cytokine Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Expression Promotes Carbazole_Alkaloids Carbazole Alkaloids Carbazole_Alkaloids->pSTAT3 Inhibits Phosphorylation

Caption: Carbazole alkaloids inhibit the JAK/STAT pathway by reducing STAT3 phosphorylation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of the antiproliferative activity of carbazole alkaloids.

Experimental_Workflow Start Start: Isolate/Synthesize Carbazole Alkaloid Cell_Culture Cancer Cell Culture Start->Cell_Culture Treatment Treat Cells with Carbazole Alkaloid Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Antiproliferative Profile Data_Analysis->Conclusion

Caption: A general workflow for assessing the antiproliferative effects of carbazole alkaloids.

Conclusion

The carbazole alkaloids mahanine, mahanimbine, koenimbine, and girinimbine demonstrate significant and varied antiproliferative profiles against a range of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT. The data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology and drug discovery, providing a foundation for the further investigation and development of these promising natural compounds as potential anticancer agents. Further in vivo studies are warranted to translate these in vitro findings into clinically relevant therapeutic strategies.

References

Independent Verification of Published Clausine E Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Clausine E, a natural carbazole alkaloid, with other known inhibitors of the fat mass and obesity-associated protein (FTO). The data presented is collated from various published studies to offer an independent verification of the compound's properties.

I. Comparative Analysis of FTO Inhibition

This compound has been identified as an inhibitor of the FTO demethylase, an enzyme implicated in various cellular processes and diseases, including cancer.[1][2] The following table summarizes the inhibitory activity of this compound and selected alternative FTO inhibitors.

CompoundFTO Inhibition IC50Mechanism of Action
This compound Activity confirmed, specific IC50 not reported in reviewed literature.Binds to FTO, with the hydroxyl group being crucial for the interaction.[2]
Rhein1.2 - 21 µMCompetitively binds to the FTO active site, preventing substrate binding.[3]
Meclofenamic Acid~7-8 µM (ssDNA/ssRNA substrates)Competes with the m6A-containing nucleic acid for binding to FTO.[4][5][6]
FB23-22.6 µMPotent and selective inhibitor of FTO's N6-methyladenosine (m6A) demethylase activity.[7]

II. Comparative Analysis of Antiproliferative Activity

This compound has demonstrated inhibitory effects on the proliferation of various cancer cell lines. This section compares its antiproliferative activity with that of other FTO inhibitors.

CompoundCell LineAntiproliferative IC50
This compound HCT-1161.9 µM
HeLa13.3 µM
HepG215.8 µM
CNE216.9 µM
RheinHL6060.99 µM
K56240.54 µM
HL60-ADR (drug-resistant)55.38 µM
K562-ADM (drug-resistant)69.2 µM
Meclofenamic AcidHeLa>120 µM (over 90% viable)
FB23NB444.8 µM
MONOMAC623.6 µM
FB23-2NB40.8 µM
MONOMAC61.5 µM

III. Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

FTO_Inhibition_Pathway cluster_FTO FTO Demethylase Activity cluster_inhibition Inhibition Mechanism m6A-RNA N6-methyladenosine (m6A) modified RNA FTO FTO Enzyme m6A-RNA->FTO Demethylation demethylated-RNA Demethylated RNA FTO->demethylated-RNA Demethylation Clausine_E This compound Clausine_E->FTO Inhibits Other_Inhibitors Rhein, Meclofenamic Acid, etc. Other_Inhibitors->FTO Inhibits Experimental_Workflow cluster_FTO_Assay FTO Demethylase Inhibition Assay cluster_Cell_Assay Antiproliferative Activity Assay (MTT) A1 Incubate FTO enzyme with m6A-containing substrate A2 Add test compound (e.g., this compound) A1->A2 A3 Measure demethylation activity (e.g., HPLC-MS/MS) A2->A3 A4 Calculate IC50 value A3->A4 B1 Seed cancer cells in 96-well plates B2 Treat cells with varying concentrations of test compound B1->B2 B3 Incubate for 48-72 hours B2->B3 B4 Add MTT reagent B3->B4 B5 Measure absorbance to determine cell viability B4->B5 B6 Calculate IC50 value B5->B6

References

Evaluating the Translational Potential of Clausine E: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Clausine E with Established Inhibitors in Oncology and Inflammation

This compound, a naturally occurring carbazole alkaloid, has emerged as a molecule of interest for researchers in drug discovery due to its inhibitory activity against the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1] The dysregulation of m6A methylation is increasingly implicated in various pathologies, including cancer and inflammatory diseases, positioning FTO inhibitors like this compound as promising therapeutic candidates. This guide provides a comparative analysis of this compound against established inhibitors targeting critical pathways in disease: Topoisomerase, STAT3, and NF-κB. By presenting available experimental data, detailed protocols, and signaling pathway visualizations, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the translational potential of this compound.

Overview of Inhibitors and Mechanisms of Action

This compound: Isolated from Clausena excavata, this compound is a carbazole alkaloid.[2] Its primary identified mechanism of action is the inhibition of FTO demethylase activity.[1] FTO plays a crucial role in post-transcriptional gene regulation by removing methyl groups from mRNA, thereby influencing mRNA stability, splicing, and translation. Dysregulation of FTO has been linked to various cancers and inflammatory conditions.[3][4]

Topoisomerase Inhibitors: This class of drugs targets topoisomerase enzymes, which are essential for resolving DNA topological problems during replication, transcription, and recombination.[5] By inhibiting these enzymes, topoisomerase inhibitors induce DNA damage and trigger apoptosis in rapidly dividing cells, making them effective anticancer agents.[5] Prominent examples include Doxorubicin (a Topoisomerase II inhibitor) and Topotecan (a Topoisomerase I inhibitor).[6][7]

STAT3 Inhibitors: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[8] Constitutive activation of STAT3 is a hallmark of many cancers and is involved in promoting tumor growth and immune evasion.[8] Inhibitors like Stattic target the SH2 domain of STAT3, preventing its dimerization, activation, and nuclear translocation.[5][9]

NF-κB Inhibitors: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[10] Chronic activation of the NF-κB pathway is associated with various inflammatory diseases and cancers.[10] Parthenolide, a sesquiterpene lactone, is a well-known inhibitor of the NF-κB pathway.[11]

Comparative In Vitro Efficacy

To facilitate a direct comparison of the cytotoxic potential of this compound with established inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) against various human cancer cell lines. It is important to note that the data for this compound is limited, and the presented values for a related compound, Clausine B, are in µg/mL. For a more direct comparison, these have been converted to µM using the molecular weight of Clausine B (325.39 g/mol ).

InhibitorTarget PathwayCell LineCancer TypeIC50 (µM)Reference
Clausine B Not SpecifiedMDA-MB-231Breast Cancer66.07[12]
HeLaCervical Cancer70.38[12]
CAOV3Ovarian Cancer82.97[12]
HepG2Liver Cancer88.93[12]
Doxorubicin Topoisomerase IIHCT116Colon Cancer24.30 (µg/mL)[6]
Hep-G2Liver Cancer14.72 (µg/mL)[6]
PC3Prostate Cancer2.64 (µg/mL)[6]
HepG2Liver Cancer12.2[13]
UMUC-3Bladder Cancer5.1[13]
TCCSUPBladder Cancer12.6[13]
BFTC-905Bladder Cancer2.3[13]
HeLaCervical Cancer2.9[13]
MCF-7Breast Cancer2.5[13]
M21Skin Melanoma2.8[13]
Stattic STAT3UM-SCC-17BHead and Neck Squamous Cell Carcinoma2.56[5]
OSC-19Head and Neck Squamous Cell Carcinoma3.48[5]
Cal33Head and Neck Squamous Cell Carcinoma2.28[5]
UM-SCC-22BHead and Neck Squamous Cell Carcinoma2.65[5]
Cell-free assay-5.1[9][14]
CCRF-CEMT-cell Acute Lymphoblastic Leukemia3.188[15]
JurkatT-cell Acute Lymphoblastic Leukemia4.89[15]
Parthenolide NF-κBSiHaCervical Cancer8.42[16]
MCF-7Breast Cancer9.54[16]
THP-1 (LPS-induced cytokine inhibition)Monocytic Leukemia1.091 - 2.620[11]

Preclinical and Clinical Translational Potential

The ultimate value of a novel inhibitor lies in its potential for successful clinical translation. This section reviews the available preclinical and clinical data for each class of inhibitors.

This compound and FTO Inhibitors: Preclinical studies on FTO inhibitors have demonstrated their potential in both cancer and inflammatory disease models. Pharmacological inhibition or knockdown of FTO has been shown to inhibit leukemia progression and prolong survival in animal models.[17] In the context of inflammation, FTO inhibition has been found to protect mice against LPS-induced septic shock by suppressing the NLRP3 inflammasome.[18][19] Furthermore, preclinical studies suggest that FTO inhibitors may mitigate metabolic disturbances and cognitive decline associated with a high-fat diet.[20] Despite these promising preclinical findings for the target class, there is a notable absence of published in vivo studies specifically evaluating this compound. To date, no clinical trials have been initiated for this compound. However, other FTO inhibitors are progressing, with some entering early-phase clinical trials for acute myeloid leukemia (AML).[21]

Topoisomerase Inhibitors: Topoisomerase inhibitors are well-established anticancer drugs with extensive clinical data. For instance, in non-small cell lung cancer (NSCLC), clinical trials have demonstrated the activity of topotecan and irinotecan, both as single agents and in combination with other chemotherapies and radiotherapy.[7][22][23] Phase II and III trials have evaluated their efficacy in improving response rates and survival, although defining optimal combinations and schedules remains an area of active research.[7][22] Combination therapies of topoisomerase inhibitors with newer targeted agents are also being explored in osimertinib-resistant NSCLC models.[24]

STAT3 Inhibitors: The therapeutic potential of targeting STAT3 is being actively investigated in numerous clinical trials for various solid tumors.[25][26] TTI-101, a first-in-class oral STAT3 inhibitor, has shown promising antitumor activity in a phase I trial in patients with advanced solid tumors, with confirmed partial responses observed in hepatocellular carcinoma, ovarian cancer, and gastric cancer.[1] Other STAT3 inhibitors, such as napabucasin and KT-333, are in various stages of clinical evaluation, including Phase III trials for metastatic colorectal and pancreatic cancer.[25] These trials are assessing the safety, tolerability, and efficacy of STAT3 inhibition, both as monotherapy and in combination with standard-of-care treatments.[25]

NF-κB Inhibitors: The central role of NF-κB in inflammation has made it a key target for therapeutic intervention in a range of inflammatory diseases.[27] Preclinical studies in animal models of arthritis and inflammatory bowel disease have demonstrated the efficacy of NF-κB inhibition in reducing inflammation and disease severity.[27][28] Several drugs currently used to treat inflammatory conditions, such as corticosteroids and salicylates, are known to exert part of their effects through the inhibition of the NF-κB pathway.[28][29] While many small molecule inhibitors of the NF-κB pathway have been identified, their clinical development has been challenging due to the ubiquitous role of NF-κB, leading to potential off-target effects.[10] Nevertheless, a number of NF-κB pathway inhibitors are currently in clinical trials for various indications, including cancer and autoimmune disorders.[10][30]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Clausine_E_FTO_Inhibition cluster_FTO FTO-mediated Demethylation m6A-mRNA m6A-mRNA FTO FTO (Demethylase) m6A-mRNA->FTO Substrate mRNA mRNA FTO->mRNA Demethylation This compound This compound This compound->FTO Inhibition

This compound inhibits the FTO demethylase, preventing the removal of m6A from mRNA.

Topoisomerase_Inhibition Supercoiled DNA Supercoiled DNA Topoisomerase Topoisomerase I/II Supercoiled DNA->Topoisomerase Cleavage Complex Topoisomerase-DNA Cleavage Complex Topoisomerase->Cleavage Complex DNA Cleavage Relaxed DNA Relaxed DNA Cleavage Complex->Relaxed DNA Re-ligation DNA Damage DNA Strand Breaks (Apoptosis) Cleavage Complex->DNA Damage Topoisomerase Inhibitor Topoisomerase Inhibitor (e.g., Doxorubicin) Topoisomerase Inhibitor->Cleavage Complex Stabilization & Inhibition of Re-ligation

Topoisomerase inhibitors trap the enzyme-DNA complex, leading to DNA damage.

STAT3_Inhibition Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerization Nucleus Nucleus STAT3 Dimer->Nucleus Nuclear Translocation Gene Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene Transcription STAT3 Inhibitor STAT3 Inhibitor (e.g., Stattic) STAT3 Inhibitor->p-STAT3 Inhibition of Dimerization

STAT3 inhibitors block the dimerization and nuclear translocation of phosphorylated STAT3.

NFkB_Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation p-IkB p-IκB IkB->p-IkB NF-kB NF-κB Nucleus Nucleus NF-kB->Nucleus Nuclear Translocation IkB-NF-kB IκB-NF-κB Complex IkB-NF-kB->IkB IkB-NF-kB->NF-kB Proteasome Proteasome p-IkB->Proteasome Degradation Gene Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene Transcription NF-kB Inhibitor NF-κB Inhibitor (e.g., Parthenolide) NF-kB Inhibitor->IKK Inhibition

NF-κB inhibitors can act at various points, such as inhibiting the IKK complex.
Experimental Workflows

FTO_Inhibition_Assay cluster_workflow FTO Demethylase Inhibition Assay Workflow start Start prepare Prepare reaction mix: m6A-RNA substrate, FTO enzyme, buffer start->prepare add_inhibitor Add this compound or control inhibitor prepare->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop reaction incubate->stop_reaction quantify Quantify demethylation (e.g., LC-MS/MS) stop_reaction->quantify analyze Analyze data and determine IC50 quantify->analyze end End analyze->end

A generalized workflow for assessing FTO demethylase inhibition.

Cell_Viability_Assay cluster_workflow Cell Viability (MTT) Assay Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells add_inhibitor Add varying concentrations of inhibitor seed_cells->add_inhibitor incubate Incubate for 24-72h add_inhibitor->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Standard workflow for determining the cytotoxic effects of inhibitors on cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of the inhibitors discussed.

FTO Demethylase Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the demethylation of an m6A-containing RNA substrate by recombinant FTO enzyme.

  • Procedure:

    • A reaction mixture is prepared containing a defined concentration of m6A-methylated RNA oligonucleotide, recombinant human FTO protein, and a reaction buffer containing necessary cofactors (e.g., Fe(II), α-ketoglutarate, ascorbate).

    • The test compound (e.g., this compound) is added at various concentrations.

    • The reaction is incubated at 37°C for a specified time.

    • The reaction is quenched, and the RNA is digested to nucleosides.

    • The ratio of m6A to adenosine is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The IC50 value is calculated from the dose-response curve.[31]

Topoisomerase I DNA Relaxation Assay:

  • Principle: This assay assesses the ability of an inhibitor to prevent Topoisomerase I from relaxing supercoiled DNA.

  • Procedure:

    • Supercoiled plasmid DNA is incubated with purified human Topoisomerase I in a reaction buffer.

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed at 37°C.

    • The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

    • Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in supercoiled DNA.[5]

STAT3 Phosphorylation Assay (Western Blot):

  • Principle: This method detects the level of phosphorylated STAT3 (p-STAT3), an indicator of its activation, in cells treated with an inhibitor.

  • Procedure:

    • Cancer cells with constitutively active STAT3 or cells stimulated with a STAT3 activator (e.g., IL-6) are treated with the test inhibitor (e.g., Stattic) for a specified time.

    • Whole-cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for p-STAT3 (Tyr705).

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence.

    • The membrane is often stripped and re-probed for total STAT3 as a loading control.

NF-κB Activation Assay (Reporter Gene Assay):

  • Principle: This assay quantifies the transcriptional activity of NF-κB using a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

  • Procedure:

    • Cells are transiently or stably transfected with a plasmid containing an NF-κB-responsive reporter construct.

    • The cells are pre-treated with the test inhibitor (e.g., Parthenolide) followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

    • After a suitable incubation period, the cells are lysed, and the reporter enzyme activity (e.g., luciferase activity) is measured using a luminometer.

    • A decrease in reporter activity indicates inhibition of the NF-κB pathway.[11]

Conclusion and Future Directions

This compound presents an intriguing starting point for the development of novel therapeutics targeting the FTO demethylase. The available in vitro data for the related compound, Clausine B, suggests antiproliferative activity, albeit at higher concentrations compared to established cytotoxic agents like Doxorubicin or targeted inhibitors like Stattic. The primary limitation in evaluating the translational potential of this compound is the current scarcity of publicly available preclinical data, particularly in vivo studies in relevant animal models of cancer or inflammation.

In contrast, the comparator inhibitors discussed—Topoisomerase, STAT3, and NF-κB inhibitors—have well-defined mechanisms of action, extensive preclinical validation, and, in many cases, have progressed into or through clinical trials, with some being established standards of care.

For the continued investigation of this compound, the following steps are recommended:

  • Comprehensive In Vitro Profiling: Head-to-head comparison of this compound against other FTO inhibitors and the inhibitors discussed in this guide in a broad panel of cancer and inflammatory cell lines.

  • In Vivo Efficacy Studies: Evaluation of this compound in preclinical animal models of diseases where FTO is implicated, such as specific subtypes of leukemia, breast cancer, or models of sepsis.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to determine its drug-like potential.

  • Target Engagement and Biomarker Development: Development of assays to measure FTO inhibition in vivo to correlate with therapeutic response.

By systematically addressing these research gaps, the scientific community can gain a clearer understanding of the therapeutic potential of this compound and its place in the landscape of targeted therapies.

References

Safety Operating Guide

Navigating the Disposal of Clausine E: A Precautionary Approach for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Clausine E in a research environment, emphasizing safety and compliance in the absence of specific disposal protocols.

Understanding this compound: Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for safe handling and for providing accurate information to environmental health and safety (EHS) personnel.

PropertyValue
Molecular Formula C₁₄H₁₁NO₃
Molecular Weight 241.24 g/mol
Appearance Solid (Powder)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
Chemical Class Alkaloid, Carbazole

Data compiled from various chemical supplier and database entries.

Standard Operating Procedure for the Disposal of this compound

Given the absence of a specific Safety Data Sheet (SDS) with disposal instructions, this compound should be managed as a hazardous chemical waste. The following step-by-step protocol is based on established guidelines for the disposal of research chemicals with unknown toxicity and environmental impact.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn to prevent any potential exposure.

  • Gloves: Use chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. Work should ideally be conducted within a fume hood.

Step 2: Waste Segregation and Collection

Proper segregation is key to preventing accidental chemical reactions and ensuring the waste is directed to the correct disposal stream.

  • Designated Waste Container: Use a dedicated, clearly labeled container for solid this compound waste. The container must be compatible with the chemical and in good condition.

  • Labeling: The container must be prominently labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the approximate quantity of the waste.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.

Step 3: Storage of Chemical Waste

Proper storage of the collected waste is crucial while awaiting pickup and disposal.

  • Secure Location: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Incompatible Materials: Ensure that the storage area is free from incompatible materials. As a carbazole, this compound may have incompatibilities with strong oxidizing agents.[1]

Step 4: Arranging for Professional Disposal

The final disposal of this compound must be handled by a licensed hazardous waste disposal company, coordinated through your institution's Environmental Health and Safety (EHS) office.

  • Contact EHS: Notify your EHS office about the hazardous waste you have generated. They will provide specific instructions for pickup and may require the completion of a waste disposal form.

  • Documentation: Accurately complete all required documentation, providing as much information as possible about the chemical.

  • Professional Disposal Methods: Hazardous chemical waste is typically managed through high-temperature incineration or disposed of in a secure hazardous waste landfill. The specific method will be determined by the licensed disposal facility based on the chemical's properties.

General Workflow for Chemical Waste Disposal

G cluster_0 Disposal of this compound (or chemical with unknown hazards) start Start: Chemical waste identified for disposal sds_check Consult Safety Data Sheet (SDS) for specific disposal instructions start->sds_check sds_available SDS available and provides clear instructions? sds_check->sds_available follow_sds Follow specific disposal protocol outlined in SDS sds_available->follow_sds Yes precautionary_path Assume hazardous properties. Follow precautionary principle. sds_available->precautionary_path No end End: Waste is professionally disposed of by licensed vendor follow_sds->end ppe Wear appropriate Personal Protective Equipment (PPE) precautionary_path->ppe segregate Segregate waste into a dedicated, labeled container ppe->segregate store Store waste in a secure, designated area with secondary containment segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs contact_ehs->end

Caption: General workflow for the disposal of a research chemical with unknown hazards.

This guide provides a conservative and safe approach to managing this compound waste. Always prioritize safety and consult with your institution's EHS professionals for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Personal protective equipment for handling Clausine E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Clausine E. This compound is a carbazole alkaloid and a known inhibitor of the fat mass and obesity-associated protein (FTO) demethylase, requiring careful handling due to its potential bioactivity and unknown toxicological profile. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research.

I. Personal Protective Equipment (PPE)

Given that this compound is a powdered bioactive compound with limited safety data, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for handling this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Safety goggles with side shields or a full-face shield.Two pairs of nitrile gloves (double-gloving).[1]Disposable gown with long sleeves and closed cuffs.NIOSH-approved N95 or higher-rated respirator.
Solution Preparation and Handling Safety glasses with side shields.Nitrile gloves.Standard laboratory coat.Not generally required if handled in a certified chemical fume hood.
Cell Culture and In Vitro Assays Safety glasses.Nitrile gloves.Standard laboratory coat.Not required.
Spill Cleanup Safety goggles and a full-face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant disposable coveralls ("bunny suit").[1]NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.
Waste Disposal Safety goggles.Nitrile gloves.Laboratory coat.Not generally required if handling sealed waste containers.

Note: Always inspect gloves for tears or degradation before use. Change gloves immediately if contaminated.

II. Operational Plan: Safe Handling of this compound

A. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (at a minimum, a lab coat, safety glasses, and nitrile gloves) when unpacking the shipment.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • The storage container should be clearly labeled with the compound name, date received, and any known hazards.

B. Weighing and Solution Preparation:

  • All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Use dedicated, disposable spatulas and weigh boats for handling the powder.

  • To prepare solutions, slowly add the powder to the solvent to avoid generating dust. This compound is soluble in DMSO.

  • Cap the solution container tightly and vortex or sonicate to ensure complete dissolution.

C. Experimental Use:

  • When using solutions of this compound, handle them within a chemical fume hood or on a benchtop with appropriate spill containment.

  • Avoid skin contact and aerosol generation.

  • Clearly label all tubes and plates containing this compound.

III. Disposal Plan

A. Solid Waste:

  • All disposable items contaminated with powdered this compound (e.g., weigh boats, spatulas, gloves, bench paper) are considered hazardous waste.

  • Collect this waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with general laboratory trash.

B. Liquid Waste:

  • Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Do not dispose of them down the drain.[3][4]

  • Organic solvent solutions (e.g., DMSO stocks) must be collected in a separate, compatible hazardous waste container.

  • The first rinse of any glassware that contained this compound should be collected as hazardous waste.[5] Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's specific guidelines.

C. Decontamination:

  • Wipe down all surfaces and equipment that have come into contact with this compound with a suitable solvent (e.g., 70% ethanol), followed by a soap and water solution.

  • Dispose of all cleaning materials as hazardous waste.

IV. Experimental Protocols

A. In Vitro FTO Inhibition Assay:

This protocol is a general guideline for assessing the inhibitory effect of this compound on FTO demethylase activity.

  • Reagents and Materials:

    • Recombinant human FTO protein

    • N6-methyladenosine (m6A) modified RNA or DNA substrate

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 2 mM ascorbic acid, 100 µM α-ketoglutarate, 100 µM (NH4)2Fe(SO4)2·6H2O)

    • This compound stock solution (in DMSO)

    • 96-well microplate

    • Plate reader for fluorescence or luminescence detection

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add the FTO enzyme to each well.

    • Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the demethylation reaction by adding the m6A-containing substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal is typically proportional to the amount of demethylated product.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

V. Visualizations

FTO_Demethylation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A-RNA m6A-modified RNA FTO FTO Demethylase m6A-RNA->FTO Substrate RNA Demethylated RNA FTO->RNA Demethylation Translation Translation RNA->Translation Degradation RNA Degradation RNA->Degradation This compound This compound This compound->FTO Inhibition Experimental_Workflow start Start prep_reagents Prepare Reagents (FTO, Substrate, Buffer) start->prep_reagents prep_clausine_e Prepare Serial Dilution of this compound start->prep_clausine_e add_fto Add FTO to 96-well Plate prep_reagents->add_fto add_inhibitor Add this compound/ Vehicle Control prep_clausine_e->add_inhibitor add_fto->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add m6A Substrate (Start Reaction) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_signal Measure Signal (Plate Reader) incubate->measure_signal analyze_data Analyze Data (Calculate IC50) measure_signal->analyze_data end End analyze_data->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clausine E
Reactant of Route 2
Clausine E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.